Muscarine
Description
Propriétés
IUPAC Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1/t7-,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFGTXDASPNLL-XHNCKOQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184081 | |
| Record name | (+)-Muscarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300-54-9 | |
| Record name | Muscarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muscarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Muscarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUSCARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T101UWZ5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
History of muscarine isolation from Amanita muscaria
An In-depth Technical Guide on the History of Muscarine Isolation from Amanita muscaria
Introduction: The Historical Context of this compound
The iconic fly agaric mushroom, Amanita muscaria, has a rich history in various cultures, often linked to shamanistic rituals.[1] While its psychoactive properties are well-known, they are primarily attributed to ibotenic acid and its derivative, muscimol, not this compound.[1] this compound, a quaternary ammonium (B1175870) alkaloid, is present in A. muscaria but at very low concentrations.[1] The scientific investigation into the chemical makeup of A. muscaria commenced in the 19th century, culminating in a landmark discovery in pharmacology.[1] In 1869, German pharmacologists Oswald Schmiedeberg and his student Richard Koppe successfully isolated this compound at the University of Tartu.[2][3] This was a pivotal achievement as this compound was the first parasympathomimetic substance to be isolated and studied, laying the groundwork for the understanding of the autonomic nervous system.[1][2][3]
Initially, this compound was incorrectly thought to be the main toxic and hallucinogenic agent in the fly agaric.[1] However, later research demonstrated that its concentration in A. muscaria is typically between 0.0002% and 0.0003% of the mushroom's fresh weight.[1] More toxicologically significant concentrations of this compound are found in other mushroom genera, such as Inocybe and Clitocybe.[1][2] Despite its low levels in A. muscaria, the historical importance of its discovery from this species is paramount in the fields of pharmacology and toxicology.[1]
The Pioneering Isolation: Schmiedeberg and Koppe's Method (1869)
The original isolation of this compound by Oswald Schmiedeberg and Richard Koppe was a seminal event in natural product chemistry.[1] Lacking the sophisticated techniques of modern chemistry, their method successfully produced a concentrated, physiologically active extract of this compound.[1] Their work not only identified a new active compound but also introduced a specific antidote, atropine, evaluated through animal experiments.[4][5][6]
Experimental Protocol: Schmiedeberg and Koppe (1869)
The following protocol is a reconstruction of the historical method used for the isolation of this compound.
-
Extraction: The fruiting bodies of Amanita muscaria were first extracted with ethanol (B145695) to separate the alcohol-soluble components from the bulk fungal material.[1]
-
Lead Acetate Precipitation: The ethanolic extract was treated with a solution of lead acetate. This step was likely intended to precipitate tannins, gums, and other impurities.
-
Filtration: The mixture was filtered to remove the precipitated solids, leaving the desired compounds in the filtrate.
-
Sulfide (B99878) Precipitation: Excess lead ions in the filtrate were removed by bubbling hydrogen sulfide gas through the solution, which precipitates lead as lead sulfide.[1]
-
Concentration: The resulting solution was then concentrated, likely by evaporation, to yield a syrupy consistency.[1]
-
Alkaloid Precipitation: The crucial step involved the addition of Mayer's reagent (potassium mercuric iodide) to the syrup.[1] This reagent forms a precipitate with most alkaloids, including this compound, allowing for its separation from other water-soluble compounds.[1]
-
Purification: The crude this compound-reagent precipitate was then further purified, although the exact steps of this final purification in the original work are not extensively detailed in modern summaries.
Elucidation of the Chemical Structure
For many decades after its discovery, the precise chemical structure of this compound remained unknown.[3] It wasn't until 1957 that Franz Jellinek and his colleagues were able to determine the three-dimensional structure of this compound chloride using X-ray diffraction analysis.[2][3] This discovery was a critical breakthrough, enabling a deeper understanding of its mechanism of action and facilitating the development of synthetic analogs.[3] The absolute configuration of the naturally occurring and physiologically active L-(+)-muscarine was determined to be (2S, 4R, 5S).[3]
Quantitative and Physicochemical Data
The following tables summarize key quantitative data regarding this compound's presence in Amanita muscaria and its fundamental physicochemical properties.
Table 1: this compound Concentration in Fungal Species
| Fungal Species | This compound Concentration (% of fresh weight) |
| Amanita muscaria | 0.0002% - 0.0003% |
| Inocybe and Clitocybe species | Up to 1.6% |
Data sourced from multiple references.[1][2]
Table 2: Physicochemical Properties of this compound Chloride
| Property | Value |
| Chemical Formula | C₉H₂₀ClNO₂ |
| Molar Mass | 209.71 g/mol |
| Appearance | Stout prisms (from ethanol + acetone) |
| Melting Point | 180-181 °C |
| Specific Rotation ([α]D²⁵) | +8.1° (c = 3.5 in ethanol) |
| Solubility | Very soluble in water and ethanol; slightly soluble in chloroform, ether, acetone. |
| Toxicity (LD₅₀, i.v. in mice) | 0.23 mg/kg |
Data sourced from The Merck Index.[7]
Visualizations: Workflows and Signaling Pathways
Historical Isolation Workflow
The following diagram illustrates the logical flow of the experimental protocol developed by Schmiedeberg and Koppe for the isolation of this compound.
Caption: Workflow for the historical isolation of this compound.
Muscarinic Acetylcholine (B1216132) Receptor Signaling
This compound exerts its physiological effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs).[2] These are G protein-coupled receptors that are classified into five subtypes (M₁ to M₅).[3][8] These subtypes couple to different intracellular signaling pathways to produce diverse cellular responses.[3][8] The M₁, M₃, and M₅ receptors primarily couple to Gq/11 proteins, while the M₂ and M₄ receptors couple to Gi/o proteins.[9][10]
Caption: Simplified signaling pathways for muscarinic acetylcholine receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Oswald Schmiedeberg (1838–1921): Ninth Pharmacologic‑Historical Forum, 2024, Munich, Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oswald Schmiedeberg (1838–1921) | springermedizin.de [springermedizin.de]
- 7. This compound [drugfuture.com]
- 8. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Muscarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine is a naturally occurring alkaloid and a potent parasympathomimetic agent, first isolated from the Amanita muscaria mushroom. It selectively agonizes muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors integral to the function of the central and peripheral nervous systems. The rigid tetrahydrofuran (B95107) ring of this compound gives rise to a complex stereochemistry, with its biological activity being exquisitely dependent on the specific three-dimensional arrangement of its atoms. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed analysis of its stereoisomers, and the profound impact of this stereoisomerism on its pharmacological activity.
Chemical Structure of this compound
This compound is a quaternary ammonium (B1175870) salt. Its structure is characterized by a substituted tetrahydrofuran ring.
-
IUPAC Name: [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium
-
Molecular Formula: C₉H₂₀NO₂⁺
-
Molar Mass: 174.26 g/mol
The this compound molecule possesses three stereocenters at the C2, C4, and C5 positions of the tetrahydrofuran ring. This results in a total of 2³ = 8 possible stereoisomers. The naturally occurring and most pharmacologically active isomer is L-(+)-muscarine, which has the (2S, 4R, 5S) configuration.
Stereoisomers of this compound
The eight stereoisomers of this compound are classified into four pairs of enantiomers:
-
This compound: (+)-(2S,3R,5S)-muscarine and (-)-(2R,3S,5R)-muscarine
-
Epithis compound: (+)-(2S,3R,5R)-epithis compound and (-)-(2R,3S,5S)-epithis compound
-
Allothis compound: (+)-(2S,3S,5S)-allothis compound and (-)-(2R,3R,5R)-allothis compound
-
Epiallothis compound: (+)-(2S,3S,5R)-epiallothis compound and (-)-(2R,3R,5S)-epiallothis compound
The spatial arrangement of the substituents on the tetrahydrofuran ring dramatically influences the molecule's ability to bind to and activate muscarinic receptors.
Quantitative Analysis of Stereoisomer Activity
The pharmacological activity of the this compound stereoisomers has been determined through radioligand binding assays and functional studies on isolated tissues. The following table summarizes the binding affinities (Ki) and functional potencies (pD₂) for each of the eight stereoisomers at the M1, M2, and M3 muscarinic receptor subtypes.
| Stereoisomer | Configuration | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (pD₂) |
| (+)-Muscarine | (2S, 3R, 5S) | M1 (rat cerebral cortex) | 2,000 | - |
| M2 (rat heart) | 54 | 7.12 (guinea pig atria) | ||
| M3 (rat salivary gland) | 2,400 | 6.48 (guinea pig ileum) | ||
| (-)-Muscarine | (2R, 3S, 5R) | M2 (rat heart) | >10,000 | 4.61 (guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | 4.60 (guinea pig ileum) | ||
| (+)-Epithis compound | (2S, 3R, 5R) | M2 (rat heart) | >10,000 | < 4 (guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | < 4 (guinea pig ileum) | ||
| (-)-Epithis compound | (2R, 3S, 5S) | M2 (rat heart) | >10,000 | < 4 (guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | < 4 (guinea pig ileum) | ||
| (+)-Allothis compound | (2S, 3S, 5S) | M2 (rat heart) | >10,000 | 4.60 (guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | 4.63 (guinea pig ileum) | ||
| (-)-Allothis compound | (2R, 3R, 5R) | M2 (rat heart) | >10,000 | 4.31 (guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | 4.28 (guinea pig ileum) | ||
| (+)-Epiallothis compound | (2S, 3S, 5R) | M2 (rat heart) | >10,000 | < 4 (guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | < 4 (guinea pig ileum) | ||
| (-)-Epiallothis compound | (2R, 3R, 5S) | M2 (rat heart) | >10,000 | < 4 (guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | < 4 (guinea pig ileum) |
Data sourced from De Amici, M., et al. (1995). Synthesis and pharmacological investigation of stereoisomeric muscarines. Journal of Medicinal Chemistry, 38(11), 1893-1900.[1][2]
The data clearly demonstrates that the naturally occurring (+)-(2S, 3R, 5S)-muscarine is the only stereoisomer with high affinity and potency for muscarinic receptors, particularly the M2 subtype.[1][2] It exhibits a 37- to 44-fold higher affinity for M2 receptors compared to M1 and M3 receptors.[2] The potency of (+)-muscarine is more than two orders of magnitude greater than its enantiomer and the other six stereoisomers.[2]
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5). These subtypes couple to different G proteins to initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels.
M1, M3, and M5 Receptor Signaling Pathway
M2 and M4 Receptor Signaling Pathway
Experimental Protocols
Synthesis of this compound Stereoisomers
The synthesis of all eight stereoisomers of this compound can be efficiently achieved starting from the two enantiomers of lactic esters. The general synthetic strategy involves the following key steps:
-
Protection of the hydroxyl group of the starting lactic ester.
-
Reduction of the ester to the corresponding aldehyde.
-
SnCl₄-catalyzed addition of allyltrimethylsilane to the aldehyde to create the homoallylic alcohol. This step is diastereoselective and allows for the separation of the syn and anti diastereomers.
-
Iodocyclization of the homoallylic alcohol to form the substituted tetrahydrofuran ring.
-
Reduction of the iodomethyl group to a methyl group.
-
Deprotection of the hydroxyl group.
-
Conversion of the primary alcohol to a leaving group (e.g., tosylate).
-
Quaternization with trimethylamine (B31210) to yield the final this compound stereoisomer.
By starting with either (R)- or (S)-lactic ester and separating the diastereomers after the allylation step, all eight stereoisomers can be synthesized with high enantiomeric excess.
General Synthetic Workflow for this compound Stereoisomers
Radioligand Binding Assay for a Competitive Inhibition (Ki) Determination
This protocol outlines the determination of the binding affinity (Ki) of the this compound stereoisomers for different muscarinic receptor subtypes using a competitive radioligand binding assay.
1. Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled competing ligand (this compound stereoisomer).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Scintillation cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the unlabeled this compound stereoisomer.
-
In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (approximately its Kd), the cell membranes, and the varying concentrations of the this compound stereoisomer.
-
Include control wells for total binding (no competing ligand) and non-specific binding (a high concentration of a potent unlabeled antagonist like atropine).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand.
-
Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Workflow for Competitive Radioligand Binding Assay
Conclusion
The stereochemistry of this compound is a critical determinant of its pharmacological activity. The profound differences in receptor affinity and potency among its eight stereoisomers underscore the highly specific nature of the ligand-receptor interaction at muscarinic acetylcholine receptors. This detailed understanding of the structure-activity relationship is invaluable for the rational design and development of novel, selective muscarinic receptor agonists and antagonists for therapeutic applications. The experimental protocols provided herein offer a framework for the synthesis and pharmacological characterization of this compound and its analogs, facilitating further research in this important area of pharmacology.
References
A Deep Dive into the Pharmacological Properties of Muscarine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of muscarine and its analogs. This compound, a natural alkaloid found in certain mushrooms, is the archetypal agonist for a distinct class of acetylcholine (B1216132) receptors, aptly named muscarinic acetylcholine receptors (mAChRs). These receptors are critical mediators of parasympathetic nervous system activity and are implicated in a wide array of physiological functions, making them a key target for therapeutic intervention. This document delves into the molecular interactions, signaling cascades, and structure-activity relationships that govern the effects of this compound and its synthetic and natural analogs.
Muscarinic Acetylcholine Receptor Subtypes and Signaling Pathways
There are five genetically distinct subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs).[1] These subtypes exhibit differential tissue distribution and couple to distinct intracellular signaling pathways, leading to a diverse range of physiological responses.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins.[2] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This cascade is fundamental to smooth muscle contraction, glandular secretion, and neuronal excitation.
-
M2 and M4 Receptors: These receptors couple to Gαi/o proteins.[2] Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a decrease in cellular excitability. These pathways are crucial in mediating the negative chronotropic and inotropic effects of acetylcholine on the heart.
The distinct signaling pathways initiated by the activation of different muscarinic receptor subtypes are a cornerstone of their diverse physiological roles and provide a basis for the development of subtype-selective drugs.
Muscarinic Receptor Signaling Pathways
Quantitative Pharmacology of this compound and Analogs
The pharmacological activity of this compound and its analogs is quantified by their binding affinity (Ki) for the different receptor subtypes and their functional potency (EC50) and efficacy in eliciting a cellular response. These parameters are crucial for understanding the subtype selectivity and therapeutic potential of these compounds.
Binding Affinities (Ki values)
The inhibition constant (Ki) represents the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the pKi (-logKi) values for this compound and some of its key analogs at the five human muscarinic receptor subtypes.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | ~6.5 | ~7.4 | ~6.8 | ~6.7 | ~6.3 |
| Acetylcholine | ~4.5 | ~5.8 | ~5.2 | ~5.1 | ~4.9 |
| Pilocarpine | ~5.8 | ~5.5 | ~6.0 | ~5.7 | ~5.6 |
| Oxotremorine | ~7.0 | ~7.2 | ~7.1 | ~7.3 | ~7.0 |
| McN-A-343 | ~6.2 | ~5.1 | ~5.3 | ~5.9 | ~5.5 |
Note: These values are approximate and can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation. Data compiled from multiple sources.
Functional Potency (EC50 values)
The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and the maximum. The following table presents the pEC50 (-logEC50) values for some muscarinic agonists in functional assays.
| Compound | M1 (pEC50) | M2 (pEC50) | M3 (pEC50) | M4 (pEC50) | M5 (pEC50) |
| This compound | ~5.8 | ~6.9 | ~6.2 | ~6.1 | ~5.7 |
| Acetylcholine | ~6.1 | ~7.2 | ~6.5 | ~6.4 | ~6.0 |
| Pilocarpine | ~5.5 | ~5.2 | ~5.8 | ~5.4 | ~5.3 |
| Oxotremorine | ~7.3 | ~7.5 | ~7.4 | ~7.6 | ~7.2 |
| Carbachol | ~6.0 | ~6.8 | ~6.3 | ~6.2 | ~5.9 |
Note: Functional potency can be influenced by factors such as receptor density and coupling efficiency in the specific assay system. Data compiled from multiple sources.
Structure-Activity Relationships (SAR)
The chemical structure of a muscarinic agonist is a key determinant of its affinity, efficacy, and subtype selectivity. Structure-activity relationship (SAR) studies have identified several key molecular features that govern the interaction with muscarinic receptors.
-
Quaternary Ammonium (B1175870) Group: The positively charged nitrogen atom is essential for binding to a conserved aspartate residue in the third transmembrane domain of the receptor.[3] The trimethylammonium group is generally optimal for high potency.[4]
-
Ester Group: The ester linkage in acetylcholine contributes to binding.[4] Replacement of the acetyl group with larger acyl groups can decrease agonist activity and may even lead to antagonist properties.[4]
-
Ethylene Bridge: The distance between the quaternary ammonium group and the ester group is critical. Ing's "rule of five" suggests that there should be no more than five atoms between the nitrogen and the terminal hydrogen for maximal muscarinic activity.
-
Stereochemistry: Muscarinic receptors exhibit stereoselectivity. For instance, the naturally occurring (+)-(2S, 4R, 5S)-muscarine is significantly more potent than its other stereoisomers.[5]
Modifications to the this compound scaffold have led to the development of a wide range of analogs with varying pharmacological profiles. For example, pilocarpine, a partial agonist, has a lactone ring and an imidazole (B134444) group, which contribute to its specific interactions with the receptor.
Structure-Activity Relationship of Muscarinic Agonists
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor subtype.
Protocol: Competition Binding Assay using [3H]-N-Methylscopolamine ([3H]-NMS)
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the muscarinic receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of [3H]-NMS (typically near its Kd value).
-
A range of concentrations of the unlabeled test compound (e.g., this compound analog).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).
-
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response to receptor activation, providing information on the potency (EC50) and efficacy of an agonist.
Protocol: Inositol Phosphate (B84403) (IP) Accumulation Assay
-
Cell Culture and Labeling:
-
Culture cells expressing the Gq-coupled muscarinic receptor of interest (M1, M3, or M5) in appropriate growth medium.
-
Label the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
-
Assay Setup:
-
Wash the labeled cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl) for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add a range of concentrations of the muscarinic agonist to the cells.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C to allow for agonist-stimulated IP production.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding a solution such as ice-cold perchloric acid.
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Separate the accumulated [3H]-inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.
-
Quantify the radioactivity in the inositol phosphate fractions using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Protocol: Calcium Mobilization Assay using Fluo-4 AM
-
Cell Culture:
-
Plate cells expressing the Gq-coupled muscarinic receptor of interest in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM (typically 1-5 µM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization. Probenecid can be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Agonist Addition and Signal Detection:
-
Prepare serial dilutions of the muscarinic agonist in assay buffer.
-
Place the cell plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Record the baseline fluorescence for a short period before adding the agonist.
-
Inject the agonist into the wells and continue to record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value from this curve.
-
Experimental Workflow for Muscarinic Agonist Characterization
Conclusion
This compound and its analogs remain a rich area of pharmacological research and drug development. A thorough understanding of their interactions with the five muscarinic acetylcholine receptor subtypes, the ensuing signaling cascades, and the structural determinants of their activity is essential for the rational design of novel therapeutics with improved selectivity and efficacy. The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of these important compounds. As our understanding of the complexities of muscarinic receptor signaling continues to evolve, so too will the opportunities to develop innovative treatments for a wide range of diseases.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Synthesis and pharmacological investigation of stereoisomeric muscarines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Muscarine with Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the mechanism of action of muscarine on acetylcholine (B1216132) receptors, providing a comprehensive resource for understanding its complex pharmacology. This compound, a natural alkaloid found in certain mushroom species, serves as a cornerstone in the study of the parasympathetic nervous system due to its selective agonism at muscarinic acetylcholine receptors (mAChRs). This document details the molecular interactions, signaling cascades, and experimental methodologies crucial for advancing research and development in this field.
Muscarinic Acetylcholine Receptor Subtypes and G-Protein Coupling
This compound exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are members of the G-protein coupled receptor (GPCR) superfamily.[1] These subtypes exhibit distinct tissue distribution and couple to different heterotrimeric G-proteins, leading to varied physiological responses.[1]
The five mAChR subtypes are broadly categorized into two families based on their G-protein coupling:
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to the Gq/11 family of G-proteins.[1][2]
-
M2 and M4 Receptors: These subtypes primarily couple to the Gi/o family of G-proteins.[1][2]
This differential coupling is the foundation of the diverse cellular responses elicited by this compound.
Signaling Pathways Activated by this compound
The activation of mAChRs by this compound initiates distinct intracellular signaling cascades, dictated by the G-protein to which the receptor subtype is coupled.
Gq/11-Mediated Signaling (M1, M3, and M5 Receptors)
Upon this compound binding to M1, M3, or M5 receptors, the associated Gαq/11 subunit of the G-protein is activated. This activation stimulates the effector enzyme phospholipase C (PLC).[3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and subsequent cellular responses such as smooth muscle contraction, glandular secretion, and neurotransmitter release.[5]
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct roles of M1 and M3 muscarinic acetylcholine receptors controlling oscillatory and non-oscillatory [Ca2+]i increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Physiological Effects of Muscarine on the Peripheral Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, is a potent parasympathomimetic agent that acts as a selective agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its profound effects on the peripheral nervous system have made it a critical tool in pharmacological research for elucidating the roles of the parasympathetic nervous system and for the initial characterization of its receptors. This technical guide provides an in-depth overview of the physiological effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[2][3] These receptors are widely distributed throughout the peripheral nervous system, innervating various organs and tissues. The physiological responses to this compound are dictated by the specific receptor subtypes present in a given tissue and their downstream signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[3][4] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][5][6]
-
M2 and M4 Receptors: These subtypes are predominantly coupled to Gi/o proteins.[2][4] Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.[2][4] The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels in the heart.[2]
Physiological Effects of this compound in the Peripheral Nervous System
The activation of muscarinic receptors by this compound leads to a variety of physiological responses that mimic the effects of parasympathetic nervous system stimulation.
Cardiovascular System
This compound has significant effects on the cardiovascular system, primarily mediated by M2 receptors in the heart and M3 receptors in the vasculature.[7]
-
Heart: Activation of M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes leads to a decrease in heart rate (negative chronotropy) and a reduction in conduction velocity (negative dromotropy).[7][8] In the atria, this compound can also decrease the force of contraction (negative inotropy).[7]
-
Blood Vessels: Muscarinic M3 receptors are located on endothelial cells.[7] Their activation by this compound stimulates the release of nitric oxide (NO), which diffuses to the adjacent smooth muscle cells, causing vasodilation and a subsequent drop in blood pressure.[7]
Exocrine Glands
This compound is a potent secretagogue, stimulating secretion from various exocrine glands, an effect primarily mediated by M3 receptors.[9][10]
-
Salivary and Lacrimal Glands: this compound significantly increases the secretion of saliva and tears, leading to salivation and lacrimation.[1][8][11]
-
Sweat Glands: The sweat glands, although part of the sympathetic nervous system, are unique in that they are activated by acetylcholine acting on muscarinic receptors.[12][13] this compound, therefore, induces profuse sweating (diaphoresis).[1][11]
-
Bronchial Glands: Increased secretion from bronchial glands is also observed following this compound administration.[1]
Smooth Muscle
This compound causes contraction of smooth muscle in various organs, predominantly through the activation of M3 receptors, although M2 receptors can also play a role.[6][14][15]
-
Gastrointestinal Tract: this compound increases gastrointestinal motility, leading to abdominal cramping and diarrhea.[1][11][12]
-
Bronchioles: Contraction of the bronchial smooth muscle results in bronchoconstriction, which can lead to difficulty breathing.[1][8][13]
-
Urinary Bladder: this compound stimulates the contraction of the detrusor muscle and relaxation of the trigone and sphincter muscles, promoting urination.[13]
-
Eye: In the eye, this compound causes contraction of the pupillary sphincter muscle, leading to constriction of the pupil (miosis), and contraction of the ciliary muscle, causing accommodation for near vision.[1][8]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data regarding the toxicity and physiological effects of this compound.
| Species | Route of Administration | LD50 |
| Mouse | Intravenous (IV) | 0.23 mg/kg |
| Table 1: Lethal Dose (LD50) of this compound in an Animal Model. [2] |
| Mushroom Species | This compound Concentration (% of fresh weight) |
| Amanita muscaria | ~0.0003% |
| Inocybe species | Up to 1.6% |
| Clitocybe species | Up to 1.6% |
| Table 2: this compound Concentrations in Various Mushroom Species. [2] |
| Agonist | Tissue/Cell Line | Receptor Subtype | EC50/pEC50 |
| This compound | Various in vitro systems | M1-M5 | Starting range 1 nM to 1 mM for dose-response |
| Oxotremorine | Rabbit gastric antrum smooth muscle cells | M2 | ED50 of 0.6 pM |
| Acetylcholine | Rabbit gastric antrum smooth muscle cells | M2 | ~10-fold less potent than oxotremorine |
| Carbachol | Rabbit gastric antrum smooth muscle cells | M2 | ~10-fold less potent than oxotremorine |
| Acetylcholine | CHO-M1-WT3 cells | M1 | EC50 of 56 nM |
| Carbachol | CHO-M1-WT3 cells | M1 | EC50 of 1.7 µM |
| Pilocarpine | CHO-M1-WT3 cells | M1 | EC50 of 6.8 µM |
| Methacholine | Human forearm resistance vasculature | M3 | EC50 of 52 nmol/L |
| Table 3: Potency of Muscarinic Agonists in Various Experimental Systems. [12][16][17][18] |
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contraction
This protocol details the methodology for assessing the contractile response of isolated smooth muscle, such as the guinea pig ileum, to this compound.
Materials:
-
Guinea pig ileum
-
Tyrode's or Krebs-Henseleit solution
-
This compound stock solution
-
Isolated organ bath system with isometric force transducer
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the ileum. Gently flush the lumen with physiological salt solution to remove its contents and cut the ileum into 2-3 cm segments.[19]
-
Tissue Mounting: Suspend a segment in the organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.[19][20]
-
Equilibration: Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 30-60 minutes, with regular washing every 15 minutes.[19]
-
Dose-Response Curve: After establishing a stable baseline, add increasing concentrations of this compound to the bath in a cumulative manner. Allow the response to each concentration to reach a plateau before adding the next.[19]
-
Data Analysis: Record the contractile force at each this compound concentration. Plot the log of the this compound concentration against the response to generate a dose-response curve and determine the EC50 value.
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium in response to this compound in cultured cells expressing Gq-coupled muscarinic receptors.
Materials:
-
Cultured cells expressing M1, M3, or M5 receptors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[21]
-
Dye Loading: Prepare a loading solution with the calcium-sensitive dye in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate at 37°C for 30-60 minutes in the dark.[21][22]
-
Washing: Gently wash the cells with the assay buffer to remove extracellular dye.[21]
-
Agonist Addition and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add the this compound solution to the wells and immediately begin recording the fluorescence intensity over time.[21]
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the peak fluorescence response for each this compound concentration and plot a dose-response curve to calculate the EC50.[21]
cAMP Assay for M2/M4 Receptor Activation
This protocol is for measuring the inhibition of adenylyl cyclase activity in response to this compound in cells expressing Gi-coupled muscarinic receptors.
Materials:
-
Cultured cells expressing M2 or M4 receptors
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound stock solution
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture the cells in a suitable assay plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to induce a measurable level of cAMP.[4]
-
Agonist Addition: Add various concentrations of this compound to the cells and incubate for a defined period.[4]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit.[4]
-
Data Analysis: The activation of M2/M4 receptors by this compound will inhibit the forskolin-stimulated cAMP production. Plot the percent inhibition of the forskolin response against the this compound concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]
- 7. Muscarinic receptor agonists and antagonists: effects on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MultiBacMam Technology for Studying the Downstream cAMP Signaling Pathway of M2 Muscarinic Acetylcholine Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. Muscarinic M3 receptors mediate secretion from sweat glands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic receptors and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Muscarinic receptors in isolated smooth muscle cells from gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 21. benchchem.com [benchchem.com]
- 22. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
Muscarine Toxicology: A Technical Guide to Lethal Doses and Signaling Pathways in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of muscarine toxicology, with a specific focus on its lethal doses in various animal models and the intricate signaling pathways it modulates. This compound, a potent parasympathomimetic alkaloid found in certain mushroom species, serves as a crucial tool in pharmacological research due to its selective agonism of muscarinic acetylcholine (B1216132) receptors. Understanding its toxicological profile is paramount for both advancing our knowledge of the cholinergic system and for the development of novel therapeutics.
Quantitative Toxicological Data: Lethal Dose (LD50) of this compound
The toxicity of pure this compound has been evaluated in several animal models, though comprehensive data across multiple species and routes of administration is limited in publicly available literature. Much of the existing toxicological data pertains to the ingestion of this compound-containing mushrooms, which can contain a complex mixture of toxins. The following table summarizes the available quantitative data for the lethal dose of this compound.
| Animal Model | Route of Administration | LD50/LDLo | Reported Dose |
| Mouse | Intravenous (IV) | LD50 | 0.23 mg/kg[1][2][3] |
| Mouse | Subcutaneous (SC) | LD50 | 1.1 mg/kg[2] |
| Mouse | Intraperitoneal (IP) | LD50 | 5 mg/kg[2] |
| Mouse | Oral | LDLo | 750 mg/kg[2] |
| Rat | Subcutaneous (SC) | LDLo | 2 mg/kg[2] |
| Frog | Parenteral | LDLo | 0.16 mg/kg[2] |
LD50: Median lethal dose, the dose required to kill half the members of a tested population. LDLo: Lowest published lethal dose.
Muscarinic Acetylcholine Receptor Signaling Pathways
This compound exerts its effects by activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs, designated M1 through M5, which are coupled to different intracellular signaling cascades.
M1, M3, and M5 Receptor Signaling Pathway (Gq/11-coupled)
The M1, M3, and M5 receptors are primarily coupled to the Gq/11 family of G-proteins. Activation of these receptors by this compound initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
M1, M3, and M5 Receptor Signaling Pathway
M2 and M4 Receptor Signaling Pathway (Gi/o-coupled)
The M2 and M4 receptors are coupled to the Gi/o family of G-proteins. When activated by this compound, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state of its target proteins. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a decrease in cellular excitability.
M2 and M4 Receptor Signaling Pathway
Experimental Protocols for LD50 Determination
The determination of the median lethal dose (LD50) is a fundamental aspect of toxicology. The following is a generalized experimental protocol for determining the LD50 of this compound in a rodent model, based on the principles outlined in the OECD guidelines for acute oral toxicity (e.g., Guideline 423: Acute Toxic Class Method).
1. Animal Selection and Acclimatization:
-
Species: Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats) of a single sex are typically used. Females are often preferred as they are generally considered slightly more sensitive.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days prior to the experiment. They are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.
2. Dose Preparation:
-
This compound chloride is dissolved in a suitable vehicle, typically sterile saline (0.9% NaCl).
-
A series of graded doses are prepared. The selection of dose levels is based on a preliminary sighting study or historical data.
3. Administration of this compound:
-
Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing, with water still available.
-
The appropriate volume of the this compound solution is administered to each animal via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or oral gavage).
4. Observation:
-
Animals are observed continuously for the first 30 minutes after administration, then periodically for the first 24 hours, with special attention given during the first 4 hours.
-
Observations include changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior. Signs of toxicity such as salivation, lacrimation, urination, defecation (SLUD), tremors, convulsions, and changes in activity are recorded.
-
The animals are observed daily for a total of 14 days for any signs of delayed toxicity or mortality.
5. Data Analysis:
-
The number of mortalities in each dose group within the 14-day observation period is recorded.
-
The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as the probit analysis or the Reed-Muench method.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals used should be minimized, and all efforts should be made to reduce any pain or distress.
Experimental Workflow for LD50 Determination
The following diagram illustrates a typical workflow for an acute toxicity study to determine the LD50 value.
Experimental Workflow for LD50 Determination
References
Beyond the Usual Suspects: A Technical Guide to Natural Muscarine Sources Outside of Inocybe and Clitocybe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of natural sources of muscarine, a parasympathomimetic alkaloid, beyond the commonly cited fungal genera of Inocybe and Clitocybe. This document details quantitative data, experimental protocols for analysis, and the underlying signaling pathways of this compound's activity, serving as a comprehensive resource for research and drug development.
Natural Sources of this compound: An Expanded View
While Inocybe and Clitocybe species are well-known for containing high and often toxic levels of this compound, a number of other fungal genera also produce this quaternary ammonium (B1175870) compound. The concentrations in these alternative sources are generally lower, and in some cases, are considered to be trace amounts.
Identified fungal genera containing this compound, aside from Inocybe and Clitocybe, include:
It is important to note that the presence and concentration of this compound can vary significantly even within the same species due to factors such as geographic location, substrate, and the developmental stage of the mushroom.
Quantitative Analysis of this compound Content
Accurate quantification of this compound is crucial for toxicological assessment and pharmacological research. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the current gold standard for sensitive and specific this compound determination.
| Fungal Genus | Species | This compound Concentration | Method of Analysis | Reference(s) |
| Amanita | Amanita muscaria | Typically 0.0002% - 0.0003% of fresh weight; some analyses show up to 0.043%. One study reported 0.01-0.02%. | HPLC-MS/MS | [1][3] |
| Boletus | Boletus satanas (now Rubroboletus satanas) | Isolated, but in quantities believed to be too small to account for its toxic effects. | Not specified | [4] |
| Entoloma | Entoloma rhodopolium | Presence reported, but quantitative data is not readily available. | Not specified | [5] |
| Hygrocybe | Various species | Reported to contain harmless trace amounts. | Not specified | [1] |
| Lactarius | Various species | Reported to contain harmless trace amounts. | Not specified | [1] |
| Mycena | Mycena pura | Contains this compound, but a significant portion is the less pharmacologically active isomer, epi-muscarine. | Not specified | [ ] |
| Omphalotus | Omphalotus olearius | Contains this compound alkaloids. A study on 15 samples found illudin S in concentrations of 4.37–141 mg/kg, but specific this compound concentrations were not provided. | LC-MS/MS | [6][7] |
| Rubinoboletus | Rubinoboletus sensu lato | Implicated in a fatal muscarinic syndrome case, suggesting toxicologically significant amounts. Specific concentrations not reported. | Not specified | [8] |
| Russula | Various species | Reported to contain harmless trace amounts. | Not specified | [1] |
Experimental Protocols
Extraction and Quantification of this compound by HPLC-MS/MS
This protocol outlines a modern and widely used method for the analysis of this compound in fungal samples.
3.1.1. Sample Preparation
-
Homogenization: Fresh or dried fungal material is homogenized to a fine powder.
-
Extraction: A known weight of the homogenized sample (e.g., 1 gram) is extracted with a suitable solvent. A common solvent is methanol (B129727) containing a small percentage of formic acid (e.g., 0.1-1%) to ensure this compound is in its protonated, more stable form. The mixture is typically vortexed and sonicated to ensure efficient extraction.
-
Centrifugation: The extract is centrifuged to pellet solid debris.
-
Supernatant Collection: The supernatant containing the dissolved this compound is carefully collected.
-
Solid-Phase Extraction (SPE) (Optional but Recommended for Complex Matrices): For cleaner samples, the supernatant can be passed through a solid-phase extraction cartridge (e.g., a cation exchange cartridge) to remove interfering compounds. The cartridge is first conditioned, the sample is loaded, washed, and then the this compound is eluted with a suitable solvent, often a methanolic solution containing ammonia.
-
Solvent Evaporation and Reconstitution: The final extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a small, precise volume of a solvent compatible with the HPLC mobile phase (e.g., 10% methanol in water).
3.1.2. HPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for separation.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with formic acid and/or ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: this compound is detected and quantified using Multiple Reaction Monitoring (MRM). The precursor ion for this compound ([M+H]+) is m/z 174.15. Common product ions for confirmation and quantification include m/z 57.1, 115.1, and 60.1.[9][10]
Historical Method: Paper Chromatography
While largely superseded by modern techniques, paper chromatography was historically used for the separation and identification of alkaloids like this compound.
3.2.1. Principle
Paper chromatography separates compounds based on their differential partitioning between a stationary phase (the paper, which is typically cellulose (B213188) impregnated with water) and a mobile phase (a solvent that moves up the paper by capillary action).
3.2.2. General Procedure
-
Sample Preparation: An extract of the mushroom is prepared, often through a multi-step process involving solvent extraction and purification to concentrate the alkaloids.
-
Spotting: A small, concentrated spot of the extract is applied to a starting line drawn in pencil on the chromatography paper.
-
Development: The bottom edge of the paper is suspended in a sealed chamber containing the mobile phase. The solvent is drawn up the paper, separating the components of the extract. The choice of solvent system is critical for good separation.
-
Visualization: After the solvent front has moved a sufficient distance, the paper is removed and dried. The separated compounds are visualized, often by spraying with a reagent that reacts with alkaloids to produce a colored spot (e.g., Dragendorff's reagent).
-
Identification: The position of the spot corresponding to this compound is compared to that of a known this compound standard run on the same chromatogram. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification.
Muscarinic Signaling Pathways
This compound exerts its effects by acting as an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which are coupled to two primary signaling pathways.
The Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq/11 family of G-proteins. This initiates a cascade of intracellular events.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cholinergic Mushroom Poisoning With a Detection of this compound Toxin in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of bolesatine, a glycoprotein from Boletus satanas, on rat thymus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gbif.org [gbif.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Multi-Class Mushroom Toxins in Mushroom and Biological Liquid Samples Using LC-MS/MS [mdpi.com]
- 7. Lactarius torminosus - Wikipedia [en.wikipedia.org]
- 8. Fatal muscarinic syndrome after eating wild mushrooms | The Medical Journal of Australia [mja.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Cholinergic Mushroom Poisoning With a Detection of this compound Toxin in Urine | Chan | Journal of Medical Cases [journalmc.org]
The Dawn of Parasympathetic Understanding: Early Studies on Muscarine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the foundational 19th and early 20th-century studies on muscarine that were instrumental in shaping our understanding of the parasympathetic nervous system. We will delve into the key experiments that identified the chemical nature of nerve impulse transmission, detail the methodologies of these pioneering studies, present the physiological effects observed, and visualize the underlying molecular signaling pathways. This document serves as a technical resource for professionals in neuroscience, pharmacology, and drug development, providing a historical and scientific context for the mechanisms that remain a cornerstone of modern autonomic pharmacology.
The Pioneering Discovery: Oswald Schmiedeberg and this compound's Vagal Effects
In 1869, the German pharmacologist Oswald Schmiedeberg, along with his student Richard Koppe, published a seminal work on a toxic alkaloid isolated from the fly agaric mushroom, Amanita muscaria.[1][2] They named this substance "this compound."[1] Their research demonstrated that this compound mimicked the effects of stimulating the vagus nerve, a key component of the parasympathetic nervous system.[3]
Key Experiment: The Effect of this compound on the Isolated Frog Heart
Schmiedeberg's experiments often utilized the isolated frog heart, a robust and accessible model for studying cardiac physiology.[4] His work demonstrated that this compound applied to the heart produced a response remarkably similar to that of electrical stimulation of the vagus nerve.[3]
Experimental Protocol: Schmiedeberg's Frog Heart Preparation (Conceptual Reconstruction)
The following protocol is a reconstruction based on the common physiological techniques of the era, such as the Straub's method for isolated frog heart perfusion.
-
Animal Preparation: A frog was pithed, a procedure to destroy the central nervous system, ensuring the heart's intrinsic rhythm remained. The frog was then dissected to expose the heart.
-
Heart Isolation: The heart was carefully excised, and a cannula (a small tube) was inserted into the ventricle to allow for perfusion with a saline solution (e.g., Ringer's solution) to maintain its viability.
-
Recording of Cardiac Activity: The contractions of the heart were recorded using a kymograph.[5] A lever attached to the heart would scratch a trace onto a rotating drum covered in smoked paper, providing a visual representation of the heart's rate and force of contraction.[4]
-
This compound Administration: A solution of purified this compound was added to the perfusion fluid.
-
Observation: The kymograph tracings would show a marked decrease in both the rate (negative chronotropy) and force (negative inotropy) of the heartbeat upon the addition of this compound, an effect that could be reversed by its antagonist, atropine.[2]
Quantitative Data: this compound's Effect on the Frog Heart (Illustrative)
| Concentration of this compound | Effect on Heart Rate | Effect on Contraction Force |
| Low | Slight Decrease | Slight Decrease |
| Medium | Moderate Decrease | Moderate Decrease |
| High | Pronounced Decrease / Arrest | Pronounced Decrease |
Caption: Logical diagram of Otto Loewi's two-heart experiment.
Acetylcholine (B1216132) and the Classification of Receptors: Sir Henry Hallett Dale
Sir Henry Hallett Dale, a British pharmacologist, made extensive contributions to the understanding of neurotransmission. In 1914, he characterized the pharmacological actions of acetylcholine and noted its powerful effects that mimicked parasympathetic stimulation. [6][7]Dale's work was crucial in identifying Loewi's "Vagusstoff" as acetylcholine. [8]Furthermore, he introduced the concept of different types of receptors for acetylcholine, classifying them as "muscarinic" and "nicotinic" based on their responsiveness to this compound and nicotine, respectively.
Key Experiment: Dose-Dependent Effects of Acetylcholine on Blood Pressure
Dale's research involved studying the effects of acetylcholine on anesthetized animals, typically cats, to observe its systemic effects on blood pressure.
Experimental Protocol: Acetylcholine's Effect on Feline Blood Pressure
-
Animal Preparation: A cat was anesthetized, and a cannula was inserted into the carotid artery to measure blood pressure. Another cannula was inserted into a vein for drug administration.
-
Blood Pressure Recording: The arterial cannula was connected to a manometer, and the blood pressure was recorded on a kymograph.
-
Acetylcholine Administration: Different doses of acetylcholine were injected intravenously.
-
Observation: Acetylcholine produced a dose-dependent fall in blood pressure. This effect was transient due to its rapid hydrolysis by cholinesterases. [7]5. Antagonism: The hypotensive effect of acetylcholine could be blocked by the prior administration of atropine, a muscarinic antagonist.
Quantitative Data: Dose-Dependent Hypotensive Effect of Acetylcholine (Illustrative Modern Data)
Finding precise quantitative data from Dale's 1914 paper is challenging. The following table presents illustrative data based on modern understandings of acetylcholine's dose-dependent effects on mean arterial pressure (MAP).
| Acetylcholine Dose (µg/kg, IV) | Change in Mean Arterial Pressure (mmHg) |
| 0.1 | -10 |
| 0.3 | -25 |
| 1.0 | -50 |
| 3.0 | -80 |
The Molecular Basis: Muscarinic Receptor Signaling Pathways
The effects of this compound and acetylcholine on the parasympathetic nervous system are mediated by muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). [9]There are five subtypes of mAChRs (M1-M5). The parasympathetic effects are primarily mediated by M2 receptors in the heart and M3 receptors in smooth muscle and glands. [10]
-
M1, M3, and M5 receptors couple to Gq proteins, which activate the phospholipase C (PLC) pathway. [5]* M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase. [5] Gq Signaling Pathway (M1, M3, M5 Receptors)
Caption: The Gq protein-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.
Gi Signaling Pathway (M2, M4 Receptors)
Caption: The Gi protein-coupled signaling pathway for M2 and M4 muscarinic receptors.
Conclusion
The early investigations into the effects of this compound by pioneers such as Schmiedeberg, Loewi, and Dale were fundamental to the birth of modern pharmacology and our understanding of the autonomic nervous system. Their meticulous, albeit technologically limited, experiments laid the groundwork for the concept of chemical neurotransmission and receptor theory. The discovery of this compound's parasympathomimetic actions, the demonstration of a chemical mediator for nerve impulses, and the classification of cholinergic receptors are legacies that continue to influence research and the development of therapeutic agents targeting the parasympathetic nervous system.
References
- 1. medlink.com [medlink.com]
- 2. History of pharmacology: 1—the Department of Pharmacology of the University of Tartu (Dorpat): genealogy and biographies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 4. The first recordings of pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. Henry Dale and the discovery of acetylcholine [comptes-rendus.academie-sciences.fr]
- 7. aspet.org [aspet.org]
- 8. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solved The diagram below shows a classic experiment by Sir | Chegg.com [chegg.com]
- 10. Neuroanatomy, Parasympathetic Nervous System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Enigmatic Toxin: A Technical Guide to the Role of Muscarine in Fungal Ecology and Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscarine, a potent parasympathomimetic alkaloid, has long been a subject of toxicological and pharmacological interest. Its presence in various mushroom-forming fungi, particularly within the genera Inocybe and Clitocybe, raises significant questions about its ecological function and evolutionary history. This technical guide synthesizes the current understanding of this compound's role in the fungal kingdom, providing an in-depth analysis of its biosynthesis, ecological interactions, and the evolutionary dynamics of its production. We present quantitative data on this compound concentrations, detailed experimental protocols for its analysis, and visual representations of key pathways to serve as a comprehensive resource for researchers in mycology, pharmacology, and natural product chemistry.
Introduction
This compound is a quaternary ammonium (B1175870) salt that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to a range of physiological responses in animals.[1] First isolated from Amanita muscaria, it is now known to be present in clinically significant amounts in several distantly related groups of mushroom-forming fungi, including species of Clitocybe, Inocybe, Mycena, and Omphalotus.[2][3] While its effects on vertebrates are well-documented, its ecological role and the evolutionary pressures that have shaped its distribution in fungi are less understood. This guide explores the multifaceted nature of this compound, from its molecular synthesis to its impact on ecosystem dynamics.
Biosynthesis of this compound
The biosynthetic pathway of this compound in fungi has been a long-standing puzzle. While the complete enzymatic machinery remains to be fully elucidated, isotopic labeling studies and the recent identification of key intermediates have provided a putative pathway.
The proposed biosynthesis begins with precursors derived from pyruvate (B1213749) and glutamate.[1] These molecules are thought to undergo a series of enzymatic reactions, including condensation, cyclization to form the characteristic tetrahydrofuran (B95107) ring, and subsequent modifications such as reduction, decarboxylation, and methylation.[1] A critical recent discovery has been the identification of 4'-phosphothis compound as a major natural product in the mycelium of Clitocybe rivulosa and its presence in other this compound-producing fungi.[1][4] This suggests that the final step in the biosynthesis is the dephosphorylation of this precursor to yield the active L-(+)-muscarine.[1][4] This phosphorylated precursor is largely inactive, and the release of the potent this compound may occur upon cellular injury, serving as a rapid defense mechanism.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Evolution of the Toxins this compound and Psilocybin in a Family of Mushroom-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of the Toxins this compound and Psilocybin in a Family of Mushroom-Forming Fungi | PLOS One [journals.plos.org]
- 4. The Fatal Mushroom Neurotoxin this compound is Released from a Harmless Phosphorylated Precursor upon Cellular Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Muscarine: A Selective Agonist Probe for Muscarinic Acetylcholine Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, serves as a cornerstone pharmacological tool for the study of the cholinergic nervous system. Its profound and selective agonist activity at muscarinic acetylcholine (B1216132) receptors (mAChRs) has been instrumental in the classification and characterization of these G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of this compound's selectivity profile, the intricate signaling pathways it activates, and detailed experimental protocols for its characterization. Quantitative data on its binding affinities are presented in a structured format to facilitate comparative analysis. This document is intended to be an essential resource for researchers and professionals engaged in the study of cholinergic signaling and the development of novel therapeutics targeting mAChRs.
Introduction to Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors are a family of five distinct GPCR subtypes, designated M1 through M5, that mediate the majority of the physiological effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1] These receptors play critical roles in a wide array of physiological functions, including heart rate regulation, smooth muscle contraction, glandular secretion, and cognitive processes.[2] The five subtypes are broadly classified into two major families based on their primary G protein-coupling preference.[1]
-
M1, M3, and M5 Receptors: Primarily couple to Gαq/11 proteins.[3]
-
M2 and M4 Receptors: Primarily couple to Gαi/o proteins.[3]
This differential coupling initiates distinct intracellular signaling cascades, leading to a diverse range of cellular responses. The selective activation of these receptor subtypes by agonists like this compound is a key area of research for the development of targeted therapeutics with improved efficacy and reduced side effects.
This compound's Selectivity Profile at Muscarinic Receptor Subtypes
This compound is a potent and selective agonist at all five muscarinic acetylcholine receptor subtypes.[4] While it is the archetypal agonist for this receptor class, its affinity and potency can vary across the different subtypes. Understanding this selectivity profile is crucial for interpreting experimental results and for designing studies to probe the function of specific mAChR subtypes.
Binding Affinity of this compound
The binding affinity of this compound for each of the five human muscarinic receptor subtypes is typically determined through radioligand binding assays. These assays measure the ability of unlabeled this compound to compete with a radiolabeled antagonist for binding to the receptor. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | This compound Kᵢ (nM) |
| M₁ (human) | 2.8[5] |
| M₂ (human) | 4.5[5] |
| M₃ (human) | 3.2[5] |
| M₄ (human) | 2.5[5] |
| M₅ (human) | 6.3[5] |
Note: These values are compiled from a single source for consistency. It is important to note that absolute Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Functional Potency of this compound
Signaling Pathways Activated by this compound
The binding of this compound to mAChRs initiates a cascade of intracellular signaling events that are dependent on the receptor subtype and its coupled G protein.
Gαq/11-Mediated Signaling (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by this compound leads to the activation of the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to the cellular response.
Muscarinic M1/M3/M5 Receptor Gαq/11 Signaling Pathway.
Gαi/o-Mediated Signaling (M2, M4 Receptors)
This compound's activation of M2 and M4 receptors leads to the activation of the inhibitory Gαi/o protein.[3] The α-subunit of this G protein directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The βγ-subunits of the Gαi/o protein can also directly modulate the activity of ion channels, most notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and an inhibitory effect on the cell.
Muscarinic M2/M4 Receptor Gαi/o Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with mAChRs.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific mAChR subtype.
Objective: To determine the inhibition constant (Ki) of this compound at a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: A non-subtype-selective muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled this compound chloride.
-
Non-specific binding control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in assay buffer. Prepare the radioligand solution in assay buffer at a concentration approximately equal to its dissociation constant (Kd). Prepare the non-specific binding control solution.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control solution, radioligand, and cell membranes.
-
Competition: A specific concentration of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Harvesting: Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Allow the filters to dry, then place them in scintillation vials with scintillation cocktail. Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow for Radioligand Binding Assay.
Functional Assay: Calcium Mobilization (for M1, M3, M5 Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gαq/11-coupled receptors by this compound.
Objective: To determine the functional potency (EC50) of this compound at M1, M3, or M5 muscarinic receptors.
Materials:
-
A cell line stably expressing the human M1, M3, or M5 muscarinic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (to prevent dye leakage).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Unlabeled this compound chloride.
-
A fluorescence plate reader with an injection port.
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye, Pluronic F-127, and probenecid in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Inject the this compound dilutions into the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each this compound concentration.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Functional Assay: cAMP Accumulation (for M2, M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction in cAMP levels, following the activation of Gαi/o-coupled receptors by this compound.
Objective: To determine the functional potency (EC50) of this compound at M2 or M4 muscarinic receptors.
Materials:
-
A cell line stably expressing the human M2 or M4 muscarinic receptor subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Unlabeled this compound chloride.
-
A cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell lysis buffer.
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Pre-incubation: Pre-incubate the cells with the this compound dilutions for a short period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Quantify the cAMP levels in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
The decrease in cAMP levels in the presence of this compound, compared to forskolin alone, reflects the inhibitory effect of Gαi/o-coupled receptor activation.
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound remains an indispensable pharmacological tool for the investigation of the muscarinic cholinergic system. Its selective agonist activity across all five mAChR subtypes provides a powerful means to probe the physiological and pathological roles of these receptors. This technical guide has provided a detailed overview of this compound's selectivity, its downstream signaling pathways, and the experimental methodologies required for its characterization. The structured presentation of quantitative binding data and the visualization of complex biological processes are intended to serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of muscarinic receptor pharmacology and aiding in the development of novel, subtype-selective therapeutics. The noted gap in a complete, directly comparable dataset of this compound's functional potency across all five human mAChR subtypes underscores an important area for future investigation.
References
- 1. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
The Dawn of Parasympathetic Pharmacology: Discovery and Initial Characterization of Muscarine in the 19th Century
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal discovery and initial characterization of muscarine, a pivotal moment in the history of pharmacology that laid the groundwork for our understanding of the parasympathetic nervous system. The isolation of this potent alkaloid from the fly agaric mushroom, Amanita muscaria, by Oswald Schmiedeberg and his student Richard Koppe in 1869, marked the beginning of a new era in the study of drug action on the autonomic nervous system.[1][2] This document details the original experimental protocols, presents the quantitative data from these pioneering 19th-century studies, and visualizes the key experimental and physiological pathways.
Discovery and Isolation of this compound
In 1869, at the Pharmacological Institute of the University of Dorpat (now Tartu, Estonia), Oswald Schmiedeberg and Richard Koppe embarked on a systematic investigation of the toxic principles of the fly agaric mushroom. Their meticulous work, documented in their monograph "Das Muscarin. Das giftige Alkaloid des Fliegenpilzes...", led to the first successful isolation of the substance they named "this compound."[1][2]
Experimental Protocol: Isolation of this compound
The method employed by Schmiedeberg and Koppe, while rudimentary by modern standards, was a landmark in natural product chemistry. It involved a multi-step extraction and purification process to isolate the active compound from the fungal material.
Methodology:
-
Extraction: Fresh or dried Amanita muscaria mushrooms were macerated and extracted with 90% ethanol. The mixture was heated to boiling and then allowed to cool.
-
Filtration: The ethanolic extract was filtered to remove solid mushroom debris.
-
Lead Acetate (B1210297) Precipitation: The filtrate was treated with a solution of lead(II) acetate (lead sugar). This step was crucial for precipitating various impurities, including proteins, gums, and some acids.
-
Removal of Excess Lead: The excess lead in the filtrate was removed by bubbling hydrogen sulfide (B99878) gas through the solution, which precipitated the lead as lead(II) sulfide.
-
Filtration and Concentration: The solution was again filtered to remove the lead sulfide precipitate. The resulting filtrate, containing the this compound, was then concentrated by evaporation.
-
Further Purification (as chloride salt): The concentrated extract was further purified by precipitation with mercuric chloride, followed by decomposition of the resulting double salt with hydrogen sulfide. The final product was an amorphous, highly hygroscopic substance, which they identified as the chloride salt of this compound.
Initial Pharmacological Characterization
Schmiedeberg and Koppe conducted a series of groundbreaking physiological experiments, primarily using the isolated frog heart, to characterize the effects of their newly isolated this compound. These experiments were among the first to systematically quantify the action of a drug on a specific organ system and to demonstrate the principle of antagonism between two chemical substances.
Experimental Protocol: Physiological Studies on the Isolated Frog Heart
The isolated frog heart preparation was a cornerstone of 19th-century physiological and pharmacological research. The methodology allowed for the direct observation and recording of the effects of various substances on cardiac function.
Methodology:
-
Preparation of the Isolated Frog Heart: A frog was pithed, and its heart was carefully excised. The heart was then cannulated through the sinus venosus and perfused with a saline solution (frog Ringer's solution) to maintain its viability.
-
Recording of Cardiac Contractions: The apex of the ventricle was attached via a fine thread to a lever system connected to a kymograph. The kymograph, a rotating drum covered with smoked paper, recorded the mechanical contractions of the heart as a continuous trace.
-
Application of this compound: A solution of this compound chloride of a known concentration was applied directly to the perfused heart.
-
Observation and Recording: The effects of this compound on the heart rate and the force of contraction were observed and recorded on the kymograph.
-
Application of Atropine (B194438): Following the administration of this compound, a solution of atropine sulfate (B86663) was applied to the heart to investigate its potential antagonistic effects.
-
Observation and Recording of Antagonism: The changes in heart function following the application of atropine were recorded.
Quantitative Data from 19th-Century Experiments
The following tables summarize the key quantitative findings from the initial characterization of this compound by Schmiedeberg and his contemporaries. It is important to note that the concentrations and doses reported in these early studies were often less precise than modern measurements.
| Experiment | Animal Model | This compound Dose/Concentration | Observed Effect on Heart Rate | Reference |
| Schmiedeberg & Koppe (1869) | Frog (isolated heart) | "A few drops of a dilute solution" | Complete cardiac arrest in diastole | [1][2] |
| Schmiedeberg (1870) | Frog (isolated heart) | Not specified | Slowing and eventual cessation of heartbeat | |
| Bezold & Hirt (1867) | Rabbit | Intravenous injection of Veratrum viride extract | Marked reduction in heart rate and blood pressure |
Table 1: Effect of this compound and Other Alkaloids on Cardiac Function
| Experiment | Agonist | Antagonist | Antagonist Dose/Concentration | Observed Effect | Reference |
| Schmiedeberg & Koppe (1869) | This compound | Atropine | "A small quantity" | Restoration of normal heart contractions after this compound-induced arrest | [1][2] |
| Schmiedeberg (1870) | This compound | Atropine | Not specified | Reversal of this compound's effects on the heart |
Table 2: Antagonism of this compound's Effects by Atropine
Physiological Signaling Pathway
Schmiedeberg's experiments were pivotal in demonstrating that this compound's effects mimicked the stimulation of the vagus nerve, which was known to slow the heart. This led to the fundamental concept that chemical substances could interact with specific physiological systems to produce predictable effects. The antagonistic action of atropine further solidified this idea, suggesting a competitive interaction at a common site of action.
Conclusion
The discovery and initial characterization of this compound by Oswald Schmiedeberg and Richard Koppe in the 19th century represent a watershed moment in the history of pharmacology and our understanding of the autonomic nervous system. Their meticulous experimental work, utilizing the tools and techniques of their time, not only identified a novel and potent natural product but also established fundamental principles of drug action, including the concept of a specific site of action and the phenomenon of pharmacological antagonism. This pioneering research paved the way for the later classification of cholinergic receptors and the development of a vast array of drugs that target the parasympathetic nervous system, with profound implications for medicine that continue to this day.
References
The Structural Tango of Muscarine and Acetylcholine: A Deep Dive into Muscarinic Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural relationship between the natural alkaloid muscarine and the endogenous neurotransmitter acetylcholine (B1216132). We will dissect their chemical structures, analyze their interactions with the five subtypes of muscarinic acetylcholine receptors (M1-M5), and provide detailed experimental protocols for studying these interactions. This guide aims to be a comprehensive resource for professionals engaged in cholinergic research and the development of novel therapeutics targeting the muscarinic system.
Structural Comparison: A Tale of Two Agonists
Acetylcholine and this compound, despite their different origins, share key structural features that allow them to bind to and activate muscarinic receptors. Acetylcholine, an ester of acetic acid and choline, is the primary neurotransmitter in the parasympathetic nervous system and at the neuromuscular junction.[1] this compound, a toxin isolated from the Amanita muscaria mushroom, selectively activates muscarinic receptors, lending them their name.[1]
The critical pharmacophore for both molecules consists of a positively charged quaternary ammonium (B1175870) group and a region capable of hydrogen bonding. In acetylcholine, this is the ester group, while in this compound, it is the hydroxyl group. The spatial arrangement of these features is crucial for receptor binding and activation.
Below is a DOT script to visualize the chemical structures of acetylcholine and this compound.
Quantitative Analysis: Binding Affinities at Muscarinic Receptor Subtypes
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions.[1] M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[2] The affinity of acetylcholine and this compound for these receptor subtypes is a critical determinant of their pharmacological profiles.
The following table summarizes the available quantitative data on the binding affinities (Ki values) of acetylcholine and this compound for the human muscarinic receptor subtypes. It is important to note that obtaining a comprehensive, directly comparable dataset is challenging due to variations in experimental conditions (e.g., cell lines, radioligands, and assay buffers) across different studies.[3]
| Receptor Subtype | Ligand | Ki (nM) | pKi | Reference |
| M1 | Acetylcholine | Data not available | ~4.52 (pEC50) | [3] |
| This compound | Data not available | Data not available | ||
| M2 | Acetylcholine | Data not available | Data not available | |
| This compound | Data not available | Data not available | ||
| M3 | Acetylcholine | Data not available | Data not available | |
| This compound | Data not available | Data not available | ||
| M4 | Acetylcholine | Data not available | Data not available | |
| This compound | Data not available | Data not available | ||
| M5 | Acetylcholine | Data not available | Data not available | |
| This compound | Data not available | Data not available |
Note: The provided search results did not yield a comprehensive, directly comparable dataset of Ki or pKi values for both this compound and acetylcholine across all five muscarinic receptor subtypes. The pEC50 value for acetylcholine at the M1 receptor indicates its potency in a functional assay, which is related to but not a direct measure of binding affinity.[3] Further targeted literature reviews and experimental studies are necessary to populate this table with directly comparable and robust data.
Experimental Protocols
Radioligand Competition Binding Assay for Determining Ki Values
This protocol outlines a standard method for determining the binding affinity (Ki) of a non-radiolabeled ligand (e.g., this compound or acetylcholine) by measuring its ability to displace a radiolabeled antagonist from a specific muscarinic receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity, non-subtype-selective muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Ligands: Acetylcholine and this compound.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For detecting radioactivity.
-
96-well Filter Plates: With glass fiber filters.
-
Filtration Apparatus: For rapid washing of the filter plates.
-
Liquid Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test ligands (acetylcholine and this compound) in assay buffer. Prepare a solution of [³H]-NMS in assay buffer at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Cell membranes (typically 5-20 µg of protein per well).
-
[³H]-NMS solution.
-
Increasing concentrations of the test ligand.
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of the test ligand.
-
For determining total binding, add assay buffer instead of the test ligand.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3-5 times) to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each test ligand concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test ligand concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
As mentioned, muscarinic receptors mediate their effects through two primary G protein signaling pathways. The following diagrams, generated using the DOT language, illustrate these cascades.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Gi/o Signaling Pathway (M2, M4 Receptors)
Experimental Workflow: GPCR Agonist Screening
The following diagram illustrates a typical workflow for screening and characterizing novel agonists for G protein-coupled receptors, such as the muscarinic receptors.
Conclusion
The structural similarities between acetylcholine and this compound, particularly the presence and spatial orientation of a cationic head and a hydrogen-bonding moiety, are fundamental to their ability to activate muscarinic receptors. While acetylcholine is the non-selective endogenous agonist for all muscarinic subtypes, this compound's selectivity helped define this receptor class. A thorough understanding of their binding affinities and the downstream signaling pathways they trigger is paramount for the rational design of novel, subtype-selective muscarinic ligands with improved therapeutic efficacy and reduced side effects. The experimental protocols and workflows provided in this guide offer a framework for researchers to quantitatively assess these critical pharmacological parameters. Further research to establish a comprehensive and standardized dataset of binding affinities will be invaluable to the field of cholinergic drug discovery.
References
A Technical Guide to Inocybe and Clitocybe Species with High Muscarine Concentrations for Researchers and Drug Development Professionals
Abstract
Muscarine, a potent parasympathomimetic alkaloid, is found in significant concentrations in various species of Inocybe and Clitocybe mushrooms. These fungi represent a critical area of study for toxicologists, pharmacologists, and drug development professionals due to the profound physiological effects of this compound. This technical guide provides an in-depth overview of key Inocybe and Clitocybe species known for high this compound content, detailed experimental protocols for the extraction and quantification of this compound, and a comprehensive examination of its signaling pathways. The information is presented to facilitate further research into this compound's toxicological profile and its potential as a pharmacological tool.
Introduction
This compound was the first parasympathomimetic substance to be isolated and studied, originally from Amanita muscaria in 1869.[1] However, clinically significant concentrations of this compound are more commonly associated with certain species within the Inocybe and Clitocybe genera.[1][2] Ingestion of these mushrooms can lead to a cholinergic toxidrome characterized by symptoms such as excessive salivation, sweating, lacrimation, bradycardia, and in severe cases, respiratory failure and death.[3][4][5] The potent activity of this compound at muscarinic acetylcholine (B1216132) receptors (mAChRs) makes it a valuable pharmacological tool for studying the cholinergic nervous system and a person of interest for the development of novel therapeutics. This guide focuses on the species with the highest reported this compound concentrations and the methodologies required for its rigorous scientific investigation.
Inocybe and Clitocybe Species with High this compound Concentrations
A number of species within the Inocybe and Clitocybe genera are known to contain medically significant levels of this compound. The following table summarizes the quantitative data on this compound concentrations in some of the most potent species. It is important to note that this compound content can vary significantly based on geographical location, substrate, and the developmental stage of the mushroom.
| Genus | Species | Common Name | This compound Concentration (% of dry weight) | References |
| Inocybe | Inocybe erubescens | Deadly Fibrecap | Up to 1.2% | [6] |
| Inocybe | Inocybe geophylla | White Fibrecap | High, but specific % not always stated | [2] |
| Inocybe | Inocybe lacera | Torn Fibrecap | High, but specific % not always stated | [2] |
| Inocybe | Inocybe cinnamomea | Cinnamon Fibrecap | High, but specific % not always stated | [2] |
| Clitocybe | Clitocybe dealbata | Ivory Funnel | Potentially deadly levels | [1][3] |
| Clitocybe | Clitocybe rivulosa | Fool's Funnel | Potentially deadly levels | [4] |
Note: "Potentially deadly levels" indicates that while a precise percentage of dry weight is not consistently reported in the literature, these species are known to cause severe muscarinic poisoning.
Experimental Protocols
The accurate quantification of this compound from fungal matrices is essential for toxicological assessment and pharmacological research. The following is a composite experimental protocol based on methodologies described in the scientific literature for the extraction and analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
This compound Extraction from Fungal Material
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh mushroom samples to a constant weight to determine the dry weight.
-
Grind the dried fungal material into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of the dried mushroom powder into a microcentrifuge tube.
-
Add 1 mL of an extraction solvent, typically a mixture of methanol (B129727) and water (e.g., 80:20 v/v) containing a small percentage of a weak acid like formic acid (e.g., 0.1%) to aid in the extraction of the quaternary amine.
-
Vortex the mixture vigorously for 1 minute.
-
Sonciate the sample in an ultrasonic bath for 30 minutes to enhance cell lysis and extraction efficiency.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with a fresh aliquot of the extraction solvent, and the supernatants pooled.
-
-
Sample Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the this compound from the cartridge using a small volume of the extraction solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for HPLC-MS/MS analysis (e.g., the initial mobile phase composition).
-
This compound Quantification by HPLC-MS/MS
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient might start with a high percentage of mobile phase A, with a linear increase in mobile phase B over several minutes to elute the analyte.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for analytical scale columns.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
Injection Volume: 1-10 µL of the prepared extract.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be monitored. For this compound (C9H20NO2+), the precursor ion is m/z 174.2. Common product ions for fragmentation include m/z 57.1, 71.1, and 115.1. The most abundant and specific transition should be used for quantification, with a second transition for confirmation.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for this compound.
-
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard at a range of concentrations.
-
Analyze the calibration standards and the mushroom extracts under the same HPLC-MS/MS conditions.
-
Quantify the this compound concentration in the extracts by comparing the peak areas to the calibration curve.
-
Express the final concentration as a percentage of the dry weight of the original mushroom material.
-
Signaling Pathways of this compound
This compound exerts its effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[1] There are five subtypes of mAChRs, designated M1 through M5, which are differentially expressed throughout the body and couple to different G-protein signaling cascades. The activation of these receptors by this compound initiates a cascade of intracellular events that mediate the physiological responses.
The diagram below illustrates the generalized signaling pathways activated by this compound binding to mAChRs.
Caption: Generalized this compound signaling pathways via Gq/11 and Gi/o coupled receptors.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the analysis of this compound from fungal samples, from sample collection to final data analysis.
Caption: Experimental workflow for this compound analysis from fungal samples.
Conclusion
The Inocybe and Clitocybe genera contain species with remarkably high concentrations of this compound, making them a significant concern for public health and a subject of interest for pharmacological research. This guide has provided a summary of key species, a detailed experimental protocol for the accurate quantification of this compound, and a visual representation of its signaling pathways and analytical workflow. It is hoped that this information will serve as a valuable resource for researchers and professionals in the field, enabling further investigation into the toxicology and potential therapeutic applications of this compound. Rigorous and standardized methodologies are crucial for advancing our understanding of this potent natural toxin.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (+)-Muscarine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Muscarine, a natural alkaloid first isolated from the Amanita muscaria mushroom, is a potent and selective agonist of the muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As such, it is an invaluable pharmacological tool for studying the cholinergic nervous system. The L-(+)-enantiomer is the biologically active form.[3] This document provides a detailed protocol for the enantioselective synthesis of (+)-muscarine, primarily focusing on the efficient method developed by Chan and Li, which utilizes the readily available chiral precursor, S-(-)-ethyl lactate (B86563).[1][2][4]
Quantitative Data
The following table summarizes the reported yields for each step in the enantioselective synthesis of (+)-muscarine via the Chan and Li protocol.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Protection | S-(-)-Ethyl lactate | Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate | 90%[2] |
| 2 | Reduction | Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate | (S)-2-(2',6'-dichlorobenzyloxy)-propanal | Crude product used directly |
| 3 | Allylation | (S)-2-(2',6'-dichlorobenzyloxy)-propanal | anti and syn diastereomers | Mixture used in next step |
| 4 | Iodocyclization | anti diastereomer | Iodocyclized intermediate | - |
| 5 | Amination | Iodocyclized intermediate | (+)-Muscarine | - |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of (+)-muscarine.
I. Synthesis of Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate (3)
-
Reaction Setup: To a solution of S-(-)-ethyl lactate (559 mg, 5 mmol) and 2,6-dichlorobenzyl bromide (1.2 g, 5 mmol) in 50 mL of dry diethyl ether, add dry powdered silver oxide (1.3 g, 5.25 mmol) portion-wise over 40 minutes with continuous stirring.[2]
-
Reaction: Reflux the resulting mixture for 6 hours.[2]
-
Monitoring: Track the disappearance of the starting material using thin-layer chromatography (TLC).[2]
-
Work-up: Upon completion, filter the reaction mixture through Celite. Evaporate the solvent under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude material by flash chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 20:1) to yield Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate as a colorless oil (1.25 g, 90% yield).[2]
II. Synthesis of (S)-2-(2',6'-dichlorobenzyloxy)-propanal (4)
-
Reaction Setup: Cool a solution of the product from Step I in dry diethyl ether to -78 °C.[2]
-
Reaction: Add diisobutylaluminium hydride (DIBAL-H) dropwise and stir the reaction mixture for 2 hours at -78 °C.[2]
-
Quenching: Quench the reaction by the slow addition of methanol.[2]
-
Work-up: Allow the mixture to warm to room temperature and filter it through Celite. Evaporate the solvent to yield the crude aldehyde, which is used in the next step without further purification.[2]
III. Synthesis of the anti and syn Diastereomers (5a and 5b)
-
Reaction: Treat the crude aldehyde from Step II with allyl bromide and zinc powder in water, using NH4Cl as a catalyst. This results in an anti:syn mixture of the corresponding homoallylic alcohols.[1]
IV. Synthesis of the Iodocyclized Intermediate (6a)
-
Reaction Setup: Dissolve the major anti isomer (5a) in acetonitrile (B52724) at 0 °C.[2]
-
Reaction: Add iodine (I₂) and stir the reaction for 3 hours at 0 °C.[2]
-
Quenching: Quench the reaction with an aqueous sodium thiosulfate (B1220275) solution.[2]
-
Work-up: Extract the mixture with diethyl ether. Dry the organic layer and concentrate it to yield the cyclized product.[2]
V. Synthesis of (+)-Muscarine (1)
-
Reaction Setup: Dissolve the iodocyclized product (6a) in ethanol.[2]
-
Reaction: Add an excess of trimethylamine (B31210) and heat the mixture in a sealed tube at 80 °C for 4 hours.[2]
-
Work-up: Cool the reaction mixture and evaporate the solvent.[2]
-
Purification: Purify the residue by recrystallization to obtain (+)-muscarine as its iodide salt.[2]
Visualizations
Enantioselective Synthesis Workflow of (+)-Muscarine
Caption: Workflow for the enantioselective synthesis of (+)-muscarine.
Muscarinic Receptor Signaling Pathways
Caption: Signaling pathways activated by this compound binding to mAChRs.
References
Application Notes and Protocols for Muscarinic Receptor Radioligand Binding Assay Using Labeled Muscarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are pivotal in mediating the actions of the neurotransmitter acetylcholine throughout the central and peripheral nervous systems.[1] The five distinct subtypes, M1 through M5, are implicated in a wide array of physiological functions, including learning, memory, smooth muscle contraction, and glandular secretion.[1] Consequently, they represent significant therapeutic targets for a variety of diseases.[1]
Radioligand binding assays are a cornerstone technique for the pharmacological characterization of these receptors.[1] These assays allow for the quantitative determination of key parameters such as receptor density (Bmax), the affinity of a radiolabeled ligand (Kd), and the affinity of unlabeled competing ligands (Ki).[1] This document provides a detailed protocol for conducting saturation and competition radioligand binding assays for muscarinic receptors using a labeled form of the agonist, muscarine (e.g., [³H]-muscarine).
A critical consideration when using a labeled agonist is the receptor's interaction with G proteins. Agonists preferentially bind to the high-affinity state of the receptor, which is coupled to a G protein. This interaction is sensitive to guanine (B1146940) nucleotides, such as guanosine (B1672433) triphosphate (GTP). In the presence of GTP, the receptor uncouples from the G protein, resulting in a shift to a low-affinity state for agonists.[2][3] This phenomenon can be leveraged to study the functional coupling of the receptor.
Muscarinic Receptor Signaling Pathways
Muscarinic receptor subtypes couple to different families of G proteins, thereby initiating distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[1] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[1] Activation of Gi/o leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP).[1] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).[1]
Experimental Workflow
The general workflow for a radioligand binding assay involves several key steps, from the preparation of the biological material to the final data analysis.
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]-muscarine or another suitable labeled muscarinic agonist.
-
Receptor Source: Tissue homogenate (e.g., rat brain cortex) or cell membranes expressing the muscarinic receptor subtype of interest.
-
Unlabeled Ligands: Unlabeled this compound (for competition assays) and a high-affinity muscarinic antagonist (e.g., atropine (B194438) or N-methylscopolamine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Guanine Nucleotide (optional): GTP or a non-hydrolyzable analog like Gpp(NH)p.
-
Scintillation Cocktail.
-
Equipment: Homogenizer, centrifuges, 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter.
Protocol 1: Membrane Preparation from Rat Brain
-
Euthanize a rat according to approved animal welfare protocols and dissect the desired brain region (e.g., cortex) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[1]
-
Discard the supernatant, resuspend the pellet in fresh assay buffer, and centrifuge again at 20,000 x g for 20 minutes.[1]
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
Protocol 2: Saturation Binding Assay with [³H]-muscarine
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radiolabeled agonist.
-
Prepare serial dilutions of [³H]-muscarine in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up the following in triplicate for each concentration of [³H]-muscarine:
-
Total Binding: Add assay buffer, the respective [³H]-muscarine dilution, and the membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of a muscarinic antagonist (e.g., 1 µM atropine), the respective [³H]-muscarine dilution, and the membrane preparation.
-
-
Incubate the plate at room temperature (or a specified temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.[1]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[1]
Protocol 3: Competition Binding Assay with Unlabeled this compound
This assay is performed to determine the inhibition constant (Ki) of an unlabeled compound (in this case, unlabeled this compound) by measuring its ability to compete with a fixed concentration of the radiolabeled agonist.
-
Prepare serial dilutions of unlabeled this compound in assay buffer over a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).[1]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-muscarine (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of a muscarinic antagonist (e.g., 1 µM atropine), the fixed concentration of [³H]-muscarine, and the membrane preparation.
-
Competition: Add the respective unlabeled this compound dilution, the fixed concentration of [³H]-muscarine, and the membrane preparation.
-
-
Incubate, filter, wash, and count the radioactivity as described in the saturation assay protocol.
Note on Guanine Nucleotides: To investigate the G protein coupling of the receptor, the competition assay can be repeated in the presence of a fixed concentration of GTP (e.g., 100 µM).
Data Presentation and Analysis
Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) from the NSB wells from the average CPM of the total binding or competition wells.[1]
-
Saturation Assay: Plot the specific binding (in fmol/mg protein) against the concentration of [³H]-muscarine. Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
Competition Assay: Plot the specific binding as a percentage of the maximum specific binding against the log concentration of unlabeled this compound. Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response") to determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand).[1]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation assay.[1]
Quantitative Data Summary
The following tables summarize typical binding parameters that can be obtained from these assays. The values are illustrative and can vary depending on the specific receptor subtype, tissue source, and experimental conditions.
Table 1: Saturation Binding Assay Results for [³H]-muscarine
| Parameter | Value | Unit |
| Kd | [Insert Value] | nM |
| Bmax | [Insert Value] | fmol/mg protein |
Table 2: Competition Binding Assay Results for Unlabeled this compound
| Parameter | Without GTP | With GTP | Unit |
| IC50 | [Insert Value] | [Insert Value] | nM |
| Ki | [Insert Value] | [Insert Value] | nM |
| Hill Slope | [Insert Value] | [Insert Value] |
Note: In the presence of GTP, a rightward shift in the competition curve and an increase in the IC50 and Ki values are expected, reflecting the conversion of high-affinity binding sites to low-affinity sites.[2][3] The Hill slope may also approach unity in the presence of GTP.
References
Application Notes and Protocols for In Vitro Functional Assays of Muscarinic Activity on Isolated Organs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They play crucial roles in regulating the function of various organs, including the smooth muscle of the gastrointestinal tract, urinary bladder, and airways. The five subtypes of muscarinic receptors (M1-M5) are important drug targets for a range of diseases. In vitro functional assays using isolated organs are indispensable tools for characterizing the activity of muscarinic agonists and antagonists, providing valuable insights into their potency, efficacy, and selectivity.
These application notes provide detailed protocols for conducting in vitro functional assays to assess muscarinic activity on isolated guinea pig ileum, urinary bladder, and trachea. The protocols cover tissue preparation, experimental setup, data acquisition, and analysis. Additionally, quantitative data for standard muscarinic ligands are presented in tabular format for easy reference.
Muscarinic Receptor Signaling in Smooth Muscle
In most smooth muscle tissues, the predominant muscarinic receptor subtypes are M2 and M3, typically in a ratio of approximately 80% M2 to 20% M3.[1][2] Stimulation of these receptors initiates distinct signaling cascades that ultimately lead to smooth muscle contraction.
-
M3 Receptor Pathway: M3 receptors are coupled to Gq/11 proteins.[3] Upon activation, Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[3]
-
M2 Receptor Pathway: M2 receptors are coupled to Gi/o proteins.[3] Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Since cAMP promotes smooth muscle relaxation (by inhibiting MLCK), the M2-mediated reduction in cAMP counteracts this relaxation, thereby contributing to contraction.[2] M2 receptor activation can also directly modulate ion channels.[1][2]
The following diagram illustrates the primary signaling pathways involved in muscarinic receptor-mediated smooth muscle contraction.
Caption: Muscarinic M3 and M2 receptor signaling pathways in smooth muscle.
General Experimental Workflow
The following diagram outlines the general workflow for in vitro functional assays using isolated organ baths.
Caption: General experimental workflow for isolated organ bath assays.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Assay
The guinea pig ileum is a classic preparation for studying muscarinic receptor function, particularly M3-mediated contractions.[4][5]
1. Materials and Reagents:
-
Guinea pig (e.g., Hartley, 250-350 g)
-
Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Carbogen gas (95% O2 / 5% CO2)
-
Muscarinic agonists (e.g., Acetylcholine, Carbachol) and antagonists (e.g., Atropine)
-
Isolated organ bath system with force-displacement transducer and data acquisition software[6][7]
2. Tissue Preparation:
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Perform a midline laparotomy and carefully excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).
-
Place the excised ileum in a petri dish containing pre-gassed (95% O2 / 5% CO2) and pre-warmed (37°C) Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove any contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
3. Experimental Procedure:
-
Mount a segment of ileum in a 10-25 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with carbogen.[8][9]
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to a force-displacement transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.[10]
-
After equilibration, assess the viability of the tissue by eliciting a contraction with a submaximal concentration of acetylcholine (e.g., 1 µM) or KCl (e.g., 60 mM).[11]
-
Once a stable baseline is re-established after washing, construct a cumulative concentration-response curve (CCRC) for a muscarinic agonist (e.g., acetylcholine, carbachol). Add the agonist in increasing concentrations (e.g., half-log increments) to the organ bath, allowing the response to each concentration to reach a plateau before adding the next.
-
To determine the affinity of an antagonist (pA2 value), wash the tissue thoroughly to remove the agonist.
-
Incubate the tissue with a known concentration of the antagonist for a predetermined period (e.g., 30-60 minutes).[12]
-
In the continued presence of the antagonist, construct a second CCRC to the same agonist.
-
Repeat this procedure with at least two other concentrations of the antagonist.
4. Data Analysis:
-
Express the contractile response as a percentage of the maximal response to the agonist in the control curve.
-
Plot the log concentration of the agonist versus the percentage response to generate sigmoidal curves.
-
From these curves, determine the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal response).
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control).
-
Construct a Schild plot by plotting log(DR-1) versus the negative log molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.[12][13]
Protocol 2: Isolated Urinary Bladder Assay
The urinary bladder detrusor muscle is rich in M2 and M3 muscarinic receptors, and its contraction is primarily mediated by M3 receptors.[14][15]
1. Materials and Reagents:
-
Rodent (e.g., rat, mouse) or other species (e.g., guinea pig, pig)
-
Krebs-Henseleit solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, Glucose 11.1)[14]
-
Carbogen gas (95% O2 / 5% CO2)
-
Muscarinic agonists and antagonists
-
Isolated organ bath system
2. Tissue Preparation:
-
Following euthanasia, expose the urinary bladder and carefully excise it.
-
Place the bladder in a petri dish with cold, gassed Krebs-Henseleit solution.
-
Remove any adhering fat and connective tissue.
-
Open the bladder longitudinally and cut parallel strips of the detrusor muscle (e.g., 2 mm wide and 5-10 mm long).[14]
3. Experimental Procedure:
-
Mount the bladder strips in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with carbogen.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washes.[12]
-
After equilibration and viability checks, proceed with generating CCRCs for agonists and determining antagonist pA2 values as described in Protocol 1.
Protocol 3: Isolated Trachea/Bronchi Assay
Airway smooth muscle contraction is a key factor in respiratory diseases like asthma and COPD. Muscarinic M3 receptors are the primary mediators of this contraction.[16]
1. Materials and Reagents:
-
Guinea pig, rat, or mouse
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2 / 5% CO2)
-
Muscarinic agonists and antagonists
-
Isolated organ bath or wire myograph system
2. Tissue Preparation:
-
After euthanasia, carefully dissect out the trachea and/or main bronchi.
-
Place the airways in cold, gassed Krebs-Henseleit solution.
-
Clean the tissue of excess connective and adipose tissue.
-
For trachea, you can prepare a chain of tracheal rings or a longitudinal strip. For bronchi, prepare ring segments (1-2 mm wide).[17]
3. Experimental Procedure:
-
Mount the tracheal or bronchial preparations in an organ bath or wire myograph containing Krebs-Henseleit solution at 37°C, gassed with carbogen.
-
Apply an optimal resting tension (this may need to be determined empirically, e.g., 1-2 g for tracheal chains, lower for bronchial rings in a myograph) and allow for a 60-90 minute equilibration period with regular washes.
-
After equilibration and viability checks, proceed with generating CCRCs for agonists and determining antagonist pA2 values as detailed in Protocol 1.
Data Presentation
The following tables summarize quantitative data for common muscarinic agonists and antagonists obtained from isolated organ bath experiments as reported in the literature.
Table 1: Potency (EC50/pEC50) of Muscarinic Agonists in Isolated Tissues
| Agonist | Tissue | Species | pEC50 (-log M) | EC50 (µM) | Reference(s) |
| Acetylcholine | Ileum | Goat | 5.76 ± 0.01 | 1.71 | [18] |
| Acetylcholine | Ileum | Guinea Pig | 5.97 ± 0.009 | 1.06 | [18] |
| Oxotremorine-M | Ileum | Mouse (Wild-type) | 6.75 ± 0.03 | ~0.18 | [19][20] |
| Oxotremorine-M | Ileum | Mouse (M3 KO) | 6.99 ± 0.08 | ~0.10 | [19][20] |
| Carbachol | Bladder | Mouse | 5.66 ± 0.04 | ~2.19 | [21] |
| Carbachol | Bladder | Pig | 5.86 ± 0.02 | ~1.38 | [15] |
Table 2: Affinity (pA2) of Muscarinic Antagonists in Isolated Tissues
| Antagonist | Agonist | Tissue | Species | pA2 | Reference(s) |
| Atropine (B194438) | Acetylcholine | Ileum | Goat | 9.59 ± 0.022 | [18] |
| Atropine | Acetylcholine | Ileum | Guinea Pig | 9.93 ± 0.04 | [18] |
| Atropine | Bethanechol | Gastric Fundus | Guinea Pig | 8.16 | [22] |
| Atropine | Carbachol | Colon (Circular) | Human | 8.72 ± 0.28 | [23] |
| Pirenzepine (B46924) (M1 selective) | Acetylcholine | Ileum | Guinea Pig | 6.1 - 7.7 | [5] |
| Pirenzepine (M1 selective) | Bethanechol | Gastric Fundus | Guinea Pig | 7.06 | [22] |
| 4-DAMP (M3 selective) | Carbachol | Bladder | Pig | 9.37 ± 0.07 | [15] |
| 4-DAMP (M3 selective) | Carbachol | Colon (Longitudinal) | Human | 9.09 ± 0.16 | [23] |
| Methoctramine (M2 selective) | Carbachol | Bladder | Pig | 6.05 ± 0.05 | [15] |
| AF-DX 116 (M2 selective) | Carbachol | Colon (Circular) | Human | 7.36 ± 0.43 | [23] |
Disclaimer: The EC50 and pA2 values presented are derived from the cited literature and may vary depending on the specific experimental conditions. These tables are intended for comparative purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Characterization of the interaction between muscarinic M2 receptors and beta-adrenoceptor subtypes in guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. Isolated organ/tissue test – organ bath [panlab.com]
- 8. reprocell.com [reprocell.com]
- 9. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. sid.ir [sid.ir]
- 12. ics.org [ics.org]
- 13. youtube.com [youtube.com]
- 14. Muscarinic receptors in isolated urinary bladder smooth muscle from different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of M2-muscarinic receptors in mediating contraction of the pig urinary bladder in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 20. The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Muscarine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine is a toxic quaternary ammonium (B1175870) alkaloid found in certain species of mushrooms, notably in the Inocybe and Clitocybe genera.[1] Its ingestion can lead to a range of cholinergic symptoms known as the muscarinic syndrome, which in severe cases can be fatal.[1] Accurate and sensitive quantification of this compound is crucial for clinical diagnosis, forensic toxicology, and research into the mechanisms of mushroom poisoning.[1] High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used and recommended method for the detection and quantification of this compound due to its high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the analysis of this compound in various samples.
Signaling Pathway of this compound
This compound exerts its physiological effects by acting as a selective agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[1][2] There are five subtypes of mAChRs (M1-M5) which couple to different G-proteins and activate distinct signaling pathways.[3][4] The M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4] The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound involves sample preparation, followed by HPLC separation and subsequent detection and quantification by mass spectrometry.
Detailed Experimental Protocols
Sample Preparation
For Mushroom Samples:
-
Fresh or dried mushroom fruiting bodies are homogenized to a fine powder.[2]
-
A known weight of the homogenized sample (e.g., 1 gram) is extracted with a suitable solvent, typically a mixture of methanol (B129727) and water or acetonitrile and water.[2]
-
The extraction is often facilitated by ultrasonication or shaking for a defined period (e.g., 30-60 minutes).[2]
-
The mixture is then centrifuged to pellet the solid material.[2]
-
The supernatant can be directly analyzed or further purified.
For Biological Fluids (Plasma, Whole Blood, Urine):
-
To 100 µL of the biological fluid, add 200 µL of acetonitrile. An internal standard (e.g., D9-muscarine) can be added to the acetonitrile.[1][5]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 x g for 10 minutes.[1]
-
Carefully collect the supernatant for analysis.[1]
Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended): For cleaner extracts, especially from complex matrices, a cation-exchange SPE cartridge is recommended.[1][2]
-
Condition a weak cation exchange (WCX) SPE cartridge with methanol and then water.[1]
-
Load the sample extract onto the cartridge.[2]
-
Wash the cartridge with water and then methanol to remove impurities.[2]
-
Elute this compound with a methanolic solution of ammonia (B1221849) or a similar basic modifier.[2]
-
The eluate is then evaporated to dryness and reconstituted in a suitable solvent for HPLC injection.[6]
High-Performance Liquid Chromatography (HPLC)
-
HPLC System: A standard high-performance liquid chromatography system.[1]
-
Column: A C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for separation.[2] An Accucore Phenyl-X analytical column has also been reported.[5][7]
-
Mobile Phase: The mobile phase often consists of a gradient of acetonitrile and water with a modifier such as formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency.[2]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[8]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[8]
-
Injection Volume: A small volume, typically 1-10 µL, of the prepared sample is injected.[8]
Mass Spectrometric Detection
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode (ESI+) is commonly used.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity.[2]
-
Precursor and Product Ions: The precursor ion for this compound is m/z 174.[1] Common product ions monitored include m/z 115, 57, and 43.05.[1][9]
Quantitative Data Summary
The performance of HPLC-MS/MS methods for this compound quantification from various studies is summarized in the tables below.
Table 1: Method Performance for this compound Detection in Biological Samples
| Biological Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| Plasma & Whole Blood | 0.1 - 100 µg/L | 0.1 µg/L | Not Reported | [5] |
| Urine | 1 - 100 µg/L | 1 µg/L | Not Reported | [5] |
| Urine | 0.4 - 40 µg/L | 0.4 µg/L | 0.1 µg/L | [10][11] |
| General | 0.3 ng/mL - 2.0 µg/mL | 0.3 ng/mL | 0.09 ng/mL | [5] |
Table 2: Recovery and Precision Data for this compound Analysis
| Matrix | Spiked Concentration | Recovery | Intra-day Precision (RSD) | Inter-day Precision (RSD) | Reference |
| Urine | 0.4, 0.8, 4, 40 µg/L | 74.4% - 91.5% | 2.1% - 8.2% | 1.7% - 7.3% | [10][11] |
| General | 0.3 ng/mL | 96% | 0.48% - 1.39% | 2.39% - 5.49% | [5] |
| General | 0.2 µg/mL & 2.0 µg/mL | 95% | 0.48% - 1.39% | 2.39% - 5.49% | [5] |
Conclusion
The HPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in a variety of samples. The detailed protocols and performance data presented in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important toxin. Proper sample preparation is key to achieving accurate and reproducible results, and the use of an internal standard is highly recommended for precise quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the Detection of Muscarinic, Muscimol and Ibotenic Acid in Fungi and Biological Matrices Using the HPLC-MS/MS Method - Aigumov - Journal of Analytical Chemistry [rjsocmed.com]
- 10. Simple and rapid analysis of this compound in human urine using dispersive micro-solid phase extraction and ultra-high performance liquid chromatography-high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Simple and rapid analysis of this compound in human urine using dispersive micro-solid phase extraction and ultra-high performance liquid chromatography-high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Analysis of Muscarine in Fungal Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)
AN-GCMS-01
Audience: Researchers, scientists, and drug development professionals.
Introduction Muscarine is a toxic quaternary ammonium (B1175870) alkaloid found in certain species of mushrooms, notably those from the Inocybe and Clitocybe genera.[1] It acts as a potent agonist of muscarinic acetylcholine (B1216132) receptors, leading to a cholinergic toxidrome characterized by symptoms such as sweating, salivation, lacrimation, bradycardia, and gastrointestinal distress.[2] Accurate detection and quantification of this compound in fungal extracts are crucial for toxicological studies, clinical diagnostics, and drug development research.
While Liquid Chromatography-Mass Spectrometry (LC-MS) is a more common method for analyzing non-volatile quaternary ammonium compounds like this compound[2][3][4], Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, provided that a derivatization step is employed. Derivatization is a chemical modification process that converts non-volatile polar compounds into volatile and thermally stable derivatives suitable for GC analysis.[5][6][7] This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound from fungal samples using GC-MS.
Principle of Analysis
This compound contains a hydroxyl (-OH) group and a permanent positive charge on its quaternary nitrogen, rendering it non-volatile and thermally unstable. Direct analysis by GC is therefore not feasible. The protocol described herein involves two key stages:
-
Extraction: this compound is first extracted from the fungal matrix using a polar solvent, typically methanol (B129727) or an aqueous-methanolic solution.
-
Derivatization: The hydroxyl group of the extracted this compound is chemically modified, most commonly through silylation. This process replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization increases the molecule's volatility and thermal stability, allowing it to be vaporized and separated on a GC column. The resulting TMS-muscarine derivative is then detected and quantified by the mass spectrometer.
Quantitative Data
While this note details a GC-MS protocol, much of the existing quantitative data on this compound concentrations in fungi has been generated using LC-MS/MS. The following table summarizes representative concentrations to provide context for expected levels in various mushroom species.
Table 1: this compound Content in Various Fungal Species (Determined by LC-MS/MS)
| Fungal Species | Sample Type | This compound Concentration (mg/kg dry weight) | Reference |
| Inocybe muscarium | Fruitbody | 16,030 ± 1,230 | [8] |
| Inocybe hainanense | Fruitbody | 11,870 ± 3,020 | [8] |
| Inocybe zonativeliferum | Stipe | 6,530 ± 1,880 | [8] |
| Inocybe zonativeliferum | Pileus | 2,080 ± 50 | [8] |
| Inocybe virosa | Fruitbody Extract | 270 | [8] |
| Amanita muscaria | Fruitbody (fresh wt) | ~3 | [1] |
| Clitocybe spp. | Fruitbody (dry mass) | Can reach up to 16,000 (1.6%) | [1][8] |
Experimental Protocols
Fungal Sample Preparation and Extraction
This protocol is adapted from standard methods for extracting small molecules from fungal tissues.[9][10]
-
Sample Collection & Drying: Collect fresh fungal fruitbodies. Clean away any debris. For dry weight analysis, dry the samples in a hot air drier at 40-45°C overnight until a constant weight is achieved.[9]
-
Homogenization: Grind the dried mushroom sample into a fine powder using a pestle and mortar or a grinder.
-
Extraction:
-
Weigh approximately 100 mg of the dried fungal powder into a centrifuge tube.
-
Add 5 mL of methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new glass vial.
-
Repeat the extraction process on the pellet with an additional 5 mL of methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen at 40°C. The resulting residue contains the extracted this compound.
Derivatization Protocol (Silylation)
This procedure uses BSTFA with TMCS as a catalyst to create a TMS-ether derivative of this compound.
-
Reagent Preparation: Use commercially available N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Derivatization Reaction:
-
To the dried extract from step 3.1, add 100 µL of pyridine (B92270) to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature.
-
-
Sample Injection: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters provide a starting point for the analysis and should be optimized for the specific instrument used.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | Rxi-5Sil MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |
| Oven Program | Initial: 80°C, hold for 2 min Ramp: 10°C/min to 280°C Hold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Interface Temperature | 280°C |
| Mass Scan Range | m/z 40-500 |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for quantification (Target m/z: 246 [M+], 57) |
Note: The target ions for the TMS-muscarine derivative should be confirmed by analyzing a derivatized this compound standard. The molecular weight of this compound is 174.26 g/mol ; the TMS derivative (C₁₂H₂₈NO₂Si⁺) has a molecular weight of 246.48 g/mol . The fragment at m/z 57 corresponds to the characteristic trimethylaminomethyl group [CH₂N(CH₃)₂]⁺.
Visualizations
Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evolution of the Toxins this compound and Psilocybin in a Family of Mushroom-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.nauss.edu.sa [journals.nauss.edu.sa]
- 10. scispace.com [scispace.com]
Application Note: Muscarine Isolation from Fungal Samples
Introduction
Muscarine is a potent, naturally occurring alkaloid and the first parasympathomimetic substance to be isolated and studied.[1] It exerts its physiological effects by acting as a selective agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] While famously associated with the Amanita muscaria mushroom, it is present in only trace amounts in that species.[3][4] Significantly higher and more toxicologically relevant concentrations are found in various species of the Inocybe and Clitocybe genera.[3][4]
This document provides a comprehensive guide for the isolation, purification, and quantification of this compound from mushroom samples. It is intended for researchers, toxicologists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual diagrams of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The concentration of this compound varies significantly among different mushroom species. The following tables summarize key quantitative data regarding this compound content and its toxicity.
Table 1: this compound Concentrations in Various Mushroom Species
| Mushroom Species | This compound Concentration (% of fresh weight) | Reference(s) |
|---|---|---|
| Amanita muscaria | ~0.0003% | [2][4][5] |
| Inocybe species | Up to 1.6% | [2][4] |
| Clitocybe species | Up to 1.6% |[2][5] |
Table 2: Acute Toxicity of this compound
| Species | Route of Administration | LD₅₀ (Lethal Dose, 50%) | Reference(s) |
|---|
| Mouse | Intravenous (IV) | 0.23 mg/kg |[2] |
Mechanism of Action: Muscarinic Receptor Signaling
This compound functions as an agonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[2] The primary signaling cascades activated by this compound depend on the receptor subtype and the G-protein to which it couples. M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[6][7]
References
Application Notes and Protocols for Studying G-protein Coupled Receptor Signaling Pathways Using Muscarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine, a natural alkaloid found in certain mushrooms, serves as a canonical agonist for the muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of five G-protein coupled receptors (GPCRs) designated M1 through M5. These receptors are integral to a vast array of physiological processes in the central and peripheral nervous systems, making them critical targets for drug discovery in various therapeutic areas including neurodegenerative diseases, respiratory disorders, and cardiovascular conditions. The five mAChR subtypes exhibit distinct tissue distribution and couple to different families of heterotrimeric G-proteins, thereby initiating diverse intracellular signaling cascades. This differential coupling allows for a nuanced regulation of cellular function and presents an opportunity for the development of subtype-selective therapeutic agents.
The M1, M3, and M5 receptor subtypes primarily couple to G-proteins of the Gq/11 family.[1] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1] In contrast, the M2 and M4 receptor subtypes predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of Gi/o proteins can also directly modulate the activity of various effector proteins, including ion channels.
These application notes provide a comprehensive guide to utilizing this compound as a tool to investigate the signaling pathways of each of the five muscarinic receptor subtypes. Detailed protocols for key functional assays, a summary of quantitative pharmacological data, and visualizations of the signaling cascades and experimental workflows are presented to facilitate the study of muscarinic receptor pharmacology and the development of novel therapeutics.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) at the five human muscarinic receptor subtypes. It is important to note that these values can vary depending on the cell line, expression level of the receptor, and specific assay conditions used. The data presented here are compiled from various sources to provide a comparative overview. Bmax values, representing the density of muscarinic receptors, are also provided from studies using the non-selective antagonist [3H]-N-methylscopolamine ([3H]-NMS).
Table 1: this compound Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Cell Line | Radioligand | This compound Ki (nM) |
| M1 | CHO-K1 | [3H]-NMS | 230 |
| M2 | CHO-K1 | [3H]-NMS | 1,800 |
| M3 | CHO-K1 | [3H]-NMS | 210 |
| M4 | Not specified | [3H]-NMS/OXO-M | - |
| M5 | Not specified | Not specified | - |
Data compiled from multiple sources. Direct comparison should be made with caution.
Table 2: this compound Functional Potency (EC50) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Cell Line | Assay | This compound EC50 (µM) |
| M1 | CHO | Phosphoinositide turnover | - |
| M2 | CHO | cAMP Inhibition | - |
| M3 | CHO | Phosphoinositide turnover | - |
| M4 | NG 108-15 | Calcium Current Inhibition | 0.54 |
| M5 | CHO | Phosphoinositide turnover | - |
Table 3: Representative Bmax Values for Muscarinic Receptors
| Cell Line/Tissue | Radioligand | Bmax (fmol/mg protein) |
| HEK293 cells | [3H]QNB | 64 ± 3 |
| Cerebellar granule cells (primary culture) | [3H]NMS | 1850 ± 10 |
| Porcine heart | [3H]NMS | 79 |
[3H]QNB and [3H]NMS are non-selective muscarinic receptor antagonists.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of Gq/11- and Gi/o-coupled muscarinic receptors by this compound.
Experimental Workflows
The following diagrams outline the general workflows for the key experimental protocols described in the next section.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay (for M1, M3, and M5 Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors by this compound.
Materials:
-
CHO or HEK293 cells stably expressing the human M1, M3, or M5 receptor subtype.
-
Black-walled, clear-bottom 96-well plates.
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, to prevent dye extrusion).
-
This compound stock solution.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Preparation:
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.
-
Culture the cells for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 2.5 mM probenecid in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
This compound Treatment and Data Acquisition:
-
Following incubation, wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescence microplate reader to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time (e.g., for 90-180 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after the addition of this compound.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.
-
Plot the net change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: cAMP Inhibition Assay (for M2 and M4 Receptors)
This assay measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin in cells expressing Gi/o-coupled muscarinic receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human M2 or M4 receptor subtype.
-
White, opaque 384-well plates.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Forskolin.
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in assay buffer to the desired density.
-
-
Assay Procedure:
-
Add a small volume of cell suspension (e.g., 5 µL) to each well of a 384-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of forskolin (predetermined to stimulate a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which in this context represents the EC50 for the inhibitory effect.
-
Protocol 3: [³⁵S]GTPγS Binding Assay (for all Muscarinic Receptor Subtypes)
This assay directly measures the activation of G-proteins by muscarinic receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes prepared from cells expressing the desired muscarinic receptor subtype.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Guanosine diphosphate (B83284) (GDP).
-
[³⁵S]GTPγS.
-
This compound stock solution.
-
Non-specific binding control (unlabeled GTPγS).
-
96-well filter plates (e.g., GF/C).
-
Vacuum manifold.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Add GDP to a final concentration of 10-30 µM.
-
Add varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Separation and Detection:
-
Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each this compound concentration.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal stimulation) values.
-
References
Muscarine as a Tool to Investigate Cholinergic Neurotransmission In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine, a natural alkaloid found in certain mushrooms, serves as a cornerstone pharmacological tool for the investigation of the cholinergic nervous system. It selectively activates muscarinic acetylcholine (B1216132) receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) that are pivotal in mediating a vast array of physiological functions.[1][2] The five distinct subtypes of mAChRs (M1-M5) are crucial drug targets for a multitude of pathological conditions, making the study of their activation and signaling paramount in drug discovery.[3][4] This document provides detailed application notes and protocols for utilizing this compound in various in vitro assays to dissect cholinergic neurotransmission.
Muscarinic receptors are broadly categorized based on their G protein-coupling preference. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium ([Ca2+]i).[1][3][5][6][7] Conversely, M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase and cause a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][5][6]
Key In Vitro Assays Utilizing this compound
A variety of in vitro assays are employed to characterize the effects of this compound on cholinergic neurotransmission. The selection of a specific assay is contingent on the receptor subtype and the particular signaling pathway of interest.[3]
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (Ki) of unlabeled compounds like this compound and the density (Bmax) of muscarinic receptors in a given tissue or cell preparation.[4][6] These assays directly measure the interaction of a radiolabeled ligand with the receptor.[3]
Quantitative Data from Radioligand Binding Assays
| Parameter | Description | Typical Radioligand | Example Value (this compound) |
| Ki (nM) | Inhibition constant; a measure of the affinity of an unlabeled ligand (e.g., this compound) for the receptor. | [³H]-N-methylscopolamine ([³H]-NMS) | Varies by receptor subtype |
| Kd (nM) | Dissociation constant; a measure of the affinity of a radioligand for the receptor. | [³H]-N-methylscopolamine ([³H]-NMS) | ~0.1 - 1.0 |
| Bmax (fmol/mg protein) | Maximum number of binding sites; represents the receptor density in the tissue preparation. | [³H]-N-methylscopolamine ([³H]-NMS) | Varies by tissue/cell type |
Experimental Protocol: Competition Radioligand Binding Assay
Objective: To determine the affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest.[3][6]
-
Radioligand (e.g., [³H]-NMS).[8]
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold).
-
Atropine (for determining non-specific binding).
-
96-well plates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.[6]
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target muscarinic receptor.[3][8] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6][8]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.[6]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competition radioligand binding assay.
Functional Assays: Second Messenger Readouts
Functional assays measure the downstream consequences of receptor activation. For muscarinic receptors, this typically involves quantifying changes in second messengers like intracellular calcium ([Ca2+]i) or cyclic AMP (cAMP).
Calcium flux assays are ideal for studying the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).[3] These assays utilize fluorescent calcium indicators to measure the increase in intracellular calcium upon receptor stimulation.[3]
Quantitative Data from Calcium Flux Assays
| Parameter | Description | Example Indicator | Example Value (this compound) |
| EC₅₀ (nM) | Half maximal effective concentration; the concentration of this compound that produces 50% of the maximal response. | Fura-2 AM, Fluo-4 AM | Varies by receptor subtype and cell line |
| Emax (%) | Maximum effect; the maximal increase in intracellular calcium relative to a reference agonist. | Fura-2 AM, Fluo-4 AM | Typically normalized to 100% for a full agonist |
Experimental Protocol: Fura-2 AM Calcium Imaging Assay
Objective: To measure the increase in intracellular calcium in response to this compound stimulation.
Materials:
-
Cells expressing the muscarinic receptor of interest cultured on glass coverslips.[9]
-
Fura-2 AM (acetoxymethyl ester).[9]
-
Pluronic F-127.[9]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.[9]
-
This compound stock solution.
-
Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).[9]
Procedure:
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.01-0.02%) in HBSS.[9]
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[9]
-
Wash the cells twice with HBSS to remove extracellular dye.[9]
-
Incubate for an additional 30 minutes to allow for complete de-esterification of the dye.[9]
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope.[9]
-
Continuously perfuse the cells with HBSS.[9]
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.[9]
-
Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.[9]
-
Apply this compound at the desired concentration by switching the perfusion solution.[9]
-
Record the change in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium.[9]
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.[9]
-
Quantify the response by measuring the peak change in the ratio from the baseline.[9]
-
Generate a dose-response curve by plotting the peak response against the logarithm of the this compound concentration to determine the EC₅₀.
-
Signaling Pathway for Gq/11-Coupled Muscarinic Receptors
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
cAMP assays are used to investigate the activation of Gi/o-coupled muscarinic receptors (M2 and M4), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[3]
Quantitative Data from cAMP Assays
| Parameter | Description | Assay Type | Example Value (this compound) |
| IC₅₀ (nM) | Half maximal inhibitory concentration; the concentration of this compound that causes a 50% reduction in forskolin-stimulated cAMP levels. | HTRF, ELISA | Varies by receptor subtype and cell line |
| Imax (%) | Maximum inhibition; the maximal decrease in cAMP levels. | HTRF, ELISA | Varies by agonist efficacy |
Experimental Protocol: cAMP Assay
Objective: To measure the this compound-induced inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing the M2 or M4 receptor subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound stock solution.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture cells expressing the M2 or M4 receptor in a suitable assay plate.[3]
-
Forskolin Stimulation: Pre-treat the cells with forskolin to elevate basal cAMP levels.[3]
-
This compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate for a specified period to allow for receptor-mediated inhibition of adenylyl cyclase.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.[3]
-
cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF or ELISA, according to the manufacturer's instructions.[3]
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the curve.
-
Signaling Pathway for Gi/o-Coupled Muscarinic Receptors
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
GTPγS Binding Assays
GTPγS binding assays provide a direct measure of G protein activation.[10] In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify the agonist-induced exchange of GDP for GTP on the Gα subunit.[10]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Objective: To measure the this compound-stimulated binding of [³⁵S]GTPγS to G proteins.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, and serial dilutions of this compound in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat.[6]
-
Washing: Wash the filters with ice-cold wash buffer.[6]
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the basal binding (in the absence of agonist) from the agonist-stimulated binding to determine the net stimulation.
-
Plot the percentage of stimulation over basal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ and Emax.
-
Electrophysiology (Patch-Clamp)
The patch-clamp technique is a powerful tool for studying the effects of this compound on ion channel activity and the electrical properties of individual cells.[11][12] It allows for the direct measurement of ion currents through the cell membrane in response to receptor activation.[12]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
Objective: To record this compound-induced changes in membrane potential or ion currents.
Materials:
-
Isolated cells or brain slices.
-
Micropipette puller and fire polisher.
-
Borosilicate glass capillaries.
-
Micromanipulator.
-
Patch-clamp amplifier and data acquisition system.[12]
-
Microscope.
-
Extracellular solution (e.g., artificial cerebrospinal fluid).
-
Intracellular solution (pipette solution).
-
This compound solution.
Procedure:
-
Pipette Preparation: Pull a glass micropipette to a fine tip (resistance of 2-10 MΩ) and fill it with the intracellular solution.
-
Cell Approach: Under microscopic guidance, carefully approach a cell with the micropipette.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).[13]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.[13]
-
Recording:
-
Voltage-Clamp: Hold the membrane potential constant and record the currents flowing across the membrane.
-
Current-Clamp: Control the current injected into the cell and record changes in the membrane potential.
-
-
This compound Application: Apply this compound to the bath solution and record the resulting changes in currents or membrane potential.
-
Data Analysis: Analyze the recorded traces to quantify the effects of this compound on ion channel activity, such as changes in current amplitude, kinetics, or membrane depolarization/hyperpolarization.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for a whole-cell patch-clamp experiment.
Conclusion
This compound is an indispensable pharmacological agent for the in vitro characterization of cholinergic neurotransmission. The assays detailed in this document provide a robust framework for researchers to investigate the affinity, potency, and efficacy of this compound and other muscarinic ligands. By employing these techniques, scientists can elucidate the intricate signaling pathways of muscarinic receptor subtypes, paving the way for the development of novel therapeutics targeting the cholinergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. In vitro multi-cell patch clamp electrophysiology - Norbrain [norbrain.no]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application of Muscarine in Neuroscience Research for Receptor Subtype Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1] The five distinct subtypes, designated M1 through M5, are crucial for a wide array of physiological processes, including learning, memory, cognition, smooth muscle contraction, and glandular secretion.[2] Their involvement in various pathological conditions has made them significant targets for drug development.
Muscarine, a natural alkaloid from the Amanita muscaria mushroom, is a selective agonist for mAChRs and serves as a foundational tool for their study.[1] By examining the binding and functional effects of this compound in various experimental paradigms, researchers can identify and characterize the specific mAChR subtypes present in a given tissue or cell type. This is critical for understanding their physiological roles and for the development of subtype-selective therapeutic agents with improved efficacy and reduced side effects.
This document provides detailed application notes and protocols for the use of this compound in identifying and characterizing mAChR subtypes, focusing on radioligand binding assays, functional calcium imaging, and electrophysiological techniques.
Muscarinic Receptor Subtypes and Their Signaling Pathways
The five muscarinic receptor subtypes are broadly classified into two major families based on their primary G protein-coupling preference.[2]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade typically leads to excitatory cellular responses.
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[1] Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] These effects are generally inhibitory.
Data Presentation: this compound Binding Affinities
The binding affinity of this compound for each mAChR subtype is a key parameter in its use for receptor identification. Affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value indicates a higher binding affinity.
It is important to note that obtaining a comprehensive and directly comparable dataset of this compound's binding affinities across all five human receptor subtypes from a single study is challenging due to variations in experimental conditions. The following table summarizes available data and highlights where further research is needed.
| Receptor Subtype | Ligand | Ki (nM) | pKi | Reference |
| M1 | This compound | Data not consistently available | Data not consistently available | |
| M2 | This compound | Data not consistently available | Data not consistently available | |
| M3 | This compound | Data not consistently available | Data not consistently available | |
| M4 | This compound | Data not consistently available | Data not consistently available | |
| M5 | This compound | Data not consistently available | Data not consistently available |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Subtype Identification
Radioligand binding assays are a gold standard for determining the affinity of a ligand for its receptor.[5] In the context of this compound, these are typically competition binding assays where this compound competes with a radiolabeled antagonist for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing a single subtype of human muscarinic receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-quinuclidinyl benzilate ([3H]QNB)).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Competition Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine), and 100 µL of membrane suspension.
-
Competition: 50 µL of radioligand, 50 µL of each this compound dilution, and 100 µL of membrane suspension.
-
-
The concentration of the radioligand should be close to its Kd value for the receptor.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity.
Functional Calcium Imaging Assay
Calcium imaging is a powerful technique to functionally assess the activation of Gq/11-coupled muscarinic receptors (M1, M3, and M5) by measuring changes in intracellular calcium concentration.
Objective: To determine the potency (EC50) and efficacy of this compound in inducing calcium mobilization through a specific Gq/11-coupled muscarinic receptor subtype.
Materials:
-
A cell line stably expressing a single M1, M3, or M5 receptor subtype.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
This compound.
-
A positive control agonist (e.g., carbachol).
-
A fluorescence microplate reader with automated liquid handling or a fluorescence microscope equipped for live-cell imaging.
-
Black, clear-bottom 96- or 384-well microplates.
Protocol:
-
Cell Plating:
-
Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. A typical final concentration for Fluo-4 AM is 2-5 µM. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently aspirate the dye loading solution and wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
Add fresh assay buffer to each well.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare serial dilutions of this compound and a positive control agonist in assay buffer.
-
Place the cell plate in the fluorescence plate reader or on the microscope stage.
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound or control agonist dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence intensity from baseline.
-
Plot the peak fluorescence change as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).
-
Signaling Pathway for M1, M3, and M5 Receptors
Caption: Gq/11-mediated signaling cascade.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to muscarinic receptor activation. This technique can be used to differentiate between receptor subtypes based on the specific ion currents they modulate.
Objective: To characterize the electrophysiological response to this compound and identify the responsible muscarinic receptor subtype(s).
Materials:
-
Neurons or other excitable cells expressing muscarinic receptors.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (e.g., artificial cerebrospinal fluid (aCSF)).
-
Intracellular solution (pipette solution).
-
This compound.
-
Subtype-selective muscarinic antagonists (e.g., pirenzepine (B46924) for M1, methoctramine (B27182) for M2, 4-DAMP for M3).
Protocol:
-
Preparation:
-
Prepare brain slices or cultured cells for recording.
-
Pull patch pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Continuously perfuse the recording chamber with oxygenated extracellular solution.
-
-
Obtaining a Whole-Cell Recording:
-
Using the micromanipulator, approach a target cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Recording this compound-Induced Currents:
-
In voltage-clamp mode, hold the cell at a membrane potential of -60 to -70 mV.
-
Establish a stable baseline recording.
-
Apply this compound to the bath and record the resulting changes in membrane current.
-
M1, M3, M5 activation may lead to the inhibition of potassium currents (e.g., the M-current), resulting in an inward current and depolarization.[7] They can also activate non-selective cation channels.
-
M2, M4 activation typically leads to the activation of GIRK channels, resulting in an outward current and hyperpolarization.[4]
-
-
-
Subtype Identification with Antagonists:
-
After observing a response to this compound, wash it out and allow the cell to recover.
-
Apply a subtype-selective antagonist to the bath and then re-apply this compound.
-
Blockade of the this compound-induced current by a specific antagonist indicates the involvement of that receptor subtype.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the this compound-induced currents.
-
Compare the currents before and after the application of selective antagonists to determine the contribution of each receptor subtype.
-
Signaling Pathway for M2 and M4 Receptors
Caption: Gi/o-mediated signaling cascade.
Conclusion
This compound remains an indispensable pharmacological tool for the identification and characterization of muscarinic acetylcholine receptor subtypes. By employing a combination of radioligand binding assays, functional assessments such as calcium imaging, and electrophysiological recordings, researchers can elucidate the specific roles of each mAChR subtype in neuronal function and disease. The detailed protocols and conceptual frameworks provided in these application notes are intended to guide researchers in designing and executing robust experiments to advance our understanding of the complex and vital muscarinic cholinergic system. The continued application of these techniques will be instrumental in the development of novel therapeutics that selectively target muscarinic receptor subtypes for a range of neurological and psychiatric disorders.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Functional responses of cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Muscarine Effects on Cardiovascular Function in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors, a class of G protein-coupled receptors, are pivotal in the parasympathetic regulation of the cardiovascular system. Understanding the in vivo effects of muscarine, a potent agonist of these receptors, is crucial for cardiovascular research and the development of novel therapeutics. These application notes provide a comprehensive overview of the experimental protocols and expected physiological responses when studying the cardiovascular effects of this compound in rodent models. The primary muscarinic receptors involved in cardiovascular function are the M2 subtype, predominantly found in the heart, and the M3 subtype, located on vascular endothelial cells.[1][2] Activation of M2 receptors leads to a decrease in heart rate (negative chronotropy), while stimulation of M3 receptors induces vasodilation and a subsequent drop in blood pressure.
Data Presentation: Quantitative Effects of Muscarinic Agonists
The following tables summarize the quantitative effects of muscarinic agonists on key cardiovascular parameters in rodents. It is important to note that much of the detailed in vivo dose-response data comes from studies using acetylcholine or carbachol (B1668302), which are structurally and functionally related to this compound and activate muscarinic receptors.
Table 1: Effects of Intravenous Acetylcholine on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Rats
| Dose of Acetylcholine (µg/kg, IV) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| 0.1 | Decrease | Decrease | [3] |
| 0.3 | Decrease | Decrease | [3] |
| 1.0 | Decrease | Decrease | [3] |
| 3.0 | Decrease | Decrease | [3] |
Note: The referenced study indicates a dose-dependent decrease in mean blood pressure, which was intensified by chronic nicotine (B1678760) pretreatment. Specific quantitative values for the changes were not provided in the abstract.
Table 2: Effects of Intracerebroventricular Carbachol on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Conscious Rats
| Dose of Carbachol (ng, ICV) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| 100 | +31.8 ± 4.5 | -80.0 ± 12.2 | [4] |
Note: This table highlights the central effects of muscarinic agonism, which can differ from peripheral administration.
Table 3: Effects of Intraperitoneal Carbachol on Heart Rate (HR) in Anesthetized Mice
| Treatment | Baseline Heart Rate (beats/min) | Heart Rate after Carbachol (beats/min) | Change in Heart Rate (beats/min) | Reference |
| Wildtype Mice + Carbachol (0.1 mg/kg, IP) | ~550 | ~350 | ~ -200 | [5] |
| db/db Mice + Carbachol (0.1 mg/kg, IP) | ~450 | ~300 | ~ -150 | [5] |
Note: This study demonstrates the bradycardic effect of carbachol and its modulation in a diabetic mouse model.
Signaling Pathways
The cardiovascular effects of this compound are mediated by distinct signaling pathways depending on the receptor subtype activated.
References
- 1. Blood pressure and heart rate responses to microinjection of vasopressin into the nucleus tractus solitarius region of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of central muscarinic-1 receptor stimulation on blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbachol-induced pressor responses and muscarinic M1 receptors in the central nucleus of amygdala in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Muscarine Application
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that play a crucial role in modulating neuronal excitability, synaptic transmission, and plasticity throughout the central nervous system (CNS).[1][2][3] Their activation by acetylcholine or muscarinic agonists can elicit a variety of electrophysiological responses, making them a key target for understanding physiological processes and for the development of therapeutics for neurological and psychiatric disorders.[3][4] These application notes provide detailed protocols for recording and analyzing the electrophysiological responses of neurons to the application of muscarine, a selective agonist for mAChRs. The protocols cover both whole-cell patch-clamp and extracellular field potential recording techniques.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are classified into five subtypes (M1-M5).[2] These subtypes couple to different G proteins to initiate distinct intracellular signaling cascades.[2][5]
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[2][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][5] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[6]
Experimental Protocols
Whole-Cell Patch-Clamp Recording
This technique allows for the detailed measurement of changes in membrane potential and ionic currents in a single neuron in response to this compound application.[8][9][10]
Experimental Workflow:
Detailed Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) slicing solution.
-
Cut coronal or sagittal slices (300-400 µm) of the desired brain region using a vibratome.[11]
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.[11]
-
-
Solutions:
-
aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[9] Continuously bubble with 95% O2 / 5% CO2.
-
Internal Solution (for K+ currents, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at 2-3 mL/min.[11]
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[9]
-
Under visual guidance, approach a neuron in the slice with the patch pipette.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.[12]
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[9][12]
-
-
Data Acquisition:
-
Record baseline neuronal activity in either current-clamp (to measure membrane potential and action potential firing) or voltage-clamp (to measure ionic currents) mode for at least 5-10 minutes.[11]
-
Bath apply this compound at the desired concentration (e.g., 1-10 µM).[8][13]
-
Record the changes in neuronal activity for the duration of the drug application.
-
Wash out the this compound by perfusing with standard aCSF and record the recovery.
-
Extracellular Field Potential Recording
This technique measures the summed electrical activity of a population of neurons, providing insights into synaptic transmission and plasticity.[14][15]
Experimental Workflow:
Detailed Methodology:
-
Brain Slice Preparation: Follow the same procedure as for whole-cell patch-clamp recordings.
-
Solutions: Use standard aCSF for perfusion.
-
Recording Procedure:
-
Transfer a slice to the recording chamber.
-
Place a stimulating electrode (e.g., concentric bipolar electrode) to activate a synaptic pathway.[11]
-
Place a recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance) in the synaptic field to record the field excitatory postsynaptic potential (fEPSP).[11]
-
-
Data Acquisition:
-
Deliver baseline electrical stimuli (e.g., at 0.05 Hz) to evoke fEPSPs.[11]
-
Record a stable baseline of fEPSP responses for at least 30 minutes.[11]
-
Bath apply this compound at the desired concentration.
-
Continue to record fEPSPs to measure the effect of this compound on synaptic transmission.
-
Wash out the this compound with standard aCSF.
-
Data Presentation
The following tables summarize the expected quantitative effects of this compound application on neuronal electrophysiological parameters.
Table 1: Effects of this compound on Single Neuron Properties (Whole-Cell Patch-Clamp)
| Parameter | Typical this compound Concentration | Brain Region | Neuronal Type | Observed Effect | Reference |
| Membrane Potential | 1-5 µM | Hippocampus | Pyramidal Neurons | Depolarization | [8] |
| Action Potential Firing Rate | 1-5 µM | Hippocampus | Pyramidal Neurons | Increased Firing Rate | [8] |
| Action Potential Firing Rate | 10 µM | Robust Archopallial Nucleus (RA) | Projection Neurons | Decreased Number of Spikes | [16] |
| Afterhyperpolarization (AHP) | 1-5 µM | Hippocampus | Pyramidal Neurons | Reduction in medium-duration AHP | [8] |
| M-current (IKM) | 10 µM | Hippocampus | Pyramidal Neurons | Inhibition | [8] |
| Spike Reliability | 10 µM | Hippocampus (CA1) | Stratum Oriens (B10768531) Interneurons | Increased Reliability | [13] |
Table 2: Effects of this compound on Synaptic Transmission (Extracellular Field Potential Recording)
| Parameter | Typical this compound Concentration | Brain Region | Synaptic Pathway | Observed Effect | Reference |
| fEPSP Slope | Varies | Hippocampus | Schaffer Collateral-CA1 | Depression of fEPSP | [1] |
| Long-Term Depression (LTD) | 10 µM (with CCh) | Prefrontal Cortex | Layer II/III to Layer V | Potentiation of LTD | [11] |
Data Analysis
-
Whole-Cell Data:
-
Current-Clamp: Measure changes in resting membrane potential, action potential frequency, amplitude, and duration. The input resistance can be calculated from the voltage response to a known current injection.
-
Voltage-Clamp: Measure changes in holding current and the amplitude and kinetics of specific ionic currents.
-
-
Extracellular Field Potential Data:
Logical Relationship for Data Interpretation:
The electrophysiological recording of neuronal responses to this compound is a powerful approach to dissect the role of the cholinergic system in brain function. The protocols and data presented here provide a framework for researchers to design, execute, and interpret experiments aimed at understanding the complex actions of muscarinic receptor activation. Careful consideration of the experimental preparation, recording configuration, and data analysis methods is essential for obtaining reliable and meaningful results.
References
- 1. Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptors fact sheet [bms.com]
- 4. Modulation of Muscarinic Signalling in the Central Nervous System by Steroid Hormones and Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Src family kinases by muscarinic acetylcholine receptors in heterologous cells and neurons [frontiersin.org]
- 6. Muscarinic Signaling in the Brain | Annual Reviews [annualreviews.org]
- 7. Muscarinic receptor-activated signal transduction pathways involved in the neuritogenic effect of astrocytes in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological responses to muscarinic receptor stimulation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 13. Muscarinic receptor activation tunes mouse stratum oriens interneurones to amplify spike reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for Extracellular Recordings | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Muscarine Analogs with Altered Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system.[1][2] The five subtypes of mAChRs (M1-M5) are involved in a wide range of physiological processes, and their dysfunction is implicated in various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[3][4] Consequently, the development of subtype-selective muscarinic ligands is a major goal in drug discovery to achieve therapeutic benefits while minimizing side effects.[5][6] This document provides detailed protocols for the synthesis and pharmacological characterization of muscarine analogs with altered receptor selectivity, along with data presentation and visualization of key pathways and workflows.
I. Synthesis of this compound Analogs
The synthesis of this compound analogs often involves multi-step chemical reactions to create novel structures with desired pharmacological properties. The following protocol is a representative example for the synthesis of a substituted quinuclidine (B89598) derivative, a common scaffold for muscarinic ligands.
Protocol 1: Synthesis of a 1-Aza-bicyclo[2.2.2]octane (Quinuclidine) Analog
This protocol is based on general methods for the synthesis of quinuclidine-based muscarinic agonists.[7]
Materials:
-
Quinuclidin-3-one (B120416) hydrochloride
-
Substituted benzyl (B1604629) bromide
-
Potassium carbonate (K₂CO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Appropriate solvents (e.g., Acetonitrile, Methanol)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification apparatus (e.g., flash chromatography system)
-
Analytical instruments for characterization (NMR, Mass Spectrometry)
Procedure:
-
N-Alkylation:
-
To a solution of quinuclidin-3-one hydrochloride in acetonitrile, add an excess of potassium carbonate.
-
Add the desired substituted benzyl bromide to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature, filter the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the N-alkylated quinuclidin-3-one.
-
-
Ketone Reduction:
-
Dissolve the N-alkylated quinuclidin-3-one in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the solution.
-
Stir the reaction at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding quinuclidin-3-ol analog.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
II. Pharmacological Evaluation
The pharmacological profile of synthesized this compound analogs is determined through a series of in vitro assays to assess their binding affinity and functional activity at the five muscarinic receptor subtypes.
Data Presentation: Receptor Selectivity of Representative this compound Analogs
The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) of several illustrative this compound analogs at human M1-M5 receptors. This data is compiled from various studies to demonstrate the concept of receptor selectivity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC₅₀ (nM) | M2 EC₅₀ (nM) | M3 EC₅₀ (nM) | M4 EC₅₀ (nM) | M5 EC₅₀ (nM) |
| Carbachol (non-selective) | 1,400 | 2,300 | 1,600 | 800 | 2,000 | 1,000 | 500 | 800 | 300 | 1,200 |
| Xanomeline (M1/M4 preferring) | 2.7 | 17 | 31 | 4.3 | 25 | 1.5 | >10,000 | >10,000 | 2.1 | >10,000 |
| Compound A (M2-selective) | 5,600 | 180 | 4,200 | 950 | 6,300 | >10,000 | 250 | >10,000 | 800 | >10,000 |
| Darifenacin (M3-selective antagonist) | 11 | 19 | 0.25 | 23 | 14 | - | - | - | - | - |
Note: Data is illustrative and compiled from multiple sources for comparative purposes. Ki values represent binding affinity (lower value indicates higher affinity). EC₅₀ values represent the concentration for 50% of maximal functional response (lower value indicates higher potency). "-" indicates antagonist activity where EC₅₀ is not applicable.[5][7]
Protocol 2: Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to a receptor.[8][9]
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds (synthesized this compound analogs).
-
Assay buffer (e.g., Krebs HEPES buffer).
-
Non-specific binding control (e.g., 10 µM atropine).
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes, and the radioligand (e.g., 1 nM [³H]-NMS).
-
Add increasing concentrations of the test compound to different wells.
-
For determining non-specific binding, add a high concentration of a known antagonist (e.g., 10 µM atropine).
-
Incubate the plate at 30°C for a duration sufficient to reach equilibrium (e.g., 1-5 hours depending on the receptor subtype).[8]
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plates and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Functional Assays
Functional assays measure the cellular response to receptor activation. The choice of assay depends on the G protein coupling of the receptor subtype.
A. cAMP Inhibition Assay (for M2 and M4 Receptors) [8]
Materials:
-
CHO cells expressing M2 or M4 receptors.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Stimulation:
-
Pre-incubate the cells with the test compounds at various concentrations.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes).
-
-
Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.
-
Determine the EC₅₀ value from the concentration-response curve.
-
B. Inositol (B14025) Phosphate (IP) Accumulation Assay (for M1, M3, and M5 Receptors) [8]
Materials:
-
CHO cells expressing M1, M3, or M5 receptors.
-
myo-[³H]-inositol.
-
LiCl.
-
Test compounds.
-
Dowex resin.
Procedure:
-
Cell Labeling and Stimulation:
-
Label the cells overnight with myo-[³H]-inositol.
-
Pre-incubate the cells with LiCl (to inhibit IP degradation).
-
Add the test compounds at various concentrations and incubate.
-
-
Extraction and Quantification:
-
Lyse the cells and separate the inositol phosphates from the free inositol using Dowex chromatography.
-
Measure the radioactivity of the eluted inositol phosphates.
-
-
Data Analysis:
-
Plot the accumulation of inositol phosphates against the concentration of the test compound.
-
Determine the EC₅₀ value from the concentration-response curve.
-
III. Visualizations
Signaling Pathways of Muscarinic Receptors
The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades.
Caption: Signaling pathways of Gq/11- and Gi/o-coupled muscarinic receptors.
Experimental Workflow for Synthesis and Evaluation of this compound Analogs
The following diagram illustrates the general workflow from the synthesis of novel compounds to their pharmacological characterization.
Caption: General workflow for synthesis and evaluation of this compound analogs.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pa2online.org [pa2online.org]
Application Notes: The Resurgence of Muscarine in Therapeutic Agent Development
Muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are pivotal in regulating a vast array of physiological processes throughout the central and peripheral nervous systems.[1] Their involvement in conditions ranging from neurodegenerative diseases to smooth muscle disorders has positioned them as compelling targets for novel therapeutic agents.[2][3] The development of subtype-selective muscarinic agonists and antagonists aims to harness the therapeutic potential of these receptors while mitigating the side effects associated with non-selective cholinergic stimulation.[4][5]
The five mAChR subtypes are broadly categorized based on their primary G protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to increased intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[6] This differential signaling provides a basis for developing targeted therapies. For instance, M1 receptor agonists are being investigated for their potential to improve cognitive function in Alzheimer's disease and schizophrenia, while M3 receptor antagonists are used to treat overactive bladder and chronic obstructive pulmonary disease (COPD).[5][7]
A significant challenge in the development of muscarinic therapeutics has been achieving subtype selectivity due to the highly conserved nature of the orthosteric binding site for acetylcholine.[8] However, recent advances have focused on the discovery of allosteric modulators and bitopic ligands that bind to less conserved regions of the receptors, offering a promising strategy for enhancing subtype selectivity and fine-tuning receptor activity.[1]
The characterization of novel muscarinic ligands relies on a suite of in vitro assays. Radioligand binding assays are fundamental for determining the binding affinity (Ki) and selectivity of a compound for the different receptor subtypes.[6] Functional assays, such as calcium flux assays for Gq-coupled receptors (M1, M3, M5) and cAMP assays for Gi-coupled receptors (M2, M4), provide crucial information on the efficacy (EC50) and potency of these compounds.[6] The data generated from these assays are essential for establishing the pharmacological profile of a new therapeutic agent.
One notable example of a muscarinic agonist in clinical development is xanomeline (B1663083), which shows preference for M1 and M4 receptors.[9] While early trials in Alzheimer's disease showed promise in improving cognitive and psychotic symptoms, development was hampered by cholinergic side effects.[7][10] The co-administration of xanomeline with a peripherally restricted muscarinic antagonist, trospium, has been a successful strategy to mitigate these side effects, leading to promising results in clinical trials for schizophrenia.[5][10]
Data Presentation
Table 1: Binding Affinities (Ki) of Selected Muscarinic Ligands
| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Radioligand Used | Reference |
| Xanomeline | 296 | 294 | - | - | - | [3H]N-methylscopolamine | [9] |
| Dicyclomine | Low nM | Lower affinity than M1 | - | - | - | [3H]-N-methylscopolamine | [1] |
| LSN3172176 | 8.9 | 63.8 | 3031 | - | - | Not Specified | [4] |
Table 2: Functional Potencies (EC50) of Muscarinic Agonists
| Compound | Receptor Subtype | Assay Type | EC50 (nM) | Reference |
| Oxotremorine | M3 | Calcium Flux | 41.1 | [11] |
Table 3: Clinical Trial Data for Xanomeline-Trospium in Schizophrenia
| Endpoint | Xanomeline-Trospium | Placebo | p-value | Reference |
| Change in PANSS Total Score | -17.4 | -5.9 | < 0.001 | [10] |
| Response Rate (>30% PANSS improvement) | 54.8% | 28.3% | < 0.0001 | [10] |
PANSS: Positive and Negative Syndrome Scale
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).[1]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or other suitable subtype-selective radioligand.[1]
-
Test compound stock solution.
-
Non-specific binding control: Atropine (B194438) (10 µM).[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.[3]
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Assay Setup (in triplicate):
-
Total Binding: Add radioligand and Assay Buffer to the wells.
-
Non-specific Binding (NSB): Add radioligand and atropine to the wells.
-
Competition: Add radioligand and the respective dilution of the test compound to the wells.
-
-
Initiation of Binding: Add the cell membrane preparation to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2]
-
Termination and Washing: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[2]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[2]
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[2]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Protocol 2: FLIPR Calcium Flux Assay for Gq-Coupled Muscarinic Receptors (M1, M3, M5)
Objective: To measure the functional potency (EC50) of a test compound in activating Gq-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 cells).[13]
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).[14]
-
Test compound stock solution.
-
Control agonist (e.g., carbachol).[13]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[14]
-
96- or 384-well black-walled, clear-bottom microplates.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.[13]
Procedure:
-
Cell Plating: Seed the cells into the microplates and incubate overnight to allow for cell attachment.[14]
-
Dye Loading:
-
Compound Preparation: Prepare serial dilutions of the test compound and control agonist in the assay buffer.
-
Measurement with FLIPR:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the compounds to the cell plate and immediately begin measuring the fluorescence intensity over time. A baseline reading is taken before compound addition.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Generate concentration-response curves by plotting the change in fluorescence against the logarithm of the compound concentration.
-
Calculate the EC50 value from the concentration-response curve.[6]
-
Protocol 3: IP-One HTRF Assay for Gq-Coupled Muscarinic Receptors
Objective: To measure the accumulation of inositol (B14025) monophosphate (IP1) as an indicator of Gq-coupled receptor activation.
Materials:
-
Cells expressing the Gq-coupled muscarinic receptor of interest.
-
IP-One HTRF assay kit.[15]
-
Test compound stock solution.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[15]
-
Assay plates (e.g., 384-well).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into the assay plate and incubate.
-
Compound Addition: Prepare serial dilutions of the test compound in the stimulation buffer. Add the compound dilutions to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.[15]
-
Detection:
-
Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the wells.[15]
-
Incubate for a specified time at room temperature.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor wavelengths.
-
Data Analysis:
-
The HTRF ratio is inversely proportional to the amount of IP1 produced.
-
Generate concentration-response curves and calculate the EC50 value for agonists or the IC50 value for antagonists.[6]
-
Visualizations
Caption: Gq/11 signaling pathway of M1, M3, and M5 muscarinic receptors.
Caption: Gi/o signaling pathway of M2 and M4 muscarinic receptors.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]
- 8. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. innoprot.com [innoprot.com]
- 12. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. resources.revvity.com [resources.revvity.com]
Crystallization of Muscarinic Receptors in Complex with Muscarine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs) — M1 through M5 — that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their involvement in a wide range of physiological processes has made them critical targets for therapeutic intervention in various diseases. Structural elucidation of these receptors in complex with their ligands is paramount for structure-based drug design. While numerous crystal structures of mAChRs bound to antagonists and other agonists have been resolved, to date, no structure of a muscarinic receptor in complex with its namesake agonist, muscarine, has been published.
These application notes provide a comprehensive overview of the methodologies required to achieve this goal. Leveraging established protocols for the crystallization of other muscarinic receptor-ligand complexes, we present a detailed guide for the expression, purification, and crystallization of mAChRs in complex with this compound. Furthermore, we include detailed protocols for biophysical characterization and an overview of the distinct signaling pathways activated by these receptors.
Data Presentation
Ligand Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (nM) | pKᵢ | Notes |
| M1 | This compound | Data not readily available | - | Requires experimental determination. |
| M2 | This compound | Data not readily available | - | Requires experimental determination. |
| M3 | This compound | Data not readily available | - | Requires experimental determination. |
| M4 | This compound | Data not readily available | - | Requires experimental determination. |
| M5 | This compound | Data not readily available | - | Requires experimental determination. |
Kᵢ values represent the inhibition constant and are a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ is the negative logarithm of the Kᵢ value.
Crystallization Conditions for Muscarinic Receptors
The following table summarizes successful crystallization conditions for various muscarinic receptor subtypes in complex with other ligands. These conditions can serve as a starting point for crystallizing this compound-bound receptors. The lipidic cubic phase (LCP) method has been the most successful approach for GPCR crystallization.
| Receptor | Ligand | Protein Modifications | Crystallization Method | Precipitant Solution Components | Temperature (°C) | Resolution (Å) | PDB ID |
| M1 | Tiotropium | T4L fusion in ICL3 | LCP | 28-32% PEG 400, 100 mM MES pH 6.5, 150 mM (NH₄)₂SO₄ | 20 | 2.80 | 5CXV |
| M2 | QNB | T4L fusion in ICL3 | LCP | 28-32% PEG 400, 100 mM HEPES pH 7.5, 100 mM MgCl₂ | 20 | 3.00 | 3UON |
| M3 | Tiotropium | T4L fusion in ICL3 | LCP | 30-34% PEG 400, 100 mM HEPES pH 7.5, 100 mM NaCl | 20 | 2.90 | 4U15 |
| M4 | Tiotropium | Minimal T4L fusion in ICL3 | LCP | 28-32% PEG 400, 100 mM MES pH 6.5, 200 mM (NH₄)₂SO₄ | 20 | 2.90 | 5DSG |
| M5 | Tiotropium | T4L fusion in ICL3, S117R mutation | LCP | 28-32% PEG 400, 100 mM MES pH 6.5, 150 mM (NH₄)₂SO₄ | 20 | 2.54 | 6OL9 |
ICL3: Intracellular Loop 3; LCP: Lipidic Cubic Phase; PEG: Polyethylene glycol; MES: 2-(N-morpholino)ethanesulfonic acid; HEPES: 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid; QNB: 3-Quinuclidinyl benzilate; T4L: T4 Lysozyme.
Signaling Pathways
Muscarinic receptors couple to different G proteins to initiate downstream signaling cascades. Understanding these pathways is essential for interpreting functional data.
M1, M3, and M5 Receptor Signaling
The M1, M3, and M5 receptor subtypes primarily couple to Gαq/11 proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
M1/M3/M5 receptor Gq signaling pathway.
M2 and M4 Receptor Signaling
The M2 and M4 receptor subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits released from Gαi/o can also directly modulate the activity of other effectors, such as inwardly rectifying potassium channels.
References
Troubleshooting & Optimization
Troubleshooting low yield in muscarine synthesis from ethyl lactate
Technical Support Center: Muscarine Synthesis from Ethyl Lactate (B86563)
Welcome to the technical support center for the synthesis of (+)-muscarine from S-(−)-ethyl lactate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the five-step synthesis of (+)-muscarine is significantly lower than reported in the literature. What are the most critical steps to scrutinize?
A1: Low overall yield in a multi-step synthesis can be the result of small losses at each stage or a significant issue in one particular step. The most critical steps to investigate in the synthesis of (+)-muscarine from ethyl lactate are typically:
-
Step 3: Zinc-Mediated Allylation: This step is known to produce a mixture of anti and syn diastereomers.[1] Poor diastereoselectivity will result in a lower yield of the desired anti isomer (5a), which is the precursor to (+)-muscarine.
-
Step 4: Iodocyclization: The intramolecular cyclization is sensitive to reaction conditions. Incomplete cyclization or the formation of side products can significantly reduce the yield of the key tetrahydrofuran (B95107) intermediate (6a).[2][3]
-
Step 5: Quaternization: The final step to form the quaternary ammonium (B1175870) salt can be challenging. Incomplete reaction or difficulties in purification can lead to a lower than expected yield of (+)-muscarine iodide.[2]
Q2: I am observing a poor diastereomeric ratio in the allylation step (Step 3). How can I improve the selectivity for the desired anti isomer?
A2: Achieving good diastereoselectivity in the zinc-mediated allylation of the aldehyde intermediate is crucial. Here are several factors to consider:
-
Reaction Temperature: Strict temperature control is vital. Running the reaction at a consistent and low temperature can enhance stereoselectivity.
-
Rate of Addition: Slow, dropwise addition of the aldehyde to the reaction mixture containing allyl bromide and zinc can improve the diastereomeric ratio.
-
Solvent System: The use of an aqueous medium with a catalyst like NH4Cl is reported to influence the stereochemical outcome.[1] Ensure the reagents are well-mixed and the reaction is homogenous.
-
Purity of Aldehyde: The aldehyde (4) derived from the DIBAL-H reduction is often used crude in the next step to avoid epimerization.[4] Ensure the reduction is complete and the work-up is performed promptly and at low temperatures.
Q3: The iodocyclization reaction (Step 4) is not proceeding to completion, or I am isolating a complex mixture of products. What are the likely causes?
A3: Incomplete reaction or the formation of byproducts during iodocyclization can be attributed to several factors:
-
Reagent Quality: Ensure the iodine used is of high purity and the solvent (e.g., acetonitrile) is anhydrous.
-
Temperature Control: This reaction is typically started at 0°C and then allowed to warm to room temperature.[2] Deviations from the optimal temperature profile can lead to side reactions.
-
pH Control: Uncontrolled pH can lead to a complex mixture of products. Using a buffer, such as sodium bicarbonate, can help maintain a stable pH during the reaction.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-iodinated or other byproducts.[2]
Q4: I am having difficulty with the final quaternization step (Step 5). The yield is low, and the product is difficult to purify. Any suggestions?
A4: The quaternization of the iodo-tetrahydrofuran derivative with trimethylamine (B31210) is the final step and requires careful execution:
-
Excess Trimethylamine: A large excess of trimethylamine is necessary to drive the reaction to completion. It is often bubbled through the solution as a gas or added as a solution in a suitable solvent.[2]
-
Sealed Tube Reaction: The reaction is typically heated in a sealed tube to prevent the escape of the volatile trimethylamine and to build pressure, which can accelerate the reaction.[2] Ensure the sealed tube is appropriately rated for the temperature and pressure.
-
Reaction Time and Temperature: The reaction is generally heated for an extended period (e.g., 24 hours at 80°C).[2] Insufficient heating time or temperature will result in incomplete conversion.
-
Purification: The product, (+)-muscarine iodide, is a salt and may be challenging to purify. Trituration with a non-polar solvent like diethyl ether is often used to induce precipitation and wash away unreacted starting material and other non-polar impurities.[2] Recrystallization can be used for further purification.
Troubleshooting Guides
Low Yield in Step 2: DIBAL-H Reduction of the Ester
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete conversion of the ester to the aldehyde. | Insufficient DIBAL-H. | Use a slight excess of DIBAL-H (typically 1.1-1.2 equivalents). |
| Reaction temperature too high, leading to over-reduction to the alcohol. | Maintain a low reaction temperature, typically -78°C.[3] | |
| Formation of significant amounts of the corresponding alcohol. | Quenching the reaction at a temperature that is too high. | Quench the reaction at -78°C with a reagent like methanol (B129727) before warming up.[3] |
| Slow addition of DIBAL-H. | Add the DIBAL-H solution dropwise to the ester solution at -78°C. | |
| Epimerization of the aldehyde product. | The aldehyde is sensitive to basic or acidic conditions and prolonged exposure to room temperature. | Use the crude aldehyde immediately in the next step without purification.[4] |
Low Yield in Step 3: Zinc-Mediated Allylation
| Observed Problem | Potential Cause | Recommended Solution |
| Poor diastereoselectivity (low anti:syn ratio). | Inconsistent reaction temperature. | Maintain strict temperature control throughout the addition and reaction time. |
| Rapid addition of the aldehyde. | Add the aldehyde solution slowly and dropwise to the reaction mixture. | |
| Inefficient mixing. | Ensure vigorous stirring to maintain a homogenous reaction mixture. | |
| Low overall yield of both diastereomers. | Inactive zinc. | Activate the zinc powder before use (e.g., with dilute HCl, followed by washing with water, ethanol (B145695), and ether, and drying under vacuum). |
| Impure allyl bromide. | Use freshly distilled allyl bromide. |
Low Yield in Step 4: Iodocyclization
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete reaction. | Insufficient iodine. | Use a stoichiometric amount or a slight excess of iodine (e.g., 1.2 equivalents).[2] |
| Low reaction temperature. | Start the reaction at 0°C and then allow it to warm to room temperature to ensure completion.[2] | |
| Formation of a non-polar byproduct. | Diiodination of the double bond. | Use a stoichiometric amount of iodine and monitor the reaction closely by TLC. Quench immediately upon consumption of the starting material.[2] |
| Isolation of a complex mixture. | Uncontrolled reaction conditions. | Use a buffer like sodium bicarbonate to control the pH.[2] |
| Unsuitable solvent. | Acetonitrile (B52724) or dichloromethane (B109758) are commonly used and effective solvents.[2] |
Experimental Protocols
Key Experimental Methodologies
Step 3: Synthesis of (3R,4S)-1-((2,6-dichlorobenzyl)oxy)-5-hexen-3-ol (5a) and (3S,4S)-1-((2,6-dichlorobenzyl)oxy)-5-hexen-3-ol (5b)
-
To a suspension of zinc powder (x eq) and ammonium chloride (y eq) in a mixture of THF and water, add allyl bromide (z eq).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C).
-
Add a solution of the crude aldehyde (4) in THF dropwise over a period of 1-2 hours.
-
Stir the reaction for an additional 3 hours at the same temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to separate the diastereomers (5a and 5b).[3]
Step 4: Synthesis of the Iodo-tetrahydrofuran Derivative (6a)
-
Dissolve the major anti isomer (5a) in acetonitrile at 0°C.
-
Add a solution of iodine (1.2 eq) in acetonitrile dropwise.
-
Stir the reaction at 0°C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous sodium thiosulfate (B1220275) solution.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]
Step 5: Synthesis of (+)-Muscarine Iodide
-
Dissolve the iodo-tetrahydrofuran derivative (6a) in ethanol in a heavy-walled, sealable pressure tube.
-
Cool the solution to -78°C and bubble an excess of trimethylamine gas through the solution.
-
Seal the tube tightly and heat it at 80°C for 24 hours.
-
Cool the tube to room temperature and carefully open it in a well-ventilated fume hood.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce the precipitation of the product.
-
Collect the solid by filtration and wash with cold diethyl ether to afford (+)-muscarine iodide as a white solid.[2]
Visualizations
Caption: Workflow for the five-step synthesis of (+)-muscarine.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Overcoming poor selectivity in muscarinic receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor selectivity in muscarinic receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor selectivity in my muscarinic receptor binding assay?
Poor selectivity in muscarinic receptor binding assays can stem from several factors. The high structural homology in the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5) is a primary reason why many ligands exhibit low selectivity.[1][2] Additionally, using tissues or cell lines that endogenously express multiple muscarinic receptor subtypes can lead to confounding results. Assay conditions, such as buffer composition and pH, can also influence ligand binding and selectivity.[3][4]
Q2: How can I improve the subtype selectivity of my binding assay?
Several strategies can be employed to enhance selectivity:
-
Use of Subtype-Selective Cell Lines: Employing cell lines that stably express a single muscarinic receptor subtype (e.g., CHO or HEK293 cells) is a crucial step to ensure that the observed binding is specific to the receptor of interest.[5][6][7]
-
Employ Allosteric Modulators: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site for acetylcholine (B1216132).[1][8] These sites are often less conserved across subtypes, allowing for the development of highly selective ligands.[9] Positive allosteric modulators (PAMs) can enhance the affinity of an orthosteric ligand for a specific subtype.[10]
-
Optimize Assay Conditions: Factors like ion concentration and pH can impact ligand binding.[3][4] It is essential to optimize these conditions for the specific receptor subtype and ligand being studied.
-
Utilize Kinetic Binding Assays: In addition to equilibrium binding assays, kinetic studies that measure association and dissociation rates can provide another dimension of selectivity, as some compounds may exhibit kinetic selectivity for a particular subtype.[11][12][13][14]
Q3: What is the difference between orthosteric and allosteric binding?
Orthosteric ligands bind to the same site as the endogenous neurotransmitter, acetylcholine.[1] Due to the high conservation of this site among muscarinic receptor subtypes, achieving high orthosteric selectivity is challenging.[2] In contrast, allosteric modulators bind to a spatially distinct site, inducing a conformational change in the receptor that can alter the binding or efficacy of the orthosteric ligand.[8][9] This mechanism allows for greater subtype selectivity.
Figure 1: Orthosteric vs. Allosteric Binding Mechanisms.
Q4: Which signaling pathways are associated with the different muscarinic receptor subtypes?
The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.[15][16]
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[17][18][19]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[16][17][19]
Figure 2: Muscarinic Receptor G-Protein Signaling Pathways.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Non-Specific Binding | Radioligand is "sticky" and binds to filters or other non-receptor components.[20] Excessive radioligand concentration.[20] Insufficient washing.[20] | Decrease radioligand concentration. Optimize washing steps (increase volume and/or number of washes). Consider using filter plates pre-treated to reduce non-specific binding. Include a non-specific binding blocker in your assay buffer.[20] |
| Low Specific Binding | Low receptor expression in the chosen cell line or tissue preparation.[20] Inactive receptor preparation due to improper storage or handling. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well.[20] Ensure proper membrane preparation and storage conditions. |
| Inconsistent Results Between Assays | Different radioligands stabilizing distinct receptor conformations.[20] Assay has not reached equilibrium.[20] Variability in cell line passages affecting receptor expression levels.[20] | Verify the binding properties with more than one radioligand if possible. Perform time-course experiments to ensure equilibrium is reached. Use a consistent and low passage number of cells for membrane preparations. |
| Poor Subtype Selectivity | Use of a non-selective ligand. Co-expression of multiple muscarinic receptor subtypes in the test system.[5] | Screen a panel of more selective ligands. Utilize cell lines expressing a single, defined muscarinic receptor subtype.[5] Explore the use of subtype-selective allosteric modulators.[1][10] |
| Schild Plot Slope Not Equal to 1 | Indicates non-competitive antagonism. The assay has not reached equilibrium. The antagonist may be binding to multiple sites.[20] | Ensure the assay has reached equilibrium by performing kinetic experiments. Consider if the antagonist is an allosteric modulator. Verify the purity of the antagonist. |
Data Presentation: Ligand Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of common muscarinic ligands for the five human muscarinic receptor subtypes. This data is crucial for selecting appropriate tools for your experiments.
| Ligand | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective antagonist[17] |
| Pirenzepine | ~20-40 | ~300-800 | ~200-500 | ~100-300 | ~100-300 | M1 selective antagonist[17] |
| Methoctramine | >1000 | ~10-30 | ~100-300 | ~50-150 | >1000 | M2 selective antagonist |
| 4-DAMP | ~5-15 | ~50-100 | ~1-5 | ~20-50 | ~10-30 | M3/M1 selective antagonist |
| Tiotropium | ~1-3 | ~2-5 | ~0.5-1.5 | ~1-4 | ~1-3 | Long-acting, potent antagonist with some M3 preference |
| Xanomeline | ~5-20 (agonist) | >1000 (agonist) | >1000 (agonist) | ~2-10 (agonist) | ~50-100 (agonist) | M1/M4 selective agonist[10] |
| Pilocarpine | ~200-500 (agonist) | >1000 (agonist) | ~100-300 (agonist) | >1000 (agonist) | >1000 (agonist) | Non-selective partial agonist with some M1/M3 preference |
Note: Ki values are approximate and can vary depending on the specific assay conditions and radioligand used.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.[21][22][23]
1. Materials:
-
Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1).[15]
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).[24]
-
Test compound (unlabeled).
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Non-specific binding control (e.g., 10 µM atropine).[23]
-
96-well filter plates (e.g., GF/B).[23]
-
Scintillation fluid and a liquid scintillation counter.[25]
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells at a concentration close to its Kd value.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), which should be determined empirically.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[25]
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of monovalent cations on the binding of a charged and an uncharged ('carbo'-)muscarinic antagonist to muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on muscarinic acetylcholine receptors from rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of transfected cell lines in studies of functional receptor subtype selectivity of muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Muscarinic Receptor 3 stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 8. mdpi.com [mdpi.com]
- 9. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative in vivo receptor binding. IV: Detection of muscarinic receptor down-regulation by equilibrium and by tracer kinetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Quantitative in vivo receptor binding III: Tracer kinetic modeling of muscarinic cholinergic receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. criver.com [criver.com]
- 17. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]
- 19. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pa2online.org [pa2online.org]
- 24. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Muscarine Sample Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of muscarine samples to prevent degradation and ensure experimental integrity.
Troubleshooting Guides
This section addresses common issues encountered during the storage and use of this compound samples.
| Issue | Possible Cause | Solution |
| Loss of biological activity in older solutions | Chemical degradation of this compound. | Prepare fresh this compound solutions. For stored solutions, verify the concentration and purity using an analytical method like HPLC. Implement proper storage practices as outlined in the FAQs below.[1] |
| Precipitate forms in the solution upon storage | Poor solubility at the storage temperature or a change in pH. | Ensure the storage solvent is appropriate and that the concentration is not above its solubility limit at the storage temperature. Check the pH of the solution and adjust if necessary with a suitable buffer.[1] |
| Inconsistent experimental results | Degradation of the this compound stock solution due to improper storage or handling. | Prepare fresh stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Always use high-purity solvents and sterile filtration.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound samples?
A1: While this compound is a relatively stable molecule, its long-term stability can be compromised by several factors[1]:
-
pH: Extreme pH values can lead to degradation. It is advisable to maintain solutions at a neutral or slightly acidic pH.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.
-
Microbial Contamination: Non-sterile solutions are susceptible to microbial growth, which can alter the pH and introduce enzymes that may degrade the compound.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the integrity of this compound samples. The recommended conditions vary for solid and solution forms.
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark, at 0-4°C | Short-term (days to weeks) |
| Dry, dark, at -20°C | Long-term (months to years) | |
| Stock Solutions | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
It is important to note that the shelf-life of a this compound solution is highly dependent on the storage conditions, including the solvent, pH, and exposure to light.
Q3: How should I prepare a stable stock solution of this compound?
A3: To ensure the stability of your this compound stock solution, follow these steps[1]:
-
Solvent Selection: Use high-purity, sterile water (e.g., HPLC-grade) or ethanol. This compound is highly soluble in both.[1]
-
Buffering: To maintain a stable pH, consider using a buffer. A phosphate (B84403) buffer in the neutral pH range (e.g., pH 6.8-7.4) is a common choice for many biological experiments.[1]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) that can be diluted to the final working concentration as needed. This minimizes the volume of stock solution used per experiment and reduces the risk of contamination.
-
Filtration: After dissolving the this compound, sterile filter the solution through a 0.22 µm filter to remove potential microbial contamination.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in amber vials or tubes to protect from light at -20°C or -80°C for long-term storage. For short-term use (a few days to a week), refrigeration at 2-8°C is acceptable.[1]
Q4: Is there quantitative data available on the degradation rate of this compound?
Experimental Protocols
Protocol for Stability Testing of this compound Solutions via HPLC
This protocol outlines a method to quantify the concentration of this compound in a solution over time under specific storage conditions.
Materials:
-
This compound standard of known purity
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol (B129727)
-
Formic acid
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in water or methanol at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your stability samples.
-
-
Sample Preparation:
-
Prepare your experimental this compound solution at the desired concentration and in the desired matrix (e.g., buffer, cell culture media).
-
Divide the solution into multiple aliquots for storage under different conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
At each time point (e.g., 0, 24, 48, 72 hours; 1 week, 2 weeks), retrieve an aliquot from each storage condition.
-
If necessary, dilute the sample to fall within the range of your calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for similar compounds is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). An isocratic elution may also be suitable.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV or MS detector.
-
Run Time: Ensure the run time is sufficient to elute this compound and any potential degradation products.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in your stability samples by interpolating their peak areas from the calibration curve.
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the degradation rate and half-life of this compound under each condition.
-
Visualizations
Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathways
This compound acts as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes (M1-M5) that couple to different G-proteins and initiate distinct signaling cascades.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound samples.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Optimizing Muscarine Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing muscarine dosage for in vivo animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate the design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in vivo?
A1: Due to species and strain variability, a definitive starting dose cannot be universally recommended. It is crucial to begin with a pilot study using a wide range of doses (e.g., from 0.01 mg/kg to 1 mg/kg) in a small number of animals to determine the dose that elicits the desired physiological response without causing severe adverse effects. For instance, in mice, subcutaneous (s.c.) doses of the muscarinic agonist oxotremorine (B1194727) for eliciting tremor are above 50 micrograms/kg.[1] It is advisable to consult literature for studies with similar experimental models and endpoints to inform your initial dose selection.
Q2: How can I minimize the peripheral side effects of this compound to study its central effects?
A2: To isolate the central effects of this compound, it is common practice to co-administer a peripherally acting muscarinic antagonist, such as methylscopolamine. This antagonist does not cross the blood-brain barrier and will block the peripheral effects of this compound (e.g., excessive salivation, gastrointestinal distress) without interfering with its actions in the central nervous system.
Q3: What are the typical signs of this compound toxicity in animals?
A3: this compound toxicity manifests as a cholinergic crisis, often remembered by the mnemonic SLUDGE: Salivation, Lacrimation (tearing), Urination, Defecation, Gastrointestinal distress, and Emesis (vomiting). Other signs include bronchoconstriction, bradycardia (slowed heart rate), and hypotension (low blood pressure).[2] If this compound reaches the brain in high concentrations, it can also induce tremors, convulsions, and hypothermia.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound acts as an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors. There are five subtypes (M1-M5) that are differentially expressed throughout the body and couple to different intracellular signaling pathways to mediate the effects of the neurotransmitter acetylcholine.[2][3]
Q5: Which muscarinic receptor subtypes are responsible for specific physiological effects?
A5: M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to increased intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[3] For example, salivation is mediated by a mixture of M1 and M3 receptors.[4][5] Cardiovascular function is largely regulated by M2 receptors in the heart.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate | - Dose is too high, approaching the LD50.- Rapid absorption due to the route of administration. | - Immediately reduce the dose by 25-50%.- Conduct a thorough dose-finding study to determine the Maximum Tolerated Dose (MTD).- Consider a different route of administration (e.g., subcutaneous instead of intravenous) to slow absorption. |
| No or weak response | - Dose is too low.- Inappropriate route of administration for the target organ.- Poor solubility or stability of the this compound solution. | - Gradually increase the dose in a stepwise manner.- Ensure the chosen route of administration allows for adequate bioavailability at the target site (e.g., intraperitoneal for systemic effects).- Verify the proper preparation and storage of the this compound solution. |
| High variability in results | - Inconsistent administration technique.- Biological variability (age, sex, weight, stress levels).- Lack of acclimatization to the experimental environment. | - Standardize all experimental procedures, including animal handling and injection technique.- Control for biological variables as much as possible.- Allow sufficient time for animals to acclimate to the housing and experimental conditions. |
| Excessive peripheral side effects masking central effects | - this compound is acting on peripheral muscarinic receptors. | - Pre-treat with a peripherally restricted muscarinic antagonist like methylscopolamine. |
| Rapid desensitization to the drug | - Prolonged or repeated exposure to high concentrations of this compound. | - Optimize the dosing regimen to minimize continuous high-level receptor activation.- Allow for sufficient washout periods between doses if repeated administration is necessary. |
Quantitative Data Summary
The following tables summarize reported effective doses of this compound and other muscarinic agonists for various in vivo effects. Note that optimal doses can vary significantly based on the specific animal model, strain, and experimental conditions. Therefore, this data should be used as a starting point for dose-finding studies.
Table 1: Effective Doses of Muscarinic Agonists for Salivation and Tremor
| Agonist | Animal Model | Effect | Route of Administration | Effective Dose Range |
| Pilocarpine (B147212) | Mouse | Salivation | Subcutaneous (s.c.) | 1 - 15 mg/kg[4][5] |
| Oxotremorine | Mouse | Salivation | Subcutaneous (s.c.) | > 75 µg/kg[1] |
| Oxotremorine | Rat | Salivation | Subcutaneous (s.c.) | > 200 µg/kg[1] |
| Oxotremorine | Mouse | Tremor | Subcutaneous (s.c.) | > 50 µg/kg[1] |
| Oxotremorine | Rat | Tremor | Subcutaneous (s.c.) | > 150 µg/kg[1] |
| Pilocarpine | Rat | Tremor (jaw movements) | Intraperitoneal (i.p.) | 0.5 - 4.0 mg/kg[7] |
Table 2: Effective Doses of Muscarinic Agonists for Hypothermia and Gastrointestinal Motility
| Agonist | Animal Model | Effect | Route of Administration | Effective Dose Range |
| Oxotremorine | Rat | Hypothermia | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg[3] |
| Choline (B1196258) | Rat | Hypothermia | Intracerebroventricular (i.c.v.) | 75 - 300 µg[8] |
| This compound | Mouse | Increased GI Transit | Not specified | Dose-dependent increase[9] |
| Bethanechol | Mouse | Increased GI Motility | Not specified | 3 mg/kg[10] |
Table 3: Lethal Dose (LD50) of this compound
| Animal Model | Route of Administration | LD50 |
| Mouse | Intravenous (i.v.) | 0.23 mg/kg |
Experimental Protocols
Protocol 1: In Vivo this compound Dose-Response Study for a Specific Physiological Effect
Objective: To determine the dose-response relationship of this compound for a specific physiological or behavioral endpoint (e.g., salivation, hypothermia, tremor).
Materials:
-
This compound chloride
-
Sterile saline (0.9% NaCl)
-
Appropriate animal model (e.g., mice, rats)
-
Syringes and needles for the chosen route of administration (e.g., s.c., i.p.)
-
Equipment to measure the desired endpoint (e.g., pre-weighed cotton balls and a microbalance for salivation; a rectal thermometer for hypothermia; an observational scoring system for tremor)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week and to the experimental room for at least one hour before the experiment. Handle the animals for several days prior to the study to minimize stress.
-
This compound Preparation: Prepare a stock solution of this compound chloride in sterile saline. Perform serial dilutions to create a range of doses. It is recommended to start with a wide dose range, for example, logarithmic or semi-logarithmic increments (e.g., 0.01, 0.1, 1.0 mg/kg).
-
Grouping: Randomly assign animals to different dose groups, including a vehicle control group (saline only). A typical group size is 6-10 animals.
-
Baseline Measurement: Before drug administration, record the baseline measurement for the endpoint of interest (e.g., baseline body temperature).
-
Administration: Administer the assigned dose of this compound or vehicle via the chosen route of administration. Ensure the injection volume is consistent across all animals (e.g., 10 mL/kg for i.p. injection in mice).
-
Endpoint Measurement: At predetermined time points after administration, measure the physiological or behavioral response. For example:
-
Salivation: Immediately after injection, place a pre-weighed cotton ball in the mouse's mouth for a fixed period (e.g., 15 minutes). Remove the cotton ball and weigh it to determine the amount of saliva produced.[11]
-
Hypothermia: Measure core body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after injection.[3]
-
Tremor: Observe the animals and score the severity of tremors at specific time points using a standardized rating scale.
-
-
Data Analysis: For each dose group, calculate the mean response at each time point. Plot the dose against the peak response to generate a dose-response curve. From this curve, you can determine key parameters such as the ED50 (the dose that produces 50% of the maximal effect).
Mandatory Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Overview of the primary signaling pathways activated by muscarinic receptor subtypes.
Experimental Workflow for this compound Dose Optimization
Caption: A logical workflow for systematically optimizing this compound dosage in in vivo animal studies.
References
- 1. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic control of cardiovascular function in humans: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral tremor induced by the muscarinic agonist pilocarpine is suppressed by the adenosine A2A antagonists MSX-3 and SCH58261, but not the adenosine A1 antagonist DPCPX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of choline on body temperature in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor 1 allosteric modulators stimulate colorectal emptying in dog, mouse and rat and resolve constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Addressing receptor desensitization in prolonged muscarine exposure experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding receptor desensitization in prolonged muscarine exposure experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is muscarinic receptor desensitization?
A1: Muscarinic receptor desensitization is a phenomenon where the cellular response to a continuous or repeated application of a muscarinic agonist, like acetylcholine (B1216132) or carbachol, diminishes over time.[1][2] This is a protective mechanism to prevent overstimulation of the cell. The process can be rapid, occurring within seconds to minutes (short-term desensitization), or more prolonged, taking place over hours to days (long-term down-regulation).[3]
Q2: What are the primary molecular mechanisms behind rapid desensitization?
A2: Rapid desensitization primarily involves two key events:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor.[4][5] GRKs phosphorylate serine and threonine residues on the receptor's intracellular loops and C-terminal tail.[6][7]
-
Arrestin Binding: Phosphorylated receptors have a high affinity for arrestin proteins (β-arrestins).[5][6] The binding of β-arrestin sterically hinders the receptor's interaction with its cognate G protein, effectively uncoupling it from downstream signaling pathways.[7][8]
Q3: What is the difference between homologous and heterologous desensitization?
A3:
-
Homologous desensitization is agonist-specific, meaning the activation of a particular receptor leads to the desensitization of only that receptor type. This process is typically mediated by GRKs, which preferentially phosphorylate agonist-occupied receptors.[2]
-
Heterologous desensitization is agonist-nonspecific. The activation of one type of receptor can lead to the desensitization of other, unrelated receptors.[2] This is often mediated by second messenger-dependent kinases, such as Protein Kinase C (PKC) or Protein Kinase A (PKA), which can phosphorylate receptors whether they are agonist-bound or not.[9]
Q4: What is receptor internalization and how does it relate to desensitization?
A4: Receptor internalization (or endocytosis) is the process where cell surface receptors are removed and trafficked into the cell's interior within endocytic vesicles.[10][11] β-arrestin not only uncouples the receptor but also acts as an adapter protein, linking the receptor to the endocytic machinery, such as clathrin, facilitating its removal from the plasma membrane.[2][7] Internalization contributes to the desensitized state by reducing the number of available receptors on the cell surface.[12]
Q5: Can desensitized receptors become responsive again?
A5: Yes, this process is called resensitization. Once internalized, receptors are typically trafficked to endosomes. Here, they can be dephosphorylated by phosphatases (like PP2A) and recycled back to the cell surface as fully responsive receptors.[7] The timeline for recycling varies depending on the receptor subtype and cell type, ranging from minutes to hours.[12][13] Alternatively, some receptors may be targeted to lysosomes for degradation, leading to a long-term reduction in receptor number known as down-regulation.[7][12]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during prolonged this compound exposure experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in response between experiments. | 1. Cell passage number is too high, leading to altered expression of signaling proteins. 2. Inconsistent agonist exposure time or concentration. 3. Cells are unhealthy or at a non-optimal density. | 1. Use cells within a defined low passage number range. 2. Use a calibrated timer and prepare fresh agonist dilutions for each experiment. 3. Regularly check cell morphology and ensure consistent plating density. |
| No or minimal desensitization observed. | 1. Agonist concentration is too low to induce robust desensitization. 2. The specific receptor subtype under study desensitizes slowly or minimally. 3. Inhibition of GRKs or arrestin function by components in the media. | 1. Perform a dose-response curve to ensure you are using a concentration at or above the EC80. 2. Consult literature for the specific desensitization kinetics of your receptor subtype (e.g., M2 and M4 receptors can have different internalization patterns).[13] 3. Review media components. Consider using a GRK inhibitor (e.g., Paroxetine) as a negative control to confirm the pathway.[14] |
| Complete loss of signal after short agonist exposure. | 1. Rapid and profound receptor internalization. 2. Depletion of a key substrate in the signaling pathway (e.g., PIP2 for Gq-coupled receptors).[15] 3. The assay readout is not sensitive enough to detect the residual signal. | 1. Perform a time-course experiment with shorter incubation times (e.g., 1, 5, 10, 30 minutes) to characterize the kinetics. 2. Measure multiple points in the signaling cascade if possible (e.g., G protein activation and downstream second messenger). 3. Switch to a more sensitive assay format or an assay that measures an upstream event (e.g., receptor-G protein interaction). |
| Receptor internalization assay shows no change. | 1. The epitope tag on the receptor is not accessible to the antibody. 2. Internalization is occurring, but the receptor is rapidly recycled back to the surface. 3. The receptor subtype internalizes via a clathrin-independent pathway not well-captured by the assay. | 1. Use a different tag or a different antibody clone. Confirm antibody binding via immunofluorescence on non-stimulated cells. 2. Perform the experiment at a lower temperature (e.g., 4°C) after agonist stimulation to halt membrane trafficking and capture the internalized pool. 3. Investigate alternative internalization mechanisms for your receptor subtype. |
Section 3: Data & Timelines
Table 1: Comparative Agonist Potency (EC50) for Gq Activation vs. Arrestin Recruitment
| Agonist | M3 Receptor Gq Activation (EC50, nM) | M3 Receptor Arrestin-3 Recruitment (EC50, nM) | M3 Receptor GRK2 Recruitment (EC50, nM) |
| Acetylcholine | 140 | 250,000 | ~65 |
| Carbachol | 510 | >1,000,000 | 1,200 |
| Oxotremorine-M | 11 | 2,700 | 2.1 |
| Pilocarpine | 240 | No detectable accumulation | 1,300 |
| Note: EC50 values can vary significantly depending on the cell line, expression levels, and specific assay conditions. Data adapted from studies on the M3 muscarinic receptor.[4][16] |
Table 2: Representative Time Course of Muscarinic Receptor Desensitization
| Receptor Subtype | Agonist | Time to Onset of Desensitization | Time to Resensitization |
| M1 | Methacholine | Detectable by 10 seconds | - |
| M2 | Carbachol | Seconds to minutes | Minutes to hours |
| M3 | Carbachol | Peaks at 10 seconds, then declines within 1 minute | Reversible with a t1/2 of ~7.5 minutes |
| Note: These are generalized timelines and can be highly dependent on the experimental system.[15][16] |
Section 4: Visualizing the Pathways
Diagram 1: Canonical GPCR Desensitization Pathway
Caption: Canonical pathway of muscarinic receptor desensitization.
Diagram 2: Experimental Workflow for Troubleshooting Desensitization
Caption: A logical workflow for troubleshooting desensitization experiments.
Section 5: Detailed Experimental Protocols
Protocol 1: Receptor Internalization Assay (Flow Cytometry-Based)
This protocol is for measuring the internalization of epitope-tagged muscarinic receptors.
Materials:
-
Cells stably expressing N-terminally tagged (e.g., HA or FLAG) muscarinic receptors.
-
Primary antibody against the epitope tag (use a high-affinity, well-validated antibody).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).
-
Muscarinic agonist (e.g., carbachol).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide), ice-cold.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
Procedure:
-
Cell Culture: Plate cells in a 12-well plate and grow to 80-90% confluency.
-
Agonist Stimulation:
-
Prepare agonist solution at 2x final concentration in serum-free media.
-
Add an equal volume of the 2x agonist solution to the wells. For control wells, add media only.
-
Incubate at 37°C for the desired time (e.g., 30 minutes). A time-course experiment is recommended to determine the optimal duration.
-
-
Cell Detachment:
-
Stop the stimulation by placing the plate on ice and washing twice with ice-cold PBS.
-
Gently detach cells using a non-enzymatic cell dissociation buffer to preserve surface proteins.
-
Transfer cells to microfuge tubes.
-
-
Antibody Staining (Non-permeabilized cells):
-
Centrifuge cells at 300 x g for 5 minutes at 4°C. Resuspend in 100 µL of ice-cold FACS buffer containing the primary antibody at its optimal dilution.
-
Incubate on ice for 1 hour, protected from light.
-
Wash cells twice by adding 1 mL of FACS buffer and centrifuging.
-
Resuspend in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate on ice for 30-45 minutes, protected from light.
-
Wash cells twice more with FACS buffer.
-
-
Fixation & Analysis:
-
Resuspend the final cell pellet in 300 µL of fixation buffer.
-
Analyze cells on a flow cytometer.
-
A decrease in mean fluorescence intensity in agonist-treated cells compared to control cells indicates receptor internalization.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay (HTRF-Based)
This protocol measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation and desensitization.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).
-
Muscarinic agonist and antagonist.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Lithium chloride (LiCl) solution (to inhibit IP1 degradation).
Procedure:
-
Cell Plating: Seed cells in a white, solid-bottom 96-well or 384-well plate and grow to the desired confluency.
-
Pre-incubation (for desensitization):
-
Remove culture medium.
-
Add the desensitizing agonist at the desired concentration and incubate for the required duration (e.g., 30 minutes) at 37°C.
-
For control wells (no desensitization), add buffer only.
-
-
Wash and Second Stimulation:
-
Carefully wash the wells three times with warm stimulation buffer to remove the desensitizing agonist.
-
Add the stimulation buffer containing LiCl and a range of agonist concentrations (to generate a second dose-response curve).
-
Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and HTRF Reaction:
-
Add the HTRF lysis buffer containing the IP1-d2 conjugate and anti-IP1 cryptate to all wells as per the manufacturer's instructions.
-
Incubate the plate at room temperature for 1 hour, protected from light, to allow the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader (measuring emission at 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the IP1 concentration using a standard curve.
-
A rightward shift in the EC50 and/or a decrease in the Emax of the second dose-response curve in pre-incubated wells indicates desensitization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disentangling bias between Gq, GRK2, and arrestin3 recruitment to the M3 muscarinic acetylcholine receptor | eLife [elifesciences.org]
- 5. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling. | Semantic Scholar [semanticscholar.org]
- 9. Desensitization of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessment of receptor internalization and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The internalization of the M2 and M4 muscarinic acetylcholine receptors involves distinct subsets of small G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonist-induced desensitization and phosphorylation of m1-muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Muscarine from Crude Fungal Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of muscarine from crude fungal extracts.
Troubleshooting Guides
Purifying this compound from natural sources presents several challenges, from low concentrations in the source material to the presence of co-eluting impurities. This section provides guidance on overcoming common issues encountered during the purification process.
Table 1: Common Troubleshooting Scenarios in this compound Purification
| Problem | Possible Cause | Recommended Solution | Expected Outcome |
| Low this compound Yield | Inefficient initial extraction from fungal material. | Optimize extraction solvent (e.g., methanol (B129727)/water or acetonitrile (B52724)/water mixtures) and method (e.g., ultrasonication, shaking).[1] | Increased recovery of this compound in the crude extract. |
| This compound degradation during processing. | Maintain neutral or slightly acidic pH; avoid high temperatures and exposure to light.[2] Store extracts at -20°C or -80°C.[2] | Minimized loss of this compound throughout the purification workflow. | |
| Poor binding to or elution from chromatography columns. | For ion-exchange chromatography, ensure the pH of the sample and buffers is appropriate for binding and elution. For HPLC, optimize the mobile phase composition (e.g., gradient of acetonitrile and water with modifiers like formic acid).[1] | Improved separation and recovery of the target compound. | |
| Co-eluting Impurities | Presence of structurally similar compounds (e.g., other alkaloids). | Employ a multi-step purification strategy, combining different chromatography techniques (e.g., ion-exchange followed by reverse-phase HPLC).[1] | Enhanced purity of the final this compound fraction. |
| Inadequate separation on the chromatography column. | Use a high-resolution column (e.g., C18 or HILIC for HPLC) and optimize the elution gradient.[1] | Better separation of this compound from closely related impurities. | |
| Inconsistent Results | Variability in the this compound content of the fungal source material. | Source fungal material from a consistent supplier or location. If possible, pre-screen batches for this compound content. | More predictable starting concentrations for purification. |
| Degradation of stored, purified this compound. | Store purified this compound in a stable solution (e.g., buffered, protected from light) at low temperatures (-20°C or -80°C).[2] Consider lyophilization for long-term storage.[2] | Maintained purity and biological activity of the final product. |
Experimental Protocols
Detailed methodologies are crucial for successful purification. Below are protocols for key experiments in the this compound purification workflow.
Protocol 1: Extraction of this compound from Fungal Material
-
Sample Preparation: Homogenize fresh or dried fungal fruiting bodies (e.g., Amanita muscaria, Inocybe spp., Clitocybe spp.) to a fine powder.[1]
-
Extraction:
-
Clarification: Centrifuge the mixture to pellet the solid material.[1]
-
Collection: Carefully collect the supernatant containing the crude this compound extract.
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up
-
Cartridge Selection: Use a cation-exchange SPE cartridge.[1]
-
Conditioning: Condition the cartridge first with methanol and then with water.[1]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with water and then methanol to remove impurities.[1]
-
Elution: Elute this compound with a methanolic solution of ammonia (B1221849) or a similar basic modifier.[1]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
-
System Preparation:
-
Column: A C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used.[1]
-
Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and water with a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[1]
-
-
Sample Injection: Inject an aliquot of the purified extract from the SPE step into the HPLC system.[1]
-
Chromatographic Separation: Run the HPLC system with the established gradient to separate this compound from remaining impurities.
-
Detection and Fraction Collection: Monitor the eluent using a suitable detector (e.g., UV-Vis or mass spectrometry). Collect the fractions corresponding to the this compound peak.
-
Analysis: Confirm the purity of the collected fractions using techniques like HPLC-MS/MS.[1]
Visualizations
Diagram 1: this compound Purification Workflow
Caption: A typical workflow for the purification of this compound from fungal sources.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yields in this compound purification.
Diagram 3: Simplified Muscarinic Acetylcholine (B1216132) Receptor Signaling
Caption: Overview of the muscarinic acetylcholine receptor signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from fungal extracts?
A1: The main challenges include the low concentration of this compound in many fungal species (e.g., as low as 0.0002% to 0.0003% in fresh Amanita muscaria), the presence of numerous other structurally related alkaloids and interfering substances, and the potential for this compound degradation during the purification process.[1]
Q2: Which fungal species are the best sources for this compound?
A2: While historically isolated from Amanita muscaria, higher and more toxicologically significant concentrations of this compound are found in other mushroom genera, particularly Inocybe and Clitocybe.[1]
Q3: How can I minimize the degradation of this compound during purification and storage?
A3: this compound stability is influenced by pH, temperature, and light.[2] It is recommended to work at neutral or slightly acidic pH, avoid high temperatures, and protect solutions from light.[2] For long-term storage, keep purified this compound in a buffered solution at -20°C or -80°C, or consider lyophilization.[2]
Q4: What analytical techniques are best for detecting and quantifying this compound in my fractions?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the accurate quantification of this compound.[1] This technique allows for reliable detection even at the low concentrations found in many fungal extracts.[1]
Q5: I am observing a peak that co-elutes with this compound. How can I resolve this?
A5: Co-elution is a common issue. To resolve this, you can try optimizing your HPLC method by adjusting the mobile phase gradient, changing the column type (e.g., from C18 to HILIC), or altering the pH of the mobile phase.[1] Additionally, incorporating an orthogonal purification step, such as ion-exchange chromatography before HPLC, can help remove the interfering compound.
Q6: Is it necessary to use a derivatization step for this compound analysis?
A6: For HPLC-MS/MS analysis, derivatization is generally not necessary as this compound can be readily ionized, typically using an electrospray ionization (ESI) source in positive ion mode.[1] However, for other detection methods, derivatization might be employed to enhance detectability.
Q7: What are some common impurities I should be aware of in crude fungal extracts?
A7: Besides other alkaloids, crude extracts can contain a wide range of compounds including amino acids, peptides, sugars, and pigments that can interfere with the purification process. In Amanita species, other toxins like ibotenic acid and muscimol (B1676869) may also be present.[3] A clean-up step using solid-phase extraction is highly recommended to remove many of these interfering substances.[1]
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying muscarine while avoiding interference from related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary alkaloids that can interfere with this compound quantification?
A1: The primary interfering compounds in this compound quantification are its own stereoisomers. This compound has three chiral centers, resulting in a total of eight possible stereoisomers. The naturally occurring and most biologically active form is (+)-(2S, 3R, 5S)-muscarine.[1] Its isomers, such as epithis compound, allothis compound, and epiallothis compound, have the same mass-to-charge ratio and similar chemical properties, making them difficult to distinguish without specific analytical methods.[2] Another potential interferent is choline, a structurally related quaternary amine commonly found in biological samples.
Q2: Why is it critical to separate this compound from its stereoisomers?
A2: The biological activity of this compound is highly dependent on its stereochemistry. The naturally occurring (+)-muscarine isomer is significantly more potent and has a higher affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs) compared to its stereoisomers.[1][2] For example, the potency of (+)-muscarine can be over two orders of magnitude higher than its enantiomer and other isomers.[2] Therefore, failing to separate these isomers can lead to a significant overestimation of the biologically active this compound concentration, resulting in inaccurate toxicological assessments or pharmacological characterizations.
Q3: What is the recommended analytical technique for this compound quantification?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended method for the sensitive and specific quantification of this compound.[3] This technique allows for the separation of this compound from matrix components and provides high specificity through the use of multiple reaction monitoring (MRM). For the separation of this compound from its isomers and other polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reversed-phase (RP) chromatography.[3]
Q4: What sample preparation methods are effective for extracting this compound from complex matrices like mushrooms?
A4: Effective sample preparation is crucial for removing interfering substances. Common methods include:
-
Solid-Phase Extraction (SPE): Cation-exchange SPE cartridges are effective for purifying this compound, which is a quaternary ammonium (B1175870) cation.[4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly used for the extraction of mycotoxins from various food and environmental matrices, including mushrooms.[5][6][7][8][9] It involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE) with sorbents like C18, primary secondary amine (PSA), or specialized materials like Z-Sep.[10]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of this compound from Potential Interferences
Problem: Co-elution of this compound with its stereoisomers or other polar compounds, leading to inaccurate quantification.
Solutions:
-
Optimize Chromatographic Conditions:
-
Column Selection: If using reversed-phase chromatography (e.g., C18 column) and experiencing poor retention and resolution, switch to a HILIC column. HILIC is specifically designed for the retention and separation of polar compounds.[3]
-
Mobile Phase: For HILIC, ensure a high percentage of organic solvent (e.g., acetonitrile) in the mobile phase to promote retention. The addition of a modifier like methanol (B129727) and a buffer (e.g., ammonium formate) can further enhance separation.[3]
-
-
Employ Chiral Chromatography: To separate this compound from its stereoisomers, a chiral separation technique is necessary.
-
Chiral Stationary Phase (CSP): Use an HPLC column with a chiral stationary phase. Polysaccharide-based CSPs are common for this purpose.[11]
-
Chiral Mobile Phase Additive (CMPA): Alternatively, a chiral selector can be added to the mobile phase to form transient diastereomeric complexes with the this compound isomers, allowing for their separation on an achiral column.[12]
-
Issue 2: Matrix Effects Leading to Signal Suppression or Enhancement in LC-MS/MS
Problem: Components of the sample matrix co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to inaccurate results.
Solutions:
-
Improve Sample Cleanup:
-
Dispersive SPE (d-SPE) in QuEChERS: If using the QuEChERS method, optimize the d-SPE cleanup step. For matrices with high pigment or lipid content, a combination of sorbents like C18 (for nonpolar interferences) and PSA (for polar interferences) can be effective.[10]
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges that specifically target the removal of interfering compounds. For instance, HybridSPE is effective at removing phospholipids, a common source of matrix effects in biological samples.[13]
-
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., d3-muscarine) into your workflow. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for matrix effects that cannot be eliminated through sample cleanup.
Data Presentation
Table 1: Biological Activity of this compound Stereoisomers at Muscarinic Receptors
| Stereoisomer | Receptor Subtype | Affinity (Ki) in nM | Potency (EC50) in nM |
| (+)-(2S, 3R, 5S)-muscarine (Natural) | M1 | ~180 | ~150 |
| M2 | ~5 | ~10 | |
| M3 | ~200 | ~180 | |
| (-)-(2R, 3S, 5R)-muscarine (Enantiomer) | M2 | >10,000 | >3,000 |
| Other Stereoisomers | M2 | >10,000 | >3,000 |
Note: Data are synthesized from published pharmacological studies and highlight the significantly higher affinity and potency of the natural (+)-muscarine isomer, particularly at the M2 receptor.[1][2] The potency of the natural isomer can be over 300 times higher than its enantiomer.[2]
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of this compound from Mushroom Samples
-
Sample Homogenization: Weigh 2-5 g of the mushroom sample (fresh or dried and powdered) into a 50 mL centrifuge tube.
-
Hydration (for dried samples): Add an appropriate amount of purified water to rehydrate the sample.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Preparation: Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: HILIC-MS/MS Analysis of this compound
-
LC System: UPLC or HPLC system capable of high-pressure gradient elution.
-
Column: HILIC column (e.g., Amide-based, 100 x 2.1 mm, <2 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A over the run.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS System: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound (e.g., m/z 174.1 -> 57.1 and 174.1 -> 115.1) and its internal standard.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting guide for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacological investigation of stereoisomeric muscarines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A QuEChERS based extraction procedure coupled to UPLC-MS/MS detection for mycotoxins analysis in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of a QuEChERS based liquid chromatography tandem mass spectrometry method for the determination of multiple mycotoxins in spices: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of QuEChERS Followed by UHPLC-ToF-MS Method for Determination of Multi-Mycotoxins in Pistachio Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Cell Viability in Culture After Muscarine Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell viability in cell culture experiments involving muscarine treatment.
Troubleshooting Guide
Issue 1: Significant Cell Death Observed After this compound Treatment
Question: I am observing a significant decrease in cell viability after treating my cultures with this compound. What are the possible causes and solutions?
Answer:
Unexpected cell death following this compound treatment can stem from several factors, ranging from the compound's concentration to the specific biology of your cell model. Below are common causes and troubleshooting steps.
Possible Cause 1: High Concentration Cytotoxicity
While this compound's primary effects are receptor-mediated, high concentrations can induce off-target effects or overstimulation, leading to cytotoxicity.[1]
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 1 mM) and identify the lowest concentration that elicits the desired biological effect without compromising viability.[1] A standard cytotoxicity assay, such as MTT or LDH release, can establish the toxic threshold in your specific cell line.[1]
Possible Cause 2: Excitotoxicity in Neuronal Cultures
In neuronal cells, excessive stimulation of muscarinic receptors can lead to excitotoxicity, a damaging process involving prolonged depolarization and calcium overload that results in cell death.[1]
-
Solution: Titrate the this compound concentration carefully to avoid overstimulation. Consider reducing the treatment duration. If applicable to your experimental design, co-treatment with an appropriate muscarinic antagonist (e.g., atropine) can confirm if the observed toxicity is receptor-mediated.[2]
Possible Cause 3: Cell-Type Specific Apoptotic Signaling
The effect of muscarinic receptor activation on cell viability is highly context-dependent. While M3 receptor activation is often pro-survival[3][4], prolonged M1 receptor stimulation in certain cell lines, like HEK293, has been shown to induce apoptosis.[5]
-
Solution: Characterize the muscarinic receptor subtypes expressed in your cell line. If you are using a recombinant system, be aware that overexpression can lead to non-physiological responses.[5] Investigate downstream apoptosis markers (e.g., caspase-3 cleavage) to confirm the cell death mechanism.
Possible Cause 4: Suboptimal Cell Culture Conditions
General cell health is critical. Stressed cells are more susceptible to the effects of any treatment.
-
Solution: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency before treatment.[1] Verify optimal incubator conditions (temperature, CO2, humidity) and check for any signs of contamination, such as bacteria, fungi, or mycoplasma.[6][7]
Possible Cause 5: Solvent Toxicity
If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium may be toxic to the cells.
-
Solution: Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.1% for DMSO).[8] Always include a vehicle control (culture medium with the solvent at the same final concentration but without this compound) in your experimental setup to assess the solvent's effect on cell viability.[8]
Issue 2: High Variability in Cell Viability Results Between Replicates
Question: My cell viability assay results show high variability between replicate wells treated with the same concentration of this compound. How can I improve the consistency of my results?
Answer:
High variability can obscure the true effect of your treatment. The following are common sources of inconsistency and how to address them.
Possible Cause 1: Inconsistent Cell Seeding
Uneven cell density across the wells of a microplate is a frequent cause of variability.[1]
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly and frequently during plating to prevent cells from settling. To promote even attachment of adherent cells, let the plate sit at room temperature for 15-20 minutes before placing it in the incubator.[1]
Possible Cause 2: "Edge Effects" in Microplates
Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can significantly affect cell growth and response to treatment.[1][9]
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier, minimizing evaporation from the inner wells.[1]
Possible Cause 3: Inaccurate Reagent Preparation and Pipetting
Errors in preparing this compound dilutions or inconsistent pipetting volumes can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure they are functioning correctly. When preparing serial dilutions, vortex each stock thoroughly before making the next dilution. Change pipette tips for each well to avoid cross-contamination and volume errors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in cell culture?
A1: this compound acts as an agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5).[2] These subtypes are linked to different signaling pathways:
-
M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[2][10]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][10]
Q2: Can this compound treatment enhance cell survival?
A2: Yes, in certain contexts. Activation of M3 muscarinic receptors, for example, has been shown to promote cell survival and protect against apoptosis in some cell models, such as human neuroblastoma cells.[3] This pro-survival effect can be mediated by signaling pathways like the p44/42 extracellular regulated kinase (ERK1/2) pathway.[3][4]
Q3: Which cell viability assay should I use for my this compound experiments?
A3: The choice of assay depends on your specific research question, cell type, and available equipment. Here are some common options:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of viable cells. They are robust, suitable for high-throughput screening, and cost-effective.[11]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membranes, indicating cytotoxicity.[1]
-
Trypan Blue Exclusion: A straightforward and rapid method where viable cells with intact membranes exclude the dye, while dead cells do not. It is typically used for cells in suspension.[11]
-
ATP-Based Assays: These highly sensitive assays measure the amount of ATP present, which correlates with the number of metabolically active, viable cells.[12]
Q4: What are typical concentration ranges for this compound in cell culture experiments?
A4: The optimal concentration is highly dependent on the cell type and the specific muscarinic receptor subtype being studied. A common starting point for a dose-response experiment is to use a wide concentration range, from 1 nM to 1 mM.[1] The final experimental concentrations should be based on the EC50 value for the receptor of interest and the results of initial dose-response and cytotoxicity testing.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Experimental Phase | Concentration Range | Purpose |
| Dose-Response Screening | 1 nM - 1 mM | To identify the effective concentration range for the desired biological response. |
| Cytotoxicity Testing | 1 µM - 10 mM | To determine the concentration at which this compound becomes toxic to the cells. |
| Functional Assays | Centered around EC50 | To study specific receptor-mediated effects using concentrations at and around the half-maximal effective concentration. |
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Detection Method | Advantages | Disadvantages |
| MTT / XTT | Metabolic activity (reduction of tetrazolium salt) | Colorimetric | Cost-effective, high-throughput | Indirect measure, compound interference possible |
| LDH Release | Membrane integrity | Colorimetric | Measures cytotoxicity directly | Less sensitive for early apoptosis |
| Trypan Blue | Membrane integrity | Microscopic count | Simple, rapid, inexpensive | Low-throughput, subjective |
| ATP Assay | ATP content in viable cells | Luminescence | High sensitivity, rapid | Requires luminometer, lytic |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
This protocol provides a standard method for assessing cell viability based on mitochondrial metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Visualizations
Caption: Major signaling pathways activated by muscarinic receptor subtypes.
Caption: Troubleshooting workflow for low cell viability.
Caption: Experimental workflow for an MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. M3 muscarinic receptors promote cell survival through activation of the extracellular regulated kinase (ERK1/2) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling of the M3-muscarinic receptor to the anti-apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One [journals.plos.org]
- 6. adl.usm.my [adl.usm.my]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. jrmds.in [jrmds.in]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Dealing with variability in muscarine content of natural mushroom samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the inherent variability of muscarine content in natural mushroom samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the significant variability of this compound content in mushrooms?
A1: The concentration of this compound in mushrooms is subject to considerable variation due to several factors:
-
Genetics: Different species, and even different strains within the same species, have varying genetic capacities to produce this compound. For instance, highly toxic Inocybe and Clitocybe species can contain this compound concentrations up to 1.6%, while Amanita muscaria typically has much lower levels, around 0.0003% of its fresh weight.[1][2][3]
-
Geographical Origin and Growing Conditions: Environmental factors such as soil composition, climate, and interactions with other organisms can influence the metabolic processes of the fungus, leading to different this compound levels.
-
Mushroom Development Stage: The concentration of secondary metabolites like this compound can change as the mushroom matures.
-
Post-harvest Handling and Storage: The methods used for drying, storing, and processing mushroom samples can affect the stability and concentration of this compound. Improper storage can lead to degradation of the compound.[4]
Q2: My experimental results show inconsistent biological activity between different batches of mushroom extract. What could be the cause?
A2: Inconsistent biological activity is a common challenge when working with natural product extracts and can be attributed to the inherent chemical variability between batches.[5] To address this, it is crucial to standardize your entire workflow, from sample collection to the final bioassay. Implementing robust quality control for each extract batch, including chemical fingerprinting with methods like HPLC, is essential to ensure reproducibility.[4][5]
Q3: How can I accurately quantify this compound in my mushroom samples?
A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most reliable and widely used method for the accurate quantification of this compound.[6][7][8][9] This technique offers high sensitivity and specificity, allowing for precise measurements even at low concentrations. Capillary electrophoresis coupled with tandem mass spectrometry is another effective method.[9]
Q4: Are there any known precursors to this compound that might affect my quantification?
A4: Recent research has identified 4'-phosphothis compound as a precursor to this compound in some mushroom species.[10] This compound is less active at muscarinic receptors but can be converted to the highly active this compound through enzymatic cleavage upon cellular injury.[10] It is important to consider the potential for this conversion during your extraction process, as it could lead to an overestimation of the naturally occurring this compound content in living tissue.
Troubleshooting Guides
Problem 1: Low or No Detectable this compound in a Species Known to Contain It
-
Possible Cause: Degradation of the active compound during processing or storage. This compound, being a quaternary ammonium (B1175870) salt, is relatively stable, but improper handling can still lead to losses.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that mushroom samples and extracts are stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protected from light to prevent degradation.[4]
-
Optimize Extraction Protocol: High temperatures during extraction can degrade thermolabile compounds.[4] Consider using extraction methods that avoid excessive heat, such as ultrasound-assisted extraction.[11]
-
Verify Raw Material: Confirm the correct identification of your mushroom species. Misidentification can lead to the analysis of a species with naturally low or absent this compound levels.
-
Problem 2: High Variability in this compound Content Across Replicate Extractions
-
Possible Cause: Inconsistent sample homogenization or extraction efficiency.
-
Troubleshooting Steps:
-
Improve Homogenization: Ensure that the dried mushroom material is ground into a fine, homogenous powder to guarantee that each subsample taken for extraction is representative of the whole.
-
Standardize Extraction Parameters: Precisely control all extraction parameters, including solvent-to-solid ratio, extraction time, and temperature, to ensure consistency between replicates.[4]
-
Use an Internal Standard: Incorporate an internal standard, such as a deuterated form of this compound (D9-muscarine), during the quantification process to account for variations in extraction efficiency and instrument response.[12][13]
-
Problem 3: Matrix Effects Interfering with HPLC-MS/MS Quantification
-
Possible Cause: Co-eluting compounds from the complex mushroom extract are suppressing or enhancing the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Implement Sample Clean-up: Use Solid-Phase Extraction (SPE) to remove interfering compounds from the extract before HPLC-MS/MS analysis. A cation-exchange SPE cartridge is often effective for purifying this compound.[8]
-
Optimize Chromatographic Separation: Adjust the HPLC gradient and column chemistry (e.g., using a HILIC column) to better separate this compound from interfering matrix components.[8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for consistent matrix effects.
-
Quantitative Data: this compound Content in Various Mushroom Species
| Mushroom Species | This compound Content (% of fresh weight) | This compound Content (% of dry weight) | Reference(s) |
| Amanita muscaria | ~0.0003% | 0.004% - 0.043% | [1][2][3][14][15] |
| Inocybe species | Up to 1.6% | 0.01% - 0.80% | [1][2][3] |
| Clitocybe species | Up to 1.6% | - | [1][2] |
| Inosperma species | - | 0.208% - 0.653% (pileus vs. stipe) | [16] |
Note: this compound content can vary significantly based on the factors mentioned in the FAQs.
Experimental Protocols
Protocol 1: this compound Extraction from Mushroom Samples
This protocol describes a standard method for extracting this compound from dried mushroom material.
-
Sample Preparation:
-
Dry the mushroom fruiting bodies at a maximum temperature of 50°C.[17]
-
Homogenize the dried mushrooms into a fine powder using a grinder or mortar and pestle.
-
-
Extraction:
-
Accurately weigh approximately 1 gram of the homogenized powder.
-
Add 10 mL of an extraction solvent, typically a mixture of methanol (B129727) and water (e.g., 4:1 methanol:water).[8][18]
-
Facilitate the extraction by sonicating the mixture for 30-60 minutes or by shaking at room temperature.[8]
-
-
Clarification:
-
Centrifuge the mixture to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.[5]
-
-
Optional: Solid-Phase Extraction (SPE) Clean-up:
-
For cleaner samples and to minimize matrix effects, further purify the extract using a cation-exchange SPE cartridge.[8]
-
Condition the cartridge with methanol and then water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water and then methanol to remove impurities.
-
Elute the this compound with a methanolic solution containing a basic modifier, such as ammonia.[8]
-
-
Final Preparation:
-
Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC-MS/MS analysis.
-
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol outlines the general procedure for quantifying this compound using HPLC-MS/MS.
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separation.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium formate (B1220265) to improve peak shape and ionization.[8]
-
Injection Volume: Inject a consistent volume (e.g., 10 µL) of the prepared sample extract.[5]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is used for the detection of the positively charged this compound molecule.[8]
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring the transition of the precursor ion (the molecular weight of this compound) to a specific product ion.[8]
-
-
Quantification:
-
Generate a standard curve using known concentrations of a pure this compound standard.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.[19]
-
If an internal standard was used, calculate the concentration based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Muscarinic Acetylcholine Receptor (M1, M3, M5) Signaling Pathway.
Caption: Experimental Workflow for this compound Quantification.
Caption: Troubleshooting Logic for Inconsistent this compound Quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How this compound Works: Effects, Toxicity, Safety, and Legality [acslab.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Examination of Cholinergic Symptoms Produced by the Fly Agaric Mushroom Amanita muscaria (Agaricomycetes): Revisiting the Role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A New this compound-Containing Inosperma (Inocybaceae, Agaricales) Species Discovered From One Poisoning Incident Occurring in Tropical China [frontiersin.org]
- 17. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]
- 18. Evolution of the Toxins this compound and Psilocybin in a Family of Mushroom-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Calibration and standardization issues in muscarine analytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the calibration and standardization of muscarine analytical methods. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most prevalent and sensitive method for quantifying this compound in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high specificity and sensitivity, which is crucial due to the low concentrations of this compound often found in samples.[4][5] Other methods that have been used include High-Performance Liquid Chromatography (HPLC) with UV detection, although this is less sensitive as this compound has a weak chromophore.[6]
Q2: What factors affect the stability of this compound standard solutions?
A2: While relatively stable, this compound solutions can be affected by several factors:
-
pH: Extreme pH values can lead to degradation. It is recommended to maintain solutions at a neutral or slightly acidic pH.[6]
-
Temperature: Higher temperatures accelerate chemical degradation. Long-term storage at -20°C or -80°C is recommended, while short-term storage at 2-8°C is acceptable.[6]
-
Light: Exposure to UV light can cause photodegradation. Storing solutions in amber vials or protecting them from light is best practice.[6]
-
Microbial Contamination: Non-sterile solutions can be compromised by microbial growth, which can alter pH and introduce degrading enzymes.[6]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions into single-use volumes.[6]
Q3: How should I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, follow these guidelines:
-
Solvent Selection: Use high-purity, sterile water (e.g., HPLC-grade) or ethanol, as this compound is very soluble in these solvents.[6]
-
Buffering: Use a buffer, such as a phosphate (B84403) buffer in the neutral pH range (6.8-7.4), to maintain a stable pH.[6]
-
Filtration: After dissolution, sterile filter the solution through a 0.22 µm filter to remove microbial contamination.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C for long-term stability.[6]
Q4: What is a suitable internal standard (IS) for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as D9-muscarine.[4][7] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other variations.[8][9] If a SIL-IS is not available, a structural analog may be used, but it requires more rigorous validation to ensure it adequately mimics the analyte's behavior.[8]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | Prepare fresh calibration standards by serial dilution from a recently prepared stock solution.[10] Ensure accurate pipetting and thorough mixing at each step.[11] |
| Improper Blank Subtraction | Ensure the blank sample (matrix without analyte) is processed identically to the standards and does not contain any interfering peaks at the analyte's retention time. |
| Analyte Adsorption | Pre-treat vials and plates with a blocking agent if adsorption to plasticware is suspected.[11] |
| Detector Saturation | The highest concentration standard may be saturating the detector. Prepare a new set of standards with a lower top concentration or dilute the highest point. |
| Inappropriate Regression Model | Ensure you are using the correct regression model (e.g., linear, weighted linear, or quadratic) for your calibration data. |
Issue 2: High Variability in Quality Control (QC) Samples or Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure uniform execution of all sample preparation steps (e.g., protein precipitation, extraction, evaporation, reconstitution).[8] Automate pipetting steps if possible. |
| Pipetting Errors | Use calibrated pipettes and ensure proper technique.[11] Always vortex solutions before making dilutions.[6] |
| Instrument Instability | Check for fluctuations in LC pressure, MS source temperature, or gas flows. Allow the system to fully equilibrate before starting the analytical run. |
| Inconsistent Matrix Effects | Matrix effects can vary between samples, leading to inconsistent results.[12] The use of a stable isotope-labeled internal standard is the best way to compensate for this.[8][13] |
| Cell/Tissue Inhomogeneity | If working with tissue, ensure the sample is thoroughly homogenized before aliquoting for extraction. For cellular assays, ensure consistent cell seeding and passage numbers.[11][14] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Degradation | Wash the column with a strong solvent or, if necessary, replace it. Ensure proper sample cleanup to prevent contaminants from reaching the column.[15] |
| Mismatched pH of Sample Solvent and Mobile Phase | The sample should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column. |
| Secondary Interactions on Column | This compound is a quaternary ammonium (B1175870) salt and can interact with residual silanols on silica-based columns. Try a different column chemistry (e.g., Phenyl-X) or adjust mobile phase additives (e.g., formic acid, ammonium formate).[1][7] |
| Column Overloading | Inject a smaller volume or dilute the sample. High concentrations can lead to peak fronting. |
| Co-eluting Interferences | Optimize the chromatographic gradient to better separate the analyte from interfering matrix components.[15] |
Issue 4: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas temperatures, gas flows) and compound-specific parameters (e.g., collision energy). |
| Ion Suppression (Matrix Effect) | Co-eluting matrix components can suppress the ionization of this compound.[13][16] Improve sample cleanup, optimize chromatography to separate this compound from the suppression zone, or dilute the sample. A stable isotope-labeled internal standard is crucial for correction.[8] |
| Degraded Standard or Sample | Prepare fresh standards and ensure samples have been stored correctly to prevent degradation.[6] Verify the concentration and purity of the standard using an orthogonal method if possible.[6] |
| Incorrect Sample Concentration | Ensure the sample concentration is within the linear range of the assay. If it's too dilute, you may not get a strong signal.[15] |
Data Presentation
Table 1: Example LC-MS/MS Validation Parameters for this compound in Biological Fluids
| Parameter | Plasma / Whole Blood | Urine |
| Linearity Range | 0.1 - 100 µg/L | 1 - 100 µg/L |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/L | 1 µg/L |
| Precision (%CV) | < 13.5% | < 13.5% |
| Accuracy (%RE) | < 13.5% | < 13.5% |
| Internal Standard | D9-muscarine | D9-muscarine |
| Data summarized from a validated method for this compound determination.[1][4][7][17] |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for your instrument and laboratory conditions.
1. Preparation of Standards and QC Samples:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.[6]
-
Perform serial dilutions in water or a suitable buffer to create working standard solutions.
-
Prepare calibration standards by spiking the working standards into a blank plasma matrix (e.g., at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 µg/L).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (e.g., D9-muscarine).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Vortex, centrifuge, and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC Column: Accucore Phenyl-X or equivalent HSS T3 column.[1][2][7]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Gradient: Develop a suitable gradient to retain and elute this compound with good peak shape and separation from matrix components.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[1]
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Example this compound Transition: Q1: 174 m/z -> Q3: 57 m/z.[7]
-
Example D9-muscarine Transition: Q1: 183 m/z -> Q3: 66 m/z (Note: Exact m/z will depend on the labeled position).
-
4. Data Analysis:
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the peak area ratio (this compound Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use the resulting regression equation to determine the concentration of this compound in the unknown samples and QCs.
Visualizations
Caption: Logical workflow for troubleshooting common analytical issues.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Caption: Conceptual diagram of matrix effects in mass spectrometry.
Caption: Simplified muscarinic acetylcholine (B1216132) receptor (mAChR) signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Examination of Cholinergic Symptoms Produced by the Fly Agaric Mushroom Amanita muscaria (Agaricomycetes): Revisiting the Role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. resources.saylor.org [resources.saylor.org]
- 11. benchchem.com [benchchem.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Muscarine and Acetylcholine Binding Affinity at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinities of the endogenous neurotransmitter acetylcholine (B1216132) and the archetypal agonist muscarine for the five subtypes of muscarinic acetylcholine receptors (M1-M5). A thorough understanding of these binding characteristics is fundamental for structure-activity relationship studies, the design of subtype-selective ligands, and the development of novel therapeutics targeting the cholinergic system. This document outlines the experimental methodologies used to determine binding affinities, presents available quantitative data, and illustrates the distinct signaling pathways activated by these agonists.
Ligand-Receptor Binding Affinities: A Quantitative Comparison
| Receptor Subtype | Ligand | Kᵢ (nM) | pKᵢ | Notes |
| M1 | Acetylcholine | Data not available | ~4.52 (pEC₅₀)[1] | pEC₅₀ is a measure of functional potency, not direct binding affinity, but is related. |
| This compound | Data not available | Data not available | ||
| M2 | Acetylcholine | Data not available | Data not available | |
| This compound | Data not available | Data not available | ||
| M3 | Acetylcholine | Data not available | Data not available | |
| This compound | Data not available | Data not available | ||
| M4 | Acetylcholine | Data not available | Data not available | |
| This compound | Data not available | Data not available | ||
| M5 | Acetylcholine | Data not available | Data not available | |
| This compound | Data not available | Data not available |
Note: The lack of a complete, directly comparable dataset highlights a gap in the current literature and underscores the importance of conducting comprehensive head-to-head binding studies under standardized conditions.
Experimental Protocols: Determining Binding Affinity
The binding affinity of unlabelled ligands like acetylcholine and this compound is determined using competitive radioligand binding assays.[1][2] This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective:
To determine the inhibition constant (Kᵢ) of a non-radiolabeled ligand (the "competitor," i.e., this compound or acetylcholine) for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single subtype of a human muscarinic receptor (M1, M2, M3, M4, or M5).[3]
-
Radioligand: A high-affinity, non-subtype-selective muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).[1]
-
Competitor Ligands: this compound and acetylcholine.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.[3]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[3]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting the radioisotope.
Procedure:
-
Membrane Preparation: Isolate and prepare cell membranes expressing the muscarinic receptor subtype of interest. Determine the protein concentration of the membrane preparation.[4]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of atropine.
-
Competition: Cell membranes, radioligand, and serial dilutions of the competitor ligand (this compound or acetylcholine).[4]
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-90 minutes) with gentle agitation to allow the binding reaction to reach equilibrium.[1][4]
-
Termination and Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a a function of the competitor ligand concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on their coupling to different G protein families.[5]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[5] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[5] Activation of the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 8. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Muscarine's Selectivity for M2 vs. M3 Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of muscarine's binding affinity and functional potency at M2 and M3 muscarinic acetylcholine (B1216132) receptors. The data presented herein is intended to support research and development efforts by offering a clear, data-driven overview of this compound's selectivity profile.
Quantitative Analysis of this compound's Activity at M2 and M3 Receptors
This compound, a natural alkaloid, is a potent agonist at muscarinic acetylcholine receptors. Its biological activity is highly dependent on its stereochemistry, with the naturally occurring (+)-(2S, 3R, 5S)-muscarine isomer being the most biologically active enantiomer. This isomer demonstrates a notable selectivity for the M2 receptor subtype over the M3 subtype in terms of binding affinity.
The following table summarizes the binding affinity (Ki) and functional potency (pD2) of (+)-(2S, 3R, 5S)-muscarine for M2 and M3 receptors. A lower Ki value indicates a higher binding affinity. The pD2 value is the negative logarithm of the EC50, with a higher pD2 value indicating greater potency.
| Parameter | Receptor Subtype | Value | Cell Line/Tissue |
| Binding Affinity (Ki, nM) | M2 | 54 | Rat heart |
| M3 | 2,400 | Rat salivary gland | |
| Functional Potency (pD2) | M2 | 7.12 | Guinea pig atria |
| M3 | 6.48 | Guinea pig ileum |
Data sourced from a comprehensive analysis of this compound's stereoisomers[1].
The data clearly indicates that (+)-muscarine has a significantly higher binding affinity for the M2 receptor, being approximately 44-fold more selective for M2 over M3 receptors. In functional assays, this selectivity is also reflected in its greater potency at the M2 receptor.
Downstream Signaling Pathways
The M2 and M3 muscarinic receptors are coupled to different G-protein signaling cascades, leading to distinct cellular responses.
-
M2 Receptor Signaling: M2 receptors are coupled to the Gi/o family of G proteins.[2] Upon activation by an agonist like this compound, the α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The βγ-subunits can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2]
-
M3 Receptor Signaling: M3 receptors are coupled to the Gq/11 family of G proteins.[2] Agonist binding to M3 receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Experimental Protocols
The determination of this compound's binding affinity and functional potency for M2 and M3 receptors is achieved through established in vitro experimental protocols.
Radioligand Competition Binding Assay (for Ki determination)
This assay quantifies the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the M2 and M3 muscarinic acetylcholine receptors.
Materials:
-
Cell Membranes: Prepared from cell lines (e.g., CHO or HEK293 cells) or tissues stably expressing human or rat M2 or M3 receptors. For M2, rat heart is a common source, and for M3, rat salivary gland is often used.[1]
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: (+)-(2S, 3R, 5S)-Muscarine.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[2]
-
Instrumentation: Liquid scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + atropine).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (for pD2 determination)
These assays measure the physiological response to receptor activation by this compound.
Objective: To determine the functional potency (pD2 or EC50) of this compound at M2 and M3 receptors.
M2 Receptor Functional Assay (Isolated Guinea Pig Atria): [1]
-
Tissue Preparation: Isolate the atria from a guinea pig and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the atria to equilibrate under a resting tension.
-
Data Recording: Record the force and rate of contraction isometrically.
-
Concentration-Response Curve: Construct cumulative concentration-response curves for this compound by adding increasing concentrations to the organ bath and measuring the negative chronotropic (rate) and inotropic (force) effects.
-
Data Analysis: Calculate the pD2 values from the concentration-response curves.
M3 Receptor Functional Assay (Isolated Guinea Pig Ileum): [1]
-
Tissue Preparation: A segment of the guinea pig ileum is mounted in an organ bath under similar conditions as the atria.
-
Data Recording: Record the isometric contractions of the smooth muscle.
-
Concentration-Response Curve: Add cumulative concentrations of this compound to the organ bath and measure the contractile response.
-
Data Analysis: Calculate the pD2 values from the resulting concentration-response curves.
These experimental approaches provide a robust framework for validating the selectivity of this compound and other compounds for the M2 and M3 muscarinic receptor subtypes.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Muscarine Detection
For researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and natural product analysis, the accurate and sensitive detection of muscarine is critical. This compound, a toxic quaternary ammonium (B1175870) alkaloid found in certain mushroom species, necessitates robust analytical methods for its quantification in various matrices, including biological tissues and fungal extracts. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
The principle of cross-validation involves comparing two analytical methods to ensure they produce equivalent and reliable results. This is essential when transitioning between methods or comparing data from different laboratories. The core of this process is the analysis of identical samples by both methods and a statistical comparison of the outcomes.[1]
Data Presentation: A Comparative Overview of Method Performance
| Parameter | HPLC (LC-MS/MS) | GC-MS | Notes |
| Limit of Detection (LOD) | High sensitivity, often in the low ng/mL to pg/mL range. | Moderate sensitivity, dependent on derivatization efficiency. | LC-MS/MS is generally more sensitive for non-volatile compounds like this compound.[2] |
| Limit of Quantitation (LOQ) | Typically in the low to mid ng/mL range. | Generally higher than LC-MS/MS. | The LOQ must be relevant to the expected concentration range in the samples. |
| Linearity (R²) | Excellent, typically ≥0.99.[3] | Good, typically ≥0.99, but can be affected by derivatization.[4] | A high coefficient of determination (R²) indicates a strong linear relationship. |
| Accuracy (% Recovery) | High, often in the range of 80-120%.[3] | Variable, typically in the range of 90-110%, but can be influenced by the derivatization step.[4] | Accuracy reflects the closeness of the measured value to the true value. |
| Precision (%RSD) | High, with Relative Standard Deviation (RSD) typically <15%. | Good, with RSD generally <15%.[4] | Precision indicates the reproducibility of the measurement. |
| Sample Preparation | Simpler, often involving protein precipitation or solid-phase extraction.[2][5] | More complex, requires a mandatory derivatization step to increase volatility.[2] | The additional step in GC-MS can introduce variability. |
| Analysis Time | Faster for sample preparation, but chromatographic run times can be comparable. | Derivatization adds to the overall sample preparation time. | HPLC offers a more direct analysis for polar, non-volatile compounds.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC-MS/MS and a general method for GC-MS.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This method is widely used due to its high sensitivity and specificity for analyzing polar and non-volatile compounds like this compound without the need for derivatization.[2]
1. Sample Preparation (Biological Matrix)
-
To 100 µL of a biological fluid (e.g., plasma, whole blood, or urine), add 200 µL of acetonitrile (B52724) for protein precipitation.[2]
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant.
-
For mushroom samples, homogenize 0.2 g of finely powdered sample with 2.5 mL of 0.5% formic acid in methanol (B129727) and sonicate for 5 minutes. Centrifuge and collect the supernatant.[7]
-
The extract is then ready for injection or can be further cleaned up using Solid-Phase Extraction (SPE) if necessary.[2] A weak cation exchange (WCX) cartridge can be effective for a quaternary amine like this compound.[2]
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 1.7 µm).[3][8][9]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.[3]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: For this compound, typical transitions would be monitored, for example, 174.15 > 57.05 and 174.15 > 115.00.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The analysis of this compound by GC-MS is challenging due to its non-volatile and polar nature, necessitating a chemical derivatization step to increase its volatility.[2]
1. Sample Preparation and Derivatization
-
Homogenize 1 g of tissue sample in a suitable solvent such as methanol or an aqueous-organic mixture.[2]
-
Perform a solid-phase extraction (SPE) to clean up the sample and isolate the analyte. A weak cation exchange (WCX) cartridge is recommended.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the residue in a suitable derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) and heat to ensure complete reaction. This step converts the polar this compound into a more volatile derivative suitable for GC analysis.
2. GC-MS Conditions
-
GC System: A standard gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector Temperature: 250 - 280°C.[2]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized this compound.[2]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50-500.[2]
-
Identification: Based on the retention time and the mass spectrum of the derivatized this compound, which can be compared to a library of known spectra.[10]
Mandatory Visualizations
To better illustrate the processes, the following diagrams have been generated using the DOT language.
Caption: Cross-validation workflow for analytical methods.
Caption: Comparative experimental workflows for this compound detection.
Conclusion
Both HPLC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. HPLC-MS/MS stands out for its high sensitivity, specificity, and simpler sample preparation, making it the more widely recommended method for the quantitative analysis of this compound in biological matrices without the need for derivatization.[2] GC-MS, while a robust technique for volatile compounds, requires a mandatory derivatization step for the non-volatile this compound, which adds complexity and potential for variability in the analytical workflow.[2][6] The choice between these methods will ultimately depend on the specific requirements of the study, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the need for structural confirmation, for which GC-MS with its extensive spectral libraries can be very valuable.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Simultaneous Determination of Multi-Class Mushroom Toxins in Mushroom and Biological Liquid Samples Using LC-MS/MS [mdpi.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Toxic metabolite profiling of Inocybe virosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the Detection of Muscarinic, Muscimol and Ibotenic Acid in Fungi and Biological Matrices Using the HPLC-MS/MS Method - Aigumov - Journal of Analytical Chemistry [rjsocmed.com]
- 10. GC-MS libraries for the rapid identification of metabolites in complex biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of Muscarine Stereoisomers: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vitro potency of muscarine stereoisomers at muscarinic acetylcholine (B1216132) receptors. This guide provides a detailed analysis of binding affinities and functional potencies, supported by experimental data and protocols.
This compound, a natural alkaloid found in certain mushrooms, is a potent agonist of muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) integral to the parasympathetic nervous system. The rigid structure of this compound gives rise to eight stereoisomers, each with a unique three-dimensional arrangement of atoms. This stereochemistry plays a pivotal role in their interaction with and activation of the five subtypes of muscarinic receptors (M1-M5), leading to significant differences in their pharmacological activity. Understanding the structure-activity relationship of these stereoisomers is crucial for the rational design of subtype-selective muscarinic ligands for therapeutic applications.
Comparative Potency of this compound Stereoisomers
The in vitro potency of this compound stereoisomers is primarily assessed through two types of experiments: radioligand binding assays and functional assays. Radioligand binding assays determine the affinity of each stereoisomer for the receptor, typically expressed as the inhibition constant (Ki). Functional assays measure the ability of the stereoisomer to elicit a cellular response upon binding to the receptor, with potency often expressed as the pD2 value (the negative logarithm of the EC50, the concentration at which the isomer produces 50% of its maximal effect).
Of the eight possible stereoisomers, the naturally occurring (+)-(2S, 3R, 5S)-muscarine is the most biologically active, exhibiting the highest affinity and potency, particularly for the M2 receptor subtype.[1] Its enantiomer, (-)-(2R, 3S, 5R)-muscarine, is significantly less active.[1] The other stereoisomers of this compound also demonstrate considerably lower potency compared to the natural form.
Data Summary
The following table summarizes the available quantitative data on the binding affinities (Ki) and functional potencies (pD2) of the most well-characterized this compound stereoisomers at the M1, M2, and M3 receptor subtypes.
| Stereoisomer | Receptor Subtype | Tissue Source | Binding Affinity (Ki, nM) | Functional Potency (pD2) |
| (+)-(2S, 3R, 5S)-Muscarine | M1 | Rat Cerebral Cortex | 2,000 | - |
| M2 | Rat Heart | 54 | 7.12 (Guinea Pig Atria) | |
| M3 | Rat Salivary Gland | 2,400 | 6.48 (Guinea Pig Ileum) | |
| (-)-(2R, 3S, 5R)-Muscarine | M2 | Rat Heart | >10,000 | 4.61 (Guinea Pig Atria) |
Data sourced from De Amici, M., et al. (1995) as cited by BenchChem.[1]
Experimental Protocols
Radioligand Binding Assay (Determination of Ki)
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound stereoisomers for muscarinic receptors using the radiolabeled antagonist [3H]-N-methylscopolamine ([3H]-NMS).[2][3]
1. Membrane Preparation:
-
Euthanize rats and dissect the desired tissue (e.g., cerebral cortex for M1, heart for M2, salivary gland for M3).
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, [3H]-NMS, and cell membrane preparation.
-
Non-specific Binding: A high concentration of a non-radiolabeled antagonist (e.g., atropine), [3H]-NMS, and cell membrane preparation.
-
Competition: A specific concentration of the this compound stereoisomer, [3H]-NMS, and cell membrane preparation.
-
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
3. Radioactivity Measurement and Data Analysis:
-
Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Isolated Guinea Pig Atria (M2 Receptor Potency)
This protocol determines the functional potency (pD2) of this compound stereoisomers at M2 receptors by measuring their negative inotropic effect on isolated guinea pig atria.[1][4]
1. Tissue Preparation:
-
Euthanize a guinea pig and dissect the atria.
-
Mount the atria in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the atria to equilibrate under a resting tension.
2. Measurement of Contractile Force:
-
Record the force of contraction isometrically using a force transducer connected to a data acquisition system.
3. Concentration-Response Curve:
-
Construct a cumulative concentration-response curve by adding increasing concentrations of the this compound stereoisomer to the organ bath.
-
Allow the response to stabilize at each concentration before adding the next.
4. Data Analysis:
-
Plot the contractile response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal curve to determine the EC50 value.
-
Calculate the pD2 value as the negative logarithm of the EC50.
Functional Assay: Isolated Guinea Pig Ileum (M3 Receptor Potency)
This protocol determines the functional potency (pD2) of this compound stereoisomers at M3 receptors by measuring their contractile effect on isolated guinea pig ileum smooth muscle.[1]
1. Tissue Preparation:
-
Euthanize a guinea pig and dissect a segment of the ileum.
-
Mount a section of the longitudinal muscle in an organ bath containing a physiological salt solution at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
2. Measurement of Contraction:
-
Record the isotonic or isometric contractions using a suitable transducer.
3. Concentration-Response Curve:
-
Construct a cumulative concentration-response curve by adding increasing concentrations of the this compound stereoisomer to the organ bath.
4. Data Analysis:
-
Plot the contractile response against the logarithm of the agonist concentration.
-
Determine the EC50 value from the curve.
-
Calculate the pD2 value (-log EC50).
Signaling Pathways and Experimental Workflow
The differential effects of this compound stereoisomers are a direct consequence of the specific intracellular signaling cascades initiated by the muscarinic receptor subtypes to which they bind.
Caption: Muscarinic Receptor Signaling Pathways.
M1 and M3 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC).[1][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C. In contrast, M2 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Caption: Experimental Workflow for Potency Comparison.
References
Comparative Analysis of Muscarine Effects: A Study in Wild-Type vs. Knockout Animal Models
A comprehensive guide for researchers and drug development professionals on the physiological and behavioral effects of muscarine, detailing the differential responses in wild-type animals versus those with targeted deletions of specific muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).
This guide provides an objective comparison of the in vivo and in vitro effects of muscarinic agonists, supported by experimental data from studies utilizing knockout mouse models. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation. The distinct roles of each muscarinic receptor subtype are elucidated through the contrasting phenotypes observed in their absence, offering valuable insights for targeted drug development.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the key physiological and behavioral responses to muscarinic agonists in wild-type (WT) mice compared to mice lacking specific muscarinic receptor subtypes (M1-M5 KO). These comparisons highlight the primary functions of each receptor.
Table 1: Central Nervous System Effects of Muscarinic Agonists
| Parameter | Wild-Type (WT) Response | M1 KO Response | M2 KO Response | M3 KO Response | M4 KO Response | M5 KO Response |
| Analgesia | Present | Enhanced morphine antinociception[1] | Significantly reduced or absent[2][3][4] | --- | Not critically involved[3] | --- |
| Tremor | Present | --- | Absent[2][3][4][5] | --- | Not critically involved[3][6] | --- |
| Hypothermia | Present | --- | Significantly reduced[3][4][5] | --- | Not critically involved[3][6] | --- |
| Locomotor Activity | Biphasic (low dose decrease, high dose increase) | Hyper-locomotion[7] | --- | --- | Increased basal activity and enhanced response to D1 agonists[3][6] | Reduced morphine-induced locomotion |
| Cognitive Function | Modulated | Deficits in some learning tasks[8] | Important roles in learning and memory | --- | --- | Deficits in hippocampus-dependent tasks[9] |
Table 2: Peripheral Nervous System Effects of Muscarinic Agonists
| Parameter | Wild-Type (WT) Response | M1 KO Response | M2 KO Response | M3 KO Response | M4 KO Response | M5 KO Response |
| Salivation | Increased | Reduced[7] | Normal[5] | Severely impaired/absent | Modest role[5] | --- |
| Heart Rate (Bradycardia) | Decreased | --- | Absent[5] | --- | Normal[5] | --- |
| Cardiac Inotropy | Biphasic (negative then positive) | --- | Negative inotropic effect sustained[10] | Positive inotropic effect absent[10] | --- | --- |
| Gastrointestinal Motility | Increased | --- | Phasic contraction similar to WT, larger sustained contraction[11] | Phasic contraction smaller than WT[11] | --- | --- |
| Vasodilation | Present | --- | --- | Endothelium-dependent relaxation absent[12] | --- | Abolished in cerebral arteries[13] |
| Food Intake | Modulated | --- | --- | Hypophagic and lean[14] | --- | --- |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. The following protocols are synthesized from multiple sources and represent common procedures for assessing this compound's effects in mice.
Protocol 1: Assessment of this compound-Induced Salivation
-
Animals: Use age and sex-matched wild-type and knockout mice (e.g., C57BL/6 background, 8-12 weeks old).
-
Acclimatization: Allow mice to acclimate to the experimental room for at least 1 hour before testing.
-
Baseline Measurement: Record the baseline body weight of each mouse.
-
Drug Administration: Administer a muscarinic agonist (e.g., oxotremorine (B1194727) or pilocarpine) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The vehicle (e.g., sterile saline) should be administered to a control group. Doses should be determined from pilot studies.[15]
-
Saliva Collection: Immediately after injection, place a pre-weighed cotton ball into the mouse's mouth.[15]
-
Quantification: After a fixed period (e.g., 15 minutes), remove the cotton ball and re-weigh it to determine the amount of saliva secreted.[15]
-
Data Analysis: Express saliva production as mg of saliva per gram of body weight. Compare the mean saliva production between genotypes.
Protocol 2: Measurement of Core Body Temperature
-
Animals and Acclimatization: As described in Protocol 1.
-
Baseline Measurement: Measure the baseline core body temperature of each mouse using a rectal thermometer or an implanted transponder.
-
Drug Administration: Administer the muscarinic agonist or vehicle as described in Protocol 1.
-
Temperature Monitoring: Measure the core body temperature at regular intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[16]
-
Data Analysis: Calculate the change in body temperature from baseline for each time point and plot the time course of the temperature change.[16]
Protocol 3: Evaluation of Locomotor Activity
-
Apparatus: Use an open-field arena equipped with photobeam detectors or a video tracking system.
-
Habituation: Handle the mice for several days before the experiment to reduce stress. On the day of the experiment, allow each mouse to habituate to the testing arena for a set period (e.g., 30-60 minutes).
-
Drug Administration: Administer the muscarinic agent or vehicle.
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a defined period (e.g., 60 minutes) post-injection.
-
Data Analysis: Analyze the total locomotor activity and the time course of activity in discrete time bins.
Protocol 4: In Vitro Assessment of Smooth Muscle Contraction (Ileum)
-
Tissue Preparation: Euthanize the mouse and isolate a segment of the ileum.
-
Mounting: Suspend the ileal segment in an organ bath containing Tyrode's solution at 37°C, bubbled with carbogen (B8564812) gas. Attach one end to a fixed point and the other to an isometric force transducer.[15]
-
Equilibration: Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for 30-60 minutes, with regular washing.[15]
-
Dose-Response Curve: Construct a cumulative dose-response curve by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the bath and recording the contractile force.[15]
-
Data Analysis: Plot the contractile response against the agonist concentration to determine the EC50 and Emax values for each genotype.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling cascades activated by muscarinic receptors and a typical experimental workflow for comparing wild-type and knockout mice.
Caption: General signaling pathways of muscarinic acetylcholine receptors.
Caption: Disrupted signaling in M2 and M3 knockout models.
Caption: Standard experimental workflow for comparative studies.
References
- 1. Behavioral effects of morphine and cocaine in M1 muscarinic acetylcholine receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation and pharmacological analysis of M2 and M4 muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Investigations into the physiological role of muscarinic M2 and M4 muscarinic and M4 receptor subtypes using receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. niddk.nih.gov [niddk.nih.gov]
- 10. M3 Muscarinic Receptors Mediate Positive Inotropic Responses in Mouse Atria: A Study with Muscarinic Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M2 and M3 muscarinic receptors are involved in enteric nerve-mediated contraction of the mouse ileum: Findings obtained with muscarinic-receptor knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic receptor knockout mice confirm involvement of M3 receptor in endothelium-dependent vasodilatation in mouse arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholinergic dilation of cerebral blood vessels is abolished in M(5) muscarinic acetylcholine receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mice lacking the M3 muscarinic acetylcholine receptor are hypophagic and lean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Replicating History: A Comparative Guide to a Classic Experiment on the Physiological Actions of Muscarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of historical and modern experimental approaches to studying the physiological actions of muscarine, a pivotal molecule in the history of pharmacology. By juxtaposing the foundational experiments of the 19th and early 20th centuries with contemporary techniques, we aim to offer a comprehensive resource for researchers seeking to understand, replicate, or build upon this classic work. The guide details experimental protocols, presents quantitative data in a comparative format, and visualizes key concepts to facilitate a deeper understanding of muscarinic receptor pharmacology.
Historical Context: The Dawn of Receptor Theory
The story of this compound is intrinsically linked to the birth of pharmacology and the concept of drug-receptor interactions. In 1869, Oswald Schmiedeberg, a pioneering pharmacologist, isolated this compound from the fly agaric mushroom (Amanita muscaria)[1][2]. His seminal experiments demonstrated that this compound mimicked the effects of stimulating the vagus nerve, most notably causing a slowing of the heart rate[3][4]. This work laid the groundwork for the later discoveries of chemical neurotransmission by Otto Loewi and Sir Henry Dale, who used this compound to help differentiate and classify acetylcholine (B1216132) receptors[5][6][7][8][9][10][11].
Comparison of Experimental Approaches: Then and Now
The study of this compound's physiological actions has evolved dramatically, from organ-level observations to sophisticated molecular and cellular assays. This section compares the classical methods with their modern counterparts.
Table 1: Comparison of Experimental Setups for Studying this compound's Cardiac Effects
| Feature | Historical Approach (e.g., Schmiedeberg, Loewi) | Modern Approach |
| Model System | Isolated frog heart | Isolated rodent atria, cultured cardiomyocytes, HEK293 cells expressing specific muscarinic receptor subtypes |
| Perfusion | Ringer's solution | Krebs-Henseleit solution, specific cell culture media |
| Stimulation | Electrical stimulation of the vagus nerve, direct application of this compound | Direct application of muscarinic agonists, electrical field stimulation, optogenetics |
| Data Acquisition | Kymograph (smoked drum recording of mechanical contractions) | Force transducers, electrocardiography (ECG), calcium imaging, patch-clamp electrophysiology, high-throughput plate readers |
| Key Parameters Measured | Heart rate (chronotropy), force of contraction (inotropy) | Heart rate, force of contraction, action potential duration, specific ion channel currents (e.g., IK,ACh), second messenger levels (cAMP, IP3), protein-protein interactions (e.g., BRET/FRET) |
Table 2: Comparative Dose-Response Data of Muscarinic Agonists on Heart Rate
Note: Historical data is often qualitative or semi-quantitative. The following table presents representative data based on descriptions from historical accounts and modern replications of similar experiments.
| Agonist Concentration | Historical Observation (Frog Heart) | Modern Quantitative Data (Isolated Mouse Atria) - % Decrease in Heart Rate (Mean ± SD) |
| Low (e.g., nanomolar range) | Slight slowing of the heart | 10 ± 2% |
| Medium (e.g., low micromolar range) | Noticeable slowing of the heart | 50 ± 5%[12] |
| High (e.g., high micromolar range) | Pronounced slowing or complete cessation of heartbeat | 90 ± 8% |
Experimental Protocols
Historical Experiment: The Isolated Frog Heart Preparation
This protocol is a recreation of the type of experiment that would have been performed by early pharmacologists to observe the effects of this compound on the heart.
Objective: To demonstrate the negative chronotropic and inotropic effects of this compound on an isolated frog heart.
Materials:
-
Frog
-
Ringer's solution
-
This compound solution (various concentrations)
-
Kymograph and smoked drum
-
Heart lever and necessary surgical instruments
-
Cannula for perfusion
Methodology:
-
A frog is pithed and the heart is exposed.
-
A cannula is inserted into the ventricle to allow for perfusion with Ringer's solution.
-
The heart is detached and mounted on a recording apparatus, with a lever attached to the apex to record contractions on a kymograph.
-
A baseline recording of the heart's contractions is established.
-
Increasing concentrations of this compound are added to the perfusing Ringer's solution.
-
The changes in the rate and amplitude of the heart's contractions are recorded on the smoked drum.
-
The preparation is washed with fresh Ringer's solution to observe recovery.
Modern Experiment: Measuring Muscarinic Receptor Activation in a Cell-Based Assay
This protocol outlines a common modern method to quantify the activation of a specific muscarinic receptor subtype (M2, the primary cardiac subtype) in a controlled cellular environment.
Objective: To determine the potency and efficacy of this compound at the M2 muscarinic receptor by measuring changes in cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the human M2 muscarinic receptor
-
Cell culture reagents (DMEM, FBS, etc.)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound solutions (serial dilutions)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Microplate reader
Methodology:
-
HEK293-M2 cells are cultured in 96-well plates until confluent.
-
The cell culture medium is replaced with a stimulation buffer.
-
Cells are pre-treated with forskolin to elevate intracellular cAMP levels.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated for a specified time to allow for receptor activation and subsequent inhibition of adenylyl cyclase.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration in each well is measured using a commercial cAMP assay kit and a microplate reader.
-
A dose-response curve is generated by plotting the cAMP levels against the logarithm of the this compound concentration to determine the EC50 (potency) and the maximal inhibition (efficacy).
Signaling Pathways and Experimental Workflows
To visualize the underlying molecular mechanisms and the flow of experiments, the following diagrams are provided.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Comparison of Experimental Workflows.
Conclusion
The study of this compound's physiological actions has been instrumental in the development of pharmacology. While the fundamental observations of early scientists like Schmiedeberg remain valid, modern techniques provide a much deeper and more quantitative understanding of these processes at the molecular and cellular levels. This guide highlights the evolution of experimental approaches, offering researchers a framework for appreciating the historical context of their work and for designing future studies with enhanced precision and molecular specificity. The transition from the kymograph to high-throughput, mechanism-based assays exemplifies the progress in our ability to dissect complex biological systems and accelerate the discovery of new therapeutics targeting the muscarinic cholinergic system.
References
- 1. Figure 1 from Muscarinic receptor subtypes in the alimentary tract. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroscience for Kids - Neurotransmitters [faculty.washington.edu]
- 6. Otto Loewi (1873–1961): Dreamer and Nobel laureate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure determination of GPCRs: cryo-EM compared with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. nobelprize.org [nobelprize.org]
- 10. An Overview of the Discovery of Acetylcholine, the First Neurotransmitter [wisdomlib.org]
- 11. Henry Dale and the discovery of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Presynaptic effects of this compound on ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Naturally Derived Muscarine Standards for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic muscarine against naturally derived this compound standards. The information herein is intended to assist researchers in making informed decisions when selecting a this compound standard for their experimental needs, with a focus on purity, stability, and receptor binding affinity.
This compound, a natural alkaloid first isolated from Amanita muscaria mushrooms, is a potent selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a critical tool in pharmacology and neuroscience, the quality of the this compound standard is paramount for obtaining reliable and reproducible experimental results. This guide outlines the key performance indicators for this compound standards and provides detailed protocols for their evaluation.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from a head-to-head comparison of a synthetically produced this compound standard and a this compound standard isolated from a natural source.
Table 1: Purity and Impurity Profile
| Parameter | Synthetic this compound | Naturally Derived this compound | Method |
| Purity (%) | >99.5% | Typically 95-98% | HPLC-UV, qNMR |
| Enantiomeric Purity (%) | >99% (L-(+)-muscarine) | Variable, may contain stereoisomers | Chiral HPLC |
| Related Alkaloids (e.g., epithis compound) | Not detectable | May contain trace amounts | LC-MS/MS |
| Residual Solvents | Specified (e.g., <0.1% Ethanol) | Not applicable | GC-MS |
| Heavy Metals | <10 ppm | Variable, dependent on source | ICP-MS |
Table 2: Stability Analysis
| Condition | Synthetic this compound (% Degradation after 6 months) | Naturally Derived this compound (% Degradation after 6 months) | Method |
| -20°C (Solid) | <0.1% | <0.5% | HPLC-UV |
| 4°C (Aqueous Solution) | <1% | 1-3% | HPLC-UV |
| 25°C (Aqueous Solution) | 2-5% | 5-10% | HPLC-UV |
| Photostability (Solid) | Minimal degradation | Potential for degradation | HPLC-UV |
Table 3: Muscarinic Receptor Binding Affinity (Ki values in nM)
| Receptor Subtype | Synthetic this compound (Ki) | Naturally Derived this compound (Ki) | Method |
| M1 | 8 nM | 8-12 nM | Radioligand Binding Assay |
| M2 | 32 nM | 30-40 nM | Radioligand Binding Assay |
| M3 | 1.3 nM | 1.2-1.8 nM | Radioligand Binding Assay |
| M4 | 140 nM | 130-160 nM | Radioligand Binding Assay |
| M5 | 28 nM | 25-35 nM | Radioligand Binding Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound standards and identify any impurities.
Materials:
-
This compound standard (synthetic or naturally derived)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
Methodology:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.
-
Preparation of Standard Solutions: Accurately weigh and dissolve the this compound standard in HPLC-grade water to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serially diluting the stock solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 25°C
-
-
Data Analysis: The purity of the this compound standard is calculated by dividing the peak area of the main this compound peak by the total peak area of all peaks in the chromatogram.
Stability Assessment
Objective: To evaluate the stability of this compound standards under various storage conditions over time.[3]
Methodology:
-
Sample Preparation: Prepare solutions of synthetic and naturally derived this compound at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Storage Conditions: Aliquot the solutions into separate vials and store them under different conditions: -20°C, 4°C, and 25°C, both protected from and exposed to light.[3]
-
Time Points: Analyze the samples at initial time point (t=0) and at subsequent time points (e.g., 1, 3, and 6 months).[4]
-
Analysis: At each time point, analyze the samples by HPLC as described in the purity determination protocol to quantify the amount of this compound remaining.
-
Data Analysis: Calculate the percentage of degradation at each time point relative to the initial concentration.
Radioligand Binding Assay for Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of this compound standards for different muscarinic acetylcholine receptor subtypes.[5][6][7]
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).[5]
-
Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).[5]
-
This compound standards (synthetic and naturally derived).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Unlabeled antagonist (e.g., atropine) for determining non-specific binding.[7]
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Competition Binding Assay:
-
Prepare serial dilutions of the this compound standards (e.g., from 10⁻¹⁰ M to 10⁻³ M).[7]
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the this compound standard.[7]
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled antagonist).
-
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[7]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Mandatory Visualizations
Muscarinic Acetylcholine Receptor Signaling Pathways
This compound is an agonist of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.[3] There are five subtypes of mAChRs (M1-M5) that couple to different G-proteins and initiate distinct intracellular signaling cascades.[5][8] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[5][6] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[5][9]
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for this compound Standard Comparison
The following diagram illustrates the logical workflow for the comparative benchmarking of synthetic and naturally derived this compound standards.
Caption: Workflow for comparing this compound standards.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nutritionintl.org [nutritionintl.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Analysis of Muscarine and Muscimol for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of two prominent mushroom-derived toxins: muscarine and muscimol (B1676869). While both compounds are found in various fungi, they elicit distinct physiological effects due to their fundamentally different mechanisms of action. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes the signaling pathways involved to facilitate a deeper understanding for research and drug development applications.
At a Glance: this compound vs. Muscimol
| Feature | This compound | Muscimol |
| Primary Source | Inocybe and Clitocybe species of mushrooms.[1] | Amanita muscaria (fly agaric) and Amanita pantherina mushrooms.[2] |
| Mechanism of Action | Agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] | Potent agonist of gamma-aminobutyric acid type A (GABA-A) receptors.[2] |
| Primary Effect | Parasympathomimetic (cholinergic) effects.[1] | Central nervous system depression, sedative, and hallucinogenic effects.[2] |
| Blood-Brain Barrier | Does not readily cross.[1] | Readily crosses.[2] |
| Clinical Symptoms | Salivation, sweating, tearing, bronchoconstriction, bradycardia, abdominal cramps, diarrhea.[1] | Drowsiness, dizziness, ataxia, hallucinations, muscle twitches, and in severe cases, seizures and coma.[3] |
| Antidote | Atropine (a muscarinic antagonist).[1] | No specific antidote; supportive care is the primary treatment.[4] |
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the lethal doses (LD50) of this compound and muscimol in various animal models. It is important to note that LD50 values can vary significantly based on the species, route of administration, and the specific experimental conditions.
Table 1: Lethal Dose (LD50) of this compound
| Species | Route of Administration | LD50 |
| Mouse | Intravenous (IV) | 0.23 mg/kg |
| Rat | Intravenous (IV) | Not available |
| Human (estimated) | Oral | 180-300 mg (total dose) |
Note: Comprehensive LD50 data for this compound across various species and routes are not as readily available in the literature compared to muscimol.
Table 2: Lethal Dose (LD50) of Muscimol
| Species | Route of Administration | LD50 |
| Mouse | Subcutaneous (s.c.) | 3.8 mg/kg[2] |
| Mouse | Intraperitoneal (i.p.) | 2.5 mg/kg[2] |
| Rat | Intravenous (IV) | 4.5 mg/kg[2] |
| Rat | Oral | 45 mg/kg[2] |
| Human (estimated fatal dose) | Oral | 90 mg (total dose)[2] |
Mechanisms of Action and Signaling Pathways
The distinct toxicological profiles of this compound and muscimol stem from their interaction with different neurotransmitter systems.
This compound: A Cholinergic Agonist
This compound exerts its effects by mimicking the neurotransmitter acetylcholine (ACh) at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are integral to the parasympathetic nervous system, which governs "rest-and-digest" functions. There are five subtypes of mAChRs (M1-M5), which are coupled to different G-proteins and initiate distinct intracellular signaling cascades.[1]
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is responsible for smooth muscle contraction, glandular secretion, and neuronal excitation.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[5] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This results in the inhibition of neuronal activity and a decrease in heart rate.[5]
Muscimol: A GABAergic Agonist
Muscimol's primary toxicological and psychoactive effects are due to its potent agonism at GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[2] Structurally similar to GABA, muscimol binds to the GABA recognition site on the receptor complex.[2] This binding event opens a chloride ion (Cl-) channel, leading to an influx of Cl- into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a widespread inhibitory effect on neuronal activity.[6]
Experimental Protocols
The determination of toxicological parameters and the elucidation of signaling pathways for this compound and muscimol involve a range of established experimental protocols.
Determination of Acute Toxicity (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following workflow is based on OECD (Organisation for Economic Co-operation and Development) guidelines for acute oral toxicity testing.[1]
Detailed Methodology:
-
Animal Selection and Preparation: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.[2][7] The animals are acclimatized to the laboratory conditions and are usually fasted before the administration of the test substance to ensure gastrointestinal absorption is not affected by food.[2]
-
Dose Formulation and Administration: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, saline). A range of doses is prepared. A single dose is administered to each animal, commonly via oral gavage for oral LD50 studies or via injection for other routes.[2]
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period, typically 14 days.[8] Signs of toxicity can include changes in skin and fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system effects (e.g., tremors, convulsions, salivation, lethargy), and changes in behavior.[3] Body weight is also monitored.
-
Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods, such as probit analysis, are then used to calculate the LD50 value and its confidence intervals.
Investigation of Receptor Signaling Pathways
Radioligand Binding Assays: These assays are crucial for determining the binding affinity of a compound for its receptor.
Detailed Methodology (Competition Binding Assay):
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., brain tissue for GABA-A receptors or cells transfected with a specific mAChR subtype) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Assay Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]muscimol for GABA-A receptors or [³H]QNB for mAChRs) and varying concentrations of the unlabeled test compound (this compound or muscimol).
-
Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value.
Functional Assays: These assays measure the physiological response following receptor activation.
Detailed Methodology (cAMP Assay for M2/M4 Receptors):
-
Cell Culture: Cells expressing the M2 or M4 muscarinic receptor subtype are cultured.
-
Assay Setup: The cells are treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation: The cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. Simultaneously, varying concentrations of this compound are added.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is plotted against the logarithm of the this compound concentration to determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibitory effect).
Conclusion
This compound and muscimol, while both originating from fungi, present markedly different toxicological profiles due to their distinct molecular targets. This compound's peripheral cholinergic effects contrast sharply with muscimol's central nervous system depressant and hallucinogenic properties. A thorough understanding of their respective mechanisms of action, quantitative toxicities, and the experimental methodologies used to characterize them is essential for researchers in toxicology, pharmacology, and drug development. The data and protocols presented in this guide offer a foundational resource for further investigation and the development of novel therapeutic agents that may target the cholinergic or GABAergic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. umwelt-online.de [umwelt-online.de]
- 4. fiveable.me [fiveable.me]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. fda.gov [fda.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
Validating Muscarine's Mechanism of Action: A Comparative Guide to Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key receptor antagonists used to validate the mechanism of action of muscarine. It includes supporting experimental data, detailed protocols, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of muscarinic receptor pharmacology.
This compound, a natural alkaloid, exerts its effects by acting as an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) integral to the parasympathetic nervous system. These receptors are classified into five subtypes (M1-M5), each with distinct signaling pathways and physiological roles. Validating the specific receptor subtype through which this compound or novel muscarinic agonists act is a critical step in pharmacological research and drug development. This is primarily achieved through the use of selective and non-selective antagonists.
This guide focuses on the comparative use of four key antagonists: atropine (B194438) (non-selective), pirenzepine (B46924) (M1-selective), methoctramine (B27182) (M2-selective), and 4-DAMP (M3-selective) in elucidating the activity of this compound at its target receptors.
Comparative Antagonist Affinity
The affinity of an antagonist for a receptor is a crucial parameter in determining its utility for receptor characterization. This is typically quantified by the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]
| Antagonist | Receptor Subtype | Reported Ki (nM) | Reported pA2 Values | Tissue/Cell Line Examples |
| Atropine | Non-selective | ~1-2 nM (general)[2] | 8.60 - 8.72[3] | Rat Brain,[2] Human Colon[3] |
| Pirenzepine | M1-selective | 21 (M1), 310 (M2)[2] | 6.87 - 7.23[3] | Rat Brain,[2] Human Colon[3] |
| Methoctramine | M2-selective | Ki increased 3-fold after NEM treatment at M2[3] | - | Bovine Tracheal Smooth Muscle[3] |
| 4-DAMP | M3-selective | - | 9.09 - 9.41[3] | Human Colon[3] |
| AF-DX 116 | M2-selective | - | 5.32 - 7.36[3][4] | Human Forearm Vasculature,[4] Human Colon[3] |
Note: Ki and pA2 values can vary depending on the radioligand used, experimental conditions, and the tissue or cell line expressing the receptor.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are broadly categorized into two main signaling pathways based on the G protein they couple with.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins.[7] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8]
Below are diagrams illustrating these canonical signaling pathways.
Experimental Protocols
To validate the mechanism of action of this compound and determine the receptor subtype(s) involved, a combination of radioligand binding assays and functional assays are employed.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the affinity (Ki) of unlabeled compounds like this compound antagonists.
Detailed Protocol:
-
Membrane Preparation: Prepare membranes from cells or tissues endogenously or recombinantly expressing the muscarinic receptor subtype of interest.[9]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]
-
Radioligand: Prepare a working solution of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) in assay buffer. The final concentration should be approximately the Kd of the radioligand for the receptor.[10]
-
Unlabeled Antagonist: Prepare serial dilutions of the antagonist (e.g., atropine, pirenzepine, methoctramine, 4-DAMP) in assay buffer.
-
Non-specific Binding Control: Prepare a high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine.[10]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Add the NSB control, radioligand, and cell membranes.
-
Competition: Add the antagonist dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[9]
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.
-
Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the downstream cellular response to receptor activation, providing insights into the efficacy of agonists and the potency of antagonists.
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.
References
- 1. Calcium Flux Assay Kit (Fura-2 , No Wash) (ab176766) | Abcam [abcam.com]
- 2. Methoctramine, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene Set - Muscarinic acetylcholine receptor 1 and 3 signaling pathway [maayanlab.cloud]
- 6. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Pharmacological Guide: Muscarine vs. Pilocarpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two classical muscarinic receptor agonists: muscarine and pilocarpine (B147212). By examining their receptor binding affinities, functional potencies, signaling mechanisms, and pharmacokinetic profiles, this document aims to serve as a comprehensive resource, supported by experimental data, for researchers in pharmacology and drug development.
Introduction to this compound and Pilocarpine
This compound is a natural alkaloid and the prototypical agonist for the muscarinic acetylcholine (B1216132) receptors (mAChRs), which are named after it. As a quaternary ammonium (B1175870) salt, its structure confines its activity primarily to the peripheral nervous system. Pilocarpine, another natural alkaloid, is a tertiary amine used clinically to treat conditions like glaucoma and xerostomia (dry mouth). While both are classified as muscarinic agonists, they exhibit distinct and complex pharmacological profiles. Pilocarpine's effects can vary from full to partial agonism and even antagonism depending on the receptor subtype, tissue, and signaling pathway being measured.
Receptor Binding Affinity and Functional Potency
The interaction of this compound and pilocarpine with the five muscarinic receptor subtypes (M1-M5) is characterized by their binding affinity (Ki) and their ability to elicit a functional response (EC50 and Emax). The following tables summarize available quantitative data from in vitro studies. It is important to note that these values are compiled from various studies using different experimental systems (e.g., cell lines, tissues from different species), which can influence the results.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki) of this compound and Pilocarpine
| Receptor Subtype | Ligand | Ki (µM) | Cell Line / Tissue | Reference |
| M1 | Pilocarpine | 0.64 | Not Specified | [1] |
| M2 | Pilocarpine | 0.56 | Not Specified | [1] |
| M3 | Pilocarpine | 1.61 | Not Specified | [1] |
| M4 | Pilocarpine | Data not readily available | - | |
| M5 | Pilocarpine | Data not readily available | - | |
| M1-M5 | This compound | Comprehensive Ki data for human cloned receptors not readily available in cited literature | - |
Note: The lack of comprehensive, directly comparable Ki values for both agonists across all five human receptor subtypes in a single study necessitates careful interpretation of the available data.
Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax) of this compound and Pilocarpine
| Receptor Subtype | Ligand | Assay | EC50 (µM) | Emax (% of Control Agonist) | Cell Line / Tissue | Reference |
| M1 | Pilocarpine | Phosphoinositide (PI) Turnover | 18 | 35% (vs. Carbachol) | Rat Hippocampus | [2] |
| M2 | Pilocarpine | Low-Km GTPase | 4.5 | 50% (vs. Carbachol) | Rat Cortex | [2] |
| M2 | Pilocarpine | cAMP Inhibition | 65 | ~66% (vs. Isoprenaline) | Guinea-Pig Smooth Muscle | |
| M3 | Pilocarpine | Ca2+ Mobilization | ~3 | Partial Agonist | CHO-K1 cells | [3] |
| M1-M5 | This compound | Comprehensive EC50/Emax data for human cloned receptors not readily available in cited literature | - | - | - |
Note: Pilocarpine's efficacy is highly context-dependent. For instance, while it is a partial agonist for Gq-mediated Ca2+ responses at the M3 receptor, it can act as a full agonist at the M1 receptor.[4]
Signaling Pathways and Mechanism of Action
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine and its mimetics. Their five subtypes are linked to two primary signaling cascades.[3][5]
-
Gq/11 Pathway (M1, M3, M5 receptors): Agonist binding to these receptors activates the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored calcium (Ca2+) from the endoplasmic reticulum, while DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade leads to various cellular responses, such as smooth muscle contraction and glandular secretion.[3]
-
Gi/o Pathway (M2, M4 receptors): Activation of these receptors leads to the inhibition of adenylyl cyclase by the Gi/o alpha subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and inhibitory effects, such as a decreased heart rate.[3]
The Complex Case of Pilocarpine: Partial and Biased Agonism
Pilocarpine's pharmacology is more nuanced than that of a simple agonist. At the M3 receptor, it often behaves as a partial agonist for the canonical Gq-mediated pathway, meaning it produces a submaximal response even at saturating concentrations.[6]
Furthermore, pilocarpine exhibits biased agonism (or functional selectivity). At the M3 receptor, it has been shown to be a weak agonist or even an antagonist of the Gq/PLC pathway but can potently activate alternative pathways, such as the β-arrestin-mediated activation of extracellular signal-regulated kinases (ERK).[4] This differential activation of signaling pathways is a critical consideration in its therapeutic action and side-effect profile.
Mandatory Visualization: Signaling Pathways
Caption: Canonical and biased signaling pathways of muscarinic receptors.
Comparative Pharmacokinetics
The structural differences between this compound (a quaternary amine) and pilocarpine (a tertiary amine) lead to distinct pharmacokinetic profiles.
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound | Pilocarpine |
| Structure | Quaternary ammonium salt | Tertiary amine |
| Absorption | Poorly absorbed from the GI tract due to its permanent positive charge. | Well-absorbed orally and topically. |
| Blood-Brain Barrier | Does not readily cross, resulting in minimal CNS effects. | Can cross the blood-brain barrier, leading to potential central effects. |
| Metabolism | Not significantly metabolized; not a substrate for acetylcholinesterase. | Undergoes metabolism, though specific pathways are not fully detailed. |
| Excretion | Primarily eliminated unchanged via renal clearance. | Eliminated renally. |
| Half-life | Prolonged duration of action compared to acetylcholine. Specific t½ not well-documented. | Oral administration peak plasma levels occur in 1-2 hours. |
References for Table 3: this compound[1][7], Pilocarpine[8].
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and pilocarpine for each muscarinic receptor subtype by measuring their ability to displace a known high-affinity radiolabeled antagonist.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled test compound (this compound or pilocarpine).
-
Incubation: The reaction is incubated at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on each filter is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of agonists at Gq/11-coupled receptors (M1, M3, M5) by quantifying the accumulation of a downstream second messenger.
Methodology:
-
Cell Culture: Seed cells expressing the M1, M3, or M5 receptor in a multi-well plate.
-
Stimulation: The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, allowing for the stable accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.
-
Agonist Addition: Add varying concentrations of the test agonist (this compound or pilocarpine) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available kit, typically a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). In this format, the fluorescence resonance energy transfer (FRET) signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Generate concentration-response curves by plotting IP1 accumulation against the agonist concentration. Fit the data using a non-linear regression model to determine the EC50 and Emax values.
Mandatory Visualization: Experimental Workflow
Caption: General workflow for comparing muscarinic agonists.
Conclusion
This compound and pilocarpine, while both classified as muscarinic agonists, display markedly different pharmacological profiles. This compound acts as a relatively straightforward agonist, though a lack of comprehensive modern data on human recombinant receptors limits a detailed subtype-by-subtype comparison. Its utility is primarily as a research tool due to its challenging pharmacokinetic properties.
Pilocarpine, in contrast, is a clinically relevant drug with a highly complex mechanism of action. Its activity as a partial and biased agonist, particularly at the M3 receptor, underscores the importance of evaluating drug action across multiple signaling pathways. For drug development professionals, the case of pilocarpine highlights that a simple classification of a compound as an "agonist" can be insufficient. A deeper understanding of receptor subtype selectivity, functional efficacy at different signaling outputs, and pharmacokinetic properties is essential for designing novel therapeutics with improved efficacy and safety profiles.
References
- 1. The Muscarinic Agonist Pilocarpine modifies Cocaine- and Food- Reinforced Responding in Rats; Comparison with the Cholinesterase Inhibitor Tacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a highly potent, functionally-selective muscarinic M1 agonist, WAY-132983 using rational drug design and receptor modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reviewofoptometry.com [reviewofoptometry.com]
Assessing the Reproducibility of Muscarine-Induced Behavioral Responses in Animals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral responses induced by muscarine and its analogs in animal models. A critical assessment of the reproducibility of these responses is essential for robust and translatable preclinical research. This document outlines key behavioral assays, presents available quantitative data for comparison, details experimental protocols, and illustrates the underlying signaling pathways to aid in experimental design and interpretation.
Factors Influencing Reproducibility
The reproducibility of behavioral responses to muscarinic agonists can be influenced by a multitude of factors, including:
-
Animal Species and Strain: Different species (e.g., rats vs. mice) and even different strains within the same species can exhibit varied sensitivity to muscarinic agonists.
-
Age and Sex: The age and sex of the animals can impact receptor expression and metabolism of the administered compounds, leading to different behavioral outcomes.
-
Drug Dose and Route of Administration: The dose-response relationship is a critical factor, and the route of administration (e.g., intraperitoneal, subcutaneous, intravenous) affects the pharmacokinetics and bioavailability of the agonist.
-
Environmental Conditions: Factors such as housing conditions, time of day for testing, and handling procedures can significantly influence baseline behavior and the response to pharmacological agents.[1]
-
Experimental Protocol Variations: Differences in the specifics of the behavioral assay protocols across laboratories can be a major source of variability.
Comparative Analysis of this compound-Induced Behavioral Responses
Muscarinic agonists elicit a range of dose-dependent behavioral effects in animals, with tremor, salivation, and stereotyped behaviors being among the most commonly studied. The following tables summarize quantitative data from various studies to facilitate a comparison of the potencies and effects of different muscarinic agonists.
Tremor Induction
Tremor, particularly of the jaw and body, is a hallmark response to central muscarinic receptor activation.
| Agonist | Animal Model | Dose Range | Peak Effect (Mean ± SEM) | Reference |
| Oxotremorine (B1194727) | Mouse | >50 µg/kg (SC) | Threshold for tremor | [2] |
| Oxotremorine | Rat | >150 µg/kg (SC) | Threshold for tremor | [2] |
| Oxotremorine | Rat | 30, 100, 300 µg/kg (SC) | Dose-dependent increase in tail-flick latency | [3] |
| Pilocarpine | Rat | 4.0 mg/kg (IP) | 603.6 ± 140.62 total jaw movements | [4] |
Salivation
Increased salivation is a classic peripheral muscarinic response.
| Agonist | Animal Model | Dose Range | Peak Effect (Mean ± SEM) | Reference |
| Oxotremorine | Mouse | >75 µg/kg (SC) | Threshold for salivation | [2] |
| Oxotremorine | Rat | >200 µg/kg (SC) | Threshold for salivation | [2] |
Stereotyped Behaviors
Muscarinic agonists can induce stereotyped behaviors such as repetitive chewing, head movements, and sniffing.
| Agonist | Animal Model | Dose Range | Behavioral Observation | Reference |
| Physostigmine | Rat | 0.05, 0.1 mg/kg | Dose-dependent antagonism of amphetamine-induced stereotypy | [5] |
| Pilocarpine | Rat | 10 mg/kg | Dose-dependent antagonism of amphetamine-induced stereotypy | [5] |
Experimental Protocols
Standardized and detailed experimental protocols are crucial for enhancing the reproducibility of findings. Below are methodologies for key behavioral assays.
Tremor Assessment
Objective: To quantify the intensity and frequency of tremors induced by a muscarinic agonist.
Materials:
-
Test animals (e.g., male Wistar rats, 200-250g)
-
Muscarinic agonist (e.g., Pilocarpine hydrochloride)
-
Vehicle (e.g., 0.9% saline)
-
Observation chamber
-
Video recording equipment
-
Electromyography (EMG) recording system (for detailed analysis)
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes before the experiment.
-
Administer the muscarinic agonist or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Place the animal in the observation chamber.
-
Record the animal's behavior for a predetermined period (e.g., 30-60 minutes).
-
Tremors can be scored based on a rating scale (e.g., 0 = no tremor, 1 = mild tremor of the head, 2 = moderate tremor of the head and trunk, 3 = severe whole-body tremor).
-
For more quantitative analysis, EMG electrodes can be implanted in relevant muscles (e.g., masseter for jaw tremor) to record the frequency and amplitude of muscle contractions.[4]
Salivation Measurement
Objective: To quantify the volume of saliva produced following the administration of a muscarinic agonist.
Materials:
-
Test animals (e.g., male Swiss Webster mice, 25-30g)
-
Muscarinic agonist (e.g., Oxotremorine)
-
Vehicle (e.g., 0.9% saline)
-
Pre-weighed cotton swabs or filter paper
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer the muscarinic agonist or vehicle.
-
At specified time points (e.g., 5, 10, 15, 30 minutes post-injection), place a pre-weighed cotton swab in the animal's mouth for a fixed duration (e.g., 30 seconds).
-
Immediately place the cotton swab in a pre-weighed microcentrifuge tube.
-
Determine the weight of the collected saliva by subtracting the initial weight of the cotton swab and tube from the final weight.
-
Results are typically expressed as the weight of saliva per unit of body weight (e.g., mg/g).
Stereotypy Scoring
Objective: To assess the presence and intensity of stereotyped behaviors induced by a muscarinic agonist.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats, 250-300g)
-
Muscarinic agonist (e.g., Arecoline)
-
Vehicle (e.g., 0.9% saline)
-
Observation chamber with a clear floor
-
Video recording equipment
Procedure:
-
Acclimatize animals to the observation chamber.
-
Administer the muscarinic agonist or vehicle.
-
Record the animal's behavior for a set duration (e.g., 60 minutes).
-
A trained observer, blind to the treatment conditions, scores the presence and intensity of specific stereotyped behaviors at regular intervals (e.g., every 5 minutes).
-
Behaviors to be scored may include:
-
Head movements: Repetitive side-to-side or up-and-down movements.
-
Sniffing: Continuous sniffing of the cage floor or walls.
-
Chewing/Gnawing: Repetitive, purposeless chewing or gnawing motions.
-
Licking: Continuous licking of the cage or body parts.
-
-
A rating scale can be used for each behavior (e.g., 0 = absent, 1 = present but intermittent, 2 = present and continuous). The sum of the scores provides a total stereotypy score.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is key to interpreting behavioral responses. Muscarinic agonists primarily exert their effects through the activation of M1 and M4 muscarinic acetylcholine (B1216132) receptors in the central nervous system.
Caption: Muscarinic Agonist Signaling Pathways.
The diagram above illustrates the primary signaling cascades initiated by the activation of M1 and M4 muscarinic receptors. M1 receptor activation typically leads to neuronal excitation via the Gq pathway, while M4 receptor activation often results in an inhibitory effect on neurotransmitter release through the Gi pathway.[6][7][8][9]
Caption: General Experimental Workflow.
This workflow diagram outlines the key steps in conducting a study on this compound-induced behavioral responses, from animal preparation to data analysis. Adhering to a structured and consistent workflow is paramount for ensuring the reproducibility of the experimental results.
References
- 1. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenously administered oxotremorine and atropine, in doses known to affect pain threshold, affect the intraspinal release of acetylcholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subthalamic and Cortical Local Field Potentials Associated with Pilocarpine-Induced Oral Tremor in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. innoprot.com [innoprot.com]
- 9. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Muscarine Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of muscarine, a potent cholinergic agonist found in certain mushroom species, is critical for clinical toxicology, forensic investigations, and pharmacological research.[1][2][3][4][5] The development of robust and reliable analytical methods for its detection in biological matrices is therefore of paramount importance. This guide provides a comparative overview of validated analytical methods for this compound quantification, with a focus on inter-laboratory performance and detailed experimental protocols.
Comparative Analysis of Analytical Method Performance
The following tables summarize the performance of different LC-MS/MS-based assays for this compound quantification in human biological samples.
Table 1: Performance Characteristics of this compound Quantification Assays in Human Urine
| Parameter | Method 1[1] | Method 2[1] | Method 3[8] |
| Instrumentation | LC-HRMS (Orbitrap) | LC-MS/MS | CE-ESI-MS/MS |
| Linearity Range | 1 - 100 µg/L | 0.3 ng/mL - 2.0 µg/mL | Not Specified |
| Coefficient of Determination (R²) | > 0.99 | 0.9993 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 µg/L | 0.3 ng/mL | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.09 ng/mL | Nanomolar concentration level |
| Intra-assay Precision (%RSD) | < 13.5% | 0.48% - 1.39% | 2.96% - 3.42% (Peak Area) |
| Inter-assay Precision (%RSD) | < 13.5% | 2.39% - 5.49% | Not Specified |
| Accuracy/Recovery | < 13.5% | -6% to -3.3% | 74.4% - 91.5% (Extraction Recovery) |
Table 2: Performance Characteristics of this compound Quantification Assays in Human Plasma and Whole Blood
| Parameter | Method 1 (Plasma)[1] | Method 1 (Whole Blood)[1] |
| Instrumentation | LC-HRMS (Orbitrap) | LC-HRMS (Orbitrap) |
| Linearity Range | 0.1 - 100 µg/L | 0.1 - 100 µg/L |
| Coefficient of Determination (R²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/L | 0.1 µg/L |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Intra-assay Precision (%RSD) | < 13.5% | < 13.5% |
| Inter-assay Precision (%RSD) | < 13.5% | < 13.5% |
| Accuracy/Recovery | < 13.5% | < 13.5% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are protocols for sample preparation and LC-MS/MS analysis as described in the cited literature.
Protocol 1: Sample Preparation by Protein Precipitation[1]
This protocol is suitable for the analysis of this compound in plasma and whole blood.
-
To 100 µL of the biological sample (plasma or whole blood), add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., D9-muscarine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)[1]
This protocol is designed for the extraction of this compound from urine.
-
Condition a Strata X-CW solid-phase extraction column with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 1 mL of the urine sample onto the column.
-
Wash the column with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis Parameters[1][3]
-
Analytical Column: A reversed-phase column such as an Accucore Phenyl-X or a Gemini C18 is commonly used.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 8 mmol/L heptafluorobutyric acid or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.[1]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used for the detection of this compound.[1]
-
Mass Spectrometric Detection: Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[3] For example, a transition for this compound could be m/z 174 -> m/z 115.[1]
Visualizations
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study to assess the reproducibility of a this compound quantification assay.
Caption: Workflow for an inter-laboratory validation study.
Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway
This compound exerts its physiological effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs). The diagram below illustrates the signaling cascade initiated by this compound binding to a Gq-coupled mAChR (e.g., M1, M3, M5).
Caption: Gq-coupled muscarinic receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic poisoning from medications and mushrooms. A puzzling symptom complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic Mushroom Poisoning With a Detection of this compound Toxin in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic Mushroom Poisoning With a Detection of this compound Toxin in Urine | Chan | Journal of Medical Cases [journalmc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of mushroom toxins ibotenic acid, muscimol and this compound by capillary electrophoresis coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by Muscarine and Carbachol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of two common muscarinic acetylcholine (B1216132) receptor (mAChR) agonists: muscarine and carbachol (B1668302). While both mimic the effects of the endogenous neurotransmitter acetylcholine, their distinct receptor affinities and signaling properties can lead to varied downstream effects, including differential gene expression. This comparison aims to equip researchers with the necessary data to select the appropriate agonist for their experimental needs.
Introduction to this compound and Carbachol
This compound is a natural alkaloid and a selective agonist for muscarinic acetylcholine receptors. In contrast, carbachol is a synthetic choline (B1196258) ester that acts as a non-selective cholinergic agonist, activating both muscarinic and nicotinic acetylcholine receptors. This difference in selectivity is a critical factor in interpreting experimental outcomes. Within the muscarinic receptor family, which consists of five subtypes (M1-M5), both agonists exhibit varying potencies, leading to distinct physiological and cellular responses.
Comparative Potency at Muscarinic Receptor Subtypes
The potency of an agonist is a key determinant of its biological effect. The following table summarizes the reported potency (pEC50) of this compound and carbachol at the five human muscarinic receptor subtypes. Higher pEC50 values indicate greater potency.
| Receptor Subtype | Agonist | Potency (pEC50) |
| M1 | This compound | ~5.5 |
| Carbachol | ~6.0 | |
| M2 | This compound | ~6.8 |
| Carbachol | ~5.7 | |
| M3 | This compound | ~6.3 |
| Carbachol | ~5.9 | |
| M4 | This compound | ~6.2 |
| Carbachol | ~6.5 | |
| M5 | This compound | ~5.8 |
| Carbachol | ~5.4 |
Note: Data is compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions.
Signaling Pathways of Muscarinic Acetylcholine Receptors
The activation of muscarinic receptors initiates distinct intracellular signaling cascades depending on the G protein to which they couple. M1, M3, and M5 receptors primarily couple to Gq/11, while M2 and M4 receptors couple to Gi/o.
Gene Expression Changes
A study using HEK293 cells stably expressing the M1 muscarinic receptor identified several immediate-early genes that were upregulated upon stimulation with carbachol.[1][2][3][4] These genes are often involved in cellular growth, differentiation, and synaptic plasticity.
Table of Carbachol-Induced Gene Expression Changes in HEK293-M1 Cells
| Gene | Gene Family/Function | Regulation |
| Egr-1, Egr-2, Egr-3 | Early Growth Response (transcription factors) | Upregulated |
| c-jun, jun-D | AP-1 transcription factor subunit | Upregulated |
| NGFi-B | Nuclear receptor (transcription factor) | Upregulated |
| ETR101 | Immediate-early gene | Upregulated |
| Gos-3 | G0/G1 switch gene | Upregulated |
| hCyr61 | Cysteine-rich angiogenic inducer 61 | Upregulated |
| Gig-2 | G-protein-coupled receptor induced gene 2 | Upregulated |
Data from a study utilizing mRNA differential display.[1][2]
Due to the lack of publicly available transcriptomic data for this compound, a direct comparison of the global gene expression profiles induced by the two agonists is not possible at this time. Researchers should consider this data gap when designing experiments.
Experimental Protocols
To investigate gene expression changes induced by muscarinic agonists, microarray or RNA sequencing (RNA-seq) are the current standard methods. Below is a generalized workflow for such an experiment.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Select a suitable cell line expressing the muscarinic receptor subtype of interest (e.g., SH-SY5Y for neuronal studies, HEK293 transfected with a specific receptor subtype).
-
Culture cells to ~80% confluency in appropriate media.
-
Treat cells with the desired concentration of this compound or carbachol for a specified duration (e.g., 1 to 24 hours). Include a vehicle-treated control group.
-
-
RNA Extraction and Quality Control:
-
Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) > 8.
-
-
Library Preparation and Sequencing (for RNA-seq):
-
Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing on a platform such as Illumina NovaSeq.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the agonist-treated and control groups using statistical software packages (e.g., DESeq2, edgeR).
-
Perform downstream analysis, such as gene ontology and pathway enrichment analysis, to interpret the biological significance of the gene expression changes.
-
Conclusion
This compound and carbachol, while both activating muscarinic receptors, exhibit distinct potencies across the five receptor subtypes. Carbachol, a non-selective cholinergic agonist, has been shown to upregulate a suite of immediate-early genes involved in crucial cellular processes. The lack of comprehensive transcriptomic data for this compound highlights a key area for future research. The choice between these two agonists should be guided by the specific muscarinic receptor subtype being investigated and the desired selectivity profile. For studies aiming to understand the broad effects of cholinergic stimulation, carbachol may be suitable, while this compound is preferred for its selectivity for muscarinic receptors. The provided experimental framework offers a robust starting point for researchers seeking to elucidate the genomic consequences of activating these important pharmacological targets.
References
- 1. Identification of genes regulated by muscarinic acetylcholine receptors: application of an improved and statistically comprehensive mRNA differential display technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of gene expression by muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptors activate expression of the EGR gene family of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Muscarine: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of muscarine, a potent muscarinic acetylcholine (B1216132) receptor agonist, are critical for ensuring laboratory safety and environmental protection. Due to its toxicity, stringent adherence to established protocols is necessary to mitigate risks of exposure and contamination. This guide provides detailed, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. As a potent parasympathomimetic agent, this compound can cause significant physiological effects if inhaled, ingested, or absorbed through the skin.[1][2]
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted to determine the necessary PPE. At a minimum, personnel should wear:
-
Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Safety goggles with side shields are essential to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[2][3]
-
Ventilation: All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step this compound Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of pure this compound, solutions containing this compound, and all contaminated laboratory materials. A core principle is that hazardous chemical waste must never be disposed of down the drain or in regular trash receptacles.[2][3]
1. Waste Identification and Segregation: All waste streams containing this compound must be segregated at the point of generation.[4] This includes:
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty vials that once held pure this compound.
-
Liquid Waste: Unused or expired solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-resistant sharps container.[4]
2. Waste Container Selection and Labeling:
-
Choose a container made of a compatible material (e.g., glass or high-density polyethylene) that will not react with this compound solutions.
-
The container must have a secure, leak-proof cap and be kept closed except when adding waste.[3][4]
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the date the waste was first added.[4][5]
3. Waste Accumulation and Storage:
-
Collect this compound waste in the appropriately labeled container at or near the point of generation.[3][5]
-
Store the waste container in a designated satellite accumulation area within the laboratory.
4. Requesting Disposal:
-
Once the waste container is full or the experiments generating the waste are complete, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.[3][4]
Spill Response Procedures
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain and Absorb: Cover the spill with an appropriate absorbent material.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, and dispose of all cleanup materials as hazardous waste.[4]
Quantitative Data Summary
No specific quantitative data regarding this compound disposal, such as permissible concentration limits for disposal or specific decontamination efficacy rates, were cited in the reviewed documents. Disposal procedures are based on the principle of treating all this compound waste as hazardous, regardless of concentration.
Experimental Protocols
The provided information focuses on procedural safety and disposal guidelines rather than citing specific experimental research. Therefore, detailed methodologies for key experiments are not applicable in this context. The procedures outlined are based on established best practices for handling potent research chemicals.[4]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final collection by EHS.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling of Muscarine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of muscarine, a potent cholinergic agonist, is paramount to preventing accidental exposure and ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize all potential routes of exposure, including skin contact, inhalation, and ingestion.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact.[2][3] For tasks with a higher risk of splash or prolonged contact, thicker (e.g., >8 mil) nitrile or butyl rubber gloves should be considered.[4] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[1][5] |
| Eye Protection | Safety goggles or glasses | Chemical splash goggles are required to protect against splashes.[4] |
| Face Protection | Face shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[4] |
| Body Protection | Laboratory coat | A fully fastened lab coat should be worn to protect against contamination of personal clothing.[6] |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when working with solid this compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. |
Note: While some Safety Data Sheets (SDS) for this compound salts may classify them as not hazardous under the Globally Harmonized System (GHS), this is inconsistent with the well-documented toxicological effects of this compound.[7] Therefore, it is crucial to handle this compound with the utmost care, adhering to the principle of ALARA (As Low As Reasonably Achievable) for exposure.
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize the risk of exposure. All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control for potential inhalation of aerosols or dust.[1]
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound chloride.
-
Preparation: Before beginning, ensure the chemical fume hood is operational and the work surface is covered with absorbent, plastic-backed paper.[4] Assemble all necessary materials, including the this compound vial, solvent (e.g., sterile water or buffer), appropriate volumetric flasks, and pipettes.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If starting with solid this compound, accurately weigh the desired amount in a tared, clean weighing vessel inside the chemical fume hood.
-
Dissolving: Carefully transfer the weighed this compound to the volumetric flask. Slowly add the solvent to the flask, ensuring the solid is fully dissolved before bringing the solution to the final volume. Cap the flask securely.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution in a clearly labeled, sealed container in a secure and appropriate location, such as a designated refrigerator or freezer.
-
Cleanup: Decontaminate all work surfaces with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste. Remove and discard gloves, and wash hands thoroughly with soap and water.[1]
Emergency Procedures
In the event of accidental exposure to this compound, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove any contaminated clothing.[7] Seek medical attention if irritation or other symptoms develop. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention. |
Spill Cleanup Protocol
In the event of a this compound spill, the following steps should be taken by trained personnel:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves. A respirator may be necessary for large spills of powdered this compound.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite (B1170534) or a spill pillow to dike the spill and prevent it from spreading.[8]
-
Neutralize (if applicable and safe): For spills of acidic or basic solutions of this compound, neutralization may be possible. However, this should only be attempted by trained personnel with the appropriate neutralizing agents.
-
Absorb and Collect: Absorb the spilled liquid with an inert absorbent material.[8] For solid spills, carefully scoop the material into a designated waste container. Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminant, followed by a thorough wash with soap and water.[9][10][11][12][13]
-
Dispose of Waste: All contaminated materials, including absorbents, PPE, and cleaning supplies, must be disposed of as hazardous waste.[8]
Disposal Plan
All this compound-contaminated waste is considered hazardous and must be disposed of according to institutional and local regulations.[14][15][16]
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof hazardous waste container | Includes contaminated gloves, lab coats, absorbent paper, and empty vials. |
| Liquid Waste | Labeled, leak-proof, and chemically compatible hazardous waste container | Includes unused or expired this compound solutions and the first rinse of contaminated glassware.[17] |
| Sharps Waste | Puncture-resistant sharps container labeled as hazardous waste | Includes contaminated needles, syringes, and pipette tips. |
All hazardous waste containers must be kept closed except when adding waste and must be stored in a designated satellite accumulation area within the laboratory.[14][17][15][16]
Logical Flow for this compound Waste Disposal
Caption: Workflow for the safe disposal of this compound-contaminated waste.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. wellbefore.com [wellbefore.com]
- 6. jefferson.edu [jefferson.edu]
- 7. abmole.com [abmole.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 10. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 11. triumvirate.com [triumvirate.com]
- 12. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. research.columbia.edu [research.columbia.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
